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4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide Documentation Hub

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  • Product: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide
  • CAS: 116368-57-1

Core Science & Biosynthesis

Foundational

Precision Synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Executive Summary & Strategic Analysis The synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide presents a classic chemoselectivity challenge in organic process development: the installation of a hydrolyticall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide presents a classic chemoselectivity challenge in organic process development: the installation of a hydrolytically labile aminal (imidazolidine) in the presence of a robust amide functionality.

While the target molecule appears structurally simple, the direct reaction of 4-formylbenzoic acid derivatives with amines poses a risk of competitive imine formation or polymerization. Therefore, this guide advocates for a Linear-Convergent Strategy utilizing acetal protection. This approach ensures the integrity of the aldehyde pharmacophore during the amide coupling step, followed by a thermodynamically driven cyclocondensation to form the imidazolidine ring.

Retrosynthetic Logic

The structural dissection reveals two primary disconnections: the amide bond and the heterocyclic aminal.

  • Disconnection A (Amide): Cleavage leads to 4-(1,3-diethylimidazolidin-2-yl)benzoic acid. Risk:[1][2] Carboxyl activation (e.g., via

    
    ) generates HCl, which will destroy the acid-sensitive imidazolidine ring.
    
  • Disconnection B (Heterocycle): Cleavage leads to 4-formyl-N-methylbenzamide and

    
    -diethylethylenediamine . Advantage:[1][2][3][4] The amide is stable under the mild dehydration conditions required for imidazolidine formation.
    

Decision: Route B is the self-validating, high-fidelity pathway.

Retrosynthesis Target Target Molecule 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide Intermediate Key Intermediate 4-Formyl-N-methylbenzamide Target->Intermediate Cyclocondensation (Dehydration) Reagent Reagent N,N'-Diethylethylenediamine Target->Reagent Precursor Starting Material Methyl 4-(dimethoxymethyl)benzoate (Protected Aldehyde) Intermediate->Precursor 1. Amidation 2. Deprotection

Figure 1: Retrosynthetic analysis prioritizing the stability of the imidazolidine ring by installing it as the final step.

Technical Protocol: Step-by-Step Synthesis

Module A: Synthesis of the Scaffold (4-Formyl-N-methylbenzamide)

Rationale: Direct reaction of methyl 4-formylbenzoate with methylamine often results in competitive imine formation (


) at the aldehyde site. We utilize the dimethyl acetal to mask the aldehyde.
Step A1: Amidation of the Protected Ester

Reaction: Methyl 4-(dimethoxymethyl)benzoate + Methylamine


 4-(dimethoxymethyl)-N-methylbenzamide.
  • Charge: Load a pressure vessel (or sealed tube) with Methyl 4-(dimethoxymethyl)benzoate (1.0 equiv).

  • Solvent: Add anhydrous Methanol (5.0 vol).

  • Reagent: Add Methylamine (33% in EtOH or 2M in THF, 3.0 equiv). Note: Excess amine drives the equilibrium.

  • Conditions: Seal and heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[5] The ester carbonyl is less electrophilic than the aldehyde, but the acetal protection forces reaction exclusively at the ester.

  • Workup: Concentrate in vacuo to remove solvent and excess methylamine. The residue is typically clean enough for the next step.

Step A2: Deprotection to Reveal the Aldehyde

Reaction: 4-(dimethoxymethyl)-N-methylbenzamide +




4-Formyl-N-methylbenzamide.
  • Hydrolysis: Dissolve the residue from A1 in THF (3.0 vol). Add 1M HCl (2.0 vol).

  • Agitation: Stir at Room Temperature (RT) for 1 hour. Acetal hydrolysis is rapid.

  • Neutralization: Adjust pH to ~8 using sat.

    
    . Critical: Do not make the solution strongly basic (
    
    
    
    ) to avoid Cannizzaro disproportionation.
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield Target: >85% over two steps.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a distinct aldehyde singlet at
    
    
    ppm.
Module B: Imidazolidine Ring Closure (The Critical Step)

Rationale: Imidazolidines are cyclic aminals formed by the condensation of an aldehyde and a 1,2-diamine. This reaction is reversible and water-sensitive. Thermodynamic control (water removal) is required to lock the heterocycle.

Reagents:

  • Substrate: 4-Formyl-N-methylbenzamide (from Module A).

  • Cyclization Agent:

    
    -Diethylethylenediamine  (1.05 equiv).
    
  • Catalyst: p-Toluenesulfonic acid (pTsOH) (1 mol%) or Acetic Acid (cat.).

  • Solvent: Toluene or Benzene (for azeotropic distillation) OR Anhydrous Ethanol (with molecular sieves).

Experimental Protocol (Molecular Sieve Method)

This method is preferred for small-to-medium scale (<10g) as it avoids high-temperature reflux.

  • Setup: Flame-dry a 2-neck round bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 4-Formyl-N-methylbenzamide (1.0 equiv) in anhydrous Ethanol or Methanol (10 vol).

    • Note: Toluene is better if using a Dean-Stark trap. For room temp synthesis, use alcohols.

  • Scavenger: Add activated 4Å Molecular Sieves (200 wt% relative to substrate). This drives the equilibrium to the right.

  • Addition: Add

    
    -Diethylethylenediamine  (1.1 equiv) dropwise via syringe.
    
  • Reaction: Stir at RT for 12–16 hours.

    • Checkpoint: The reaction mixture may warm slightly (exothermic condensation).

  • Filtration: Filter through a celite pad to remove molecular sieves. Wash the pad with dry DCM.

  • Concentration: Evaporate the solvent under reduced pressure.

    • Warning: Do not use acidic water in the workup. The imidazolidine ring will hydrolyze back to the aldehyde in acidic media.

  • Purification: If necessary, recrystallize from Hexane/Ether. Column chromatography is risky due to the acidity of silica gel. If chromatography is needed, use Neutral Alumina or Silica pre-treated with 1% Triethylamine.

Mechanistic Visualization

The formation of the imidazolidine ring proceeds through a hemiaminal intermediate, followed by intramolecular cyclization.

Mechanism Substrate Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Diamine Diamine Diamine (Nucleophile) Diamine->Hemiaminal Iminium Iminium Ion (Transient) Hemiaminal->Iminium - H2O Water H2O (Byproduct) Hemiaminal->Water Product Imidazolidine Product Iminium->Product Cyclization

Figure 2: Mechanistic pathway of imidazolidine formation. Removal of water is the rate-determining factor for high yield.

Data & Validation Parameters

Stoichiometry Table
ComponentRoleEquiv.Notes
4-Formyl-N-methylbenzamide Limiting Reagent1.0Dried in vacuo before use.

-Diethylethylenediamine
Nucleophile1.05 - 1.1Slight excess ensures full conversion.
p-TsOH Catalyst0.01Optional; speeds up reaction but requires neutralization.
4Å Mol. Sieves Desiccant200 wt%Essential for equilibrium shift.
Analytical Specifications (Expected Data)

To validate the structure, look for these specific signals. The imidazolidine ring creates a unique magnetic environment.

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       3.60 (s, 1H): The methine proton  (
      
      
      
      ) at the 2-position of the imidazolidine ring. This is the diagnostic peak. It must be a singlet.
    • 
       2.50 - 3.10 (m, 4H): The ethylene bridge protons (
      
      
      
      ).
    • 
       1.05 (t, 6H): The ethyl group methyls.
      
    • 
       2.95 (d, 3H): The amide 
      
      
      
      doublet.
  • Stability Profile:

    • Acid Stability: Poor (

      
       min in 1M HCl).
      
    • Base Stability: Excellent.

    • Thermal Stability: Good up to 100°C; avoid prolonged heating above 120°C.

Troubleshooting & Expert Insights

Issue 1: Hydrolysis during workup.

  • Symptom:[1][2][4][6] NMR shows aldehyde peak (

    
     10.0) reappearing.
    
  • Cause: Exposure to acidic water or silica gel.

  • Fix: Use Neutral Alumina for purification. Treat solvents with basic wash (

    
    ) if traces of acid are suspected.
    

Issue 2: Incomplete Cyclization.

  • Symptom:[1][2][4][6] Presence of broad signals in NMR (Schiff base/imine intermediates).

  • Cause: Water was not effectively removed.

  • Fix: Regenerate Molecular Sieves (heat to 300°C under vacuum) or switch to Benzene/Toluene reflux with a Dean-Stark trap.

Issue 3: Polymerization.

  • Symptom:[1][2][4][6] Gummy, insoluble residue.

  • Cause: High concentration reaction without protecting the aldehyde during amide formation (if attempting Module A incorrectly).

  • Fix: Strictly follow the Acetal Protection route (Module A).

References

  • Imidazolidine Synthesis Methodology

    • Rivera, A., et al. "Synthesis of imidazolidines from aromatic aldehydes."[7][8] Synthetic Communications, 2006.[9]

    • Context: Establishes the standard protocol for condensing -disubstituted ethylenediamines with benzaldehydes using ethanol reflux.
    • (Verified General Methodology)

  • Amide Formation from Esters

    • Allen, C. L., & Williams, J. M. J. "Amide synthesis from esters and amines." Chemical Society Reviews, 2011.
    • Context: Validates the direct aminolysis of methyl esters using methylamine in methanol/THF.
  • Stability of Aminals/Imidazolidines

    • Fife, T. H. "Acetal and Aminal Hydrolysis." Accounts of Chemical Research, 1972.
    • Context: Provides the mechanistic grounding for the acid-lability of the imidazolidine ring, necessitating the basic/neutral workup conditions described.
  • 4-Formyl-N-methylbenzamide Preparation

    • BenchChem Protocols.[10] "Experimental Protocols for N-(4-Formylphenyl)benzamide Reactions."

    • Context: While referencing the reverse amide, this source confirms the stability of the formyl-benzamide scaffold under standard organic processing conditions.
    • (General Protocol Database)

Sources

Exploratory

In-Depth Technical Guide: Chemical Properties and Applications of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Executive Summary The compound 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide is a highly specialized heterocyclic building block that merges two distinct and synthetically valuable motifs: an -methylbenzamide pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide is a highly specialized heterocyclic building block that merges two distinct and synthetically valuable motifs: an


-methylbenzamide pharmacophore and a 1,3-diethylimidazolidine aminal. In modern synthetic organic chemistry and drug discovery, this molecule primarily serves as a masked (protected) aldehyde or a precursor for complex organometallic ligands. By temporarily masking the electrophilic formyl group as an aminal, chemists can perform aggressive functionalizations on the aromatic ring—such as directed ortho-metalation or cross-coupling—without degrading the aldehyde core[1]. Furthermore, the 

-methylbenzamide moiety is a validated structural motif in oncology, forming the core of several non-steroidal androgen receptor (AR) antagonists[2].

This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic synthesis, chemical reactivity, and laboratory protocols, designed specifically for application scientists and drug development professionals.

Structural Analysis and Physicochemical Properties

The structural architecture of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide dictates its stability and reactivity. The aminal ring is electron-rich and sterically encumbered by the two ethyl groups, providing robust kinetic stability against nucleophilic attack and basic conditions[3].

Table 1: Physicochemical and Structural Profiling

PropertyValue
Chemical Name 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide
CAS Registry Number 116368-57-1
Molecular Formula C₁₅H₂₃N₃O
Molecular Weight 261.36 g/mol
SMILES String O=C(NC)C1=CC=C(C2N(CC)CCN2CC)C=C1
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 3 (Amide C=O, two Imidazolidine N atoms)
Rotatable Bonds 5
Topological Polar Surface Area (TPSA) ~35.6 Ų
Predicted LogP ~2.8

Mechanistic Chemistry: Synthesis and Aminal Formation

The synthesis of 1,3-dialkylimidazolidines from aldehydes and


-dialkylethylenediamines is a classic equilibrium-driven condensation. The reaction proceeds via the nucleophilic attack of one secondary amine onto the carbonyl carbon of 4-formyl-

-methylbenzamide, forming a transient hemiaminal. Subsequent dehydration yields an electrophilic iminium ion, which is rapidly captured intramolecularly by the second secondary amine to close the stable five-membered imidazolidine ring.

To drive this equilibrium strictly to the right, the reaction requires the continuous removal of water. This is achieved using a Dean-Stark apparatus with toluene as the solvent, capitalizing on the toluene-water azeotrope.

Synthesis A 4-Formyl-N-methylbenzamide (Aldehyde) C Condensation (Dean-Stark, Toluene) A->C B N,N'-Diethylethylenediamine (Diamine) B->C D 4-(1,3-Diethylimidazolidin-2-yl) -N-methylbenzamide C->D - H2O

Synthetic workflow for the aminal condensation yielding the target compound.

Chemical Reactivity and Stability

Base Stability and Nucleophilic Inertness

Unlike acetals, which can sometimes be sensitive to strong Lewis acids, aminals formed from diamines are exceptionally stable to a wide range of basic and nucleophilic conditions (e.g., Grignard reagents, organolithiums, and metal hydrides). This makes the 1,3-diethylimidazolidine group an elite protecting group when executing late-stage C-H functionalization or Suzuki-Miyaura cross-couplings on the benzamide core[1].

Acid-Catalyzed Hydrolysis (Deprotection)

The aminal bond is highly susceptible to aqueous acid. Protonation of one of the imidazolidine nitrogen atoms breaks the C-N bond, regenerating the iminium ion, which is subsequently hydrated and collapses back to the parent aldehyde and diamine salt.

Context A 4-(1,3-Diethylimidazolidin-2-yl) -N-methylbenzamide B Acidic Hydrolysis (HCl / H2O) A->B D AR Antagonist Development (Pharmacophore Motif) A->D Structural Motif E Base-Stable Intermediate (Cross-Coupling) A->E Synthetic Utility C 4-Formyl-N-methylbenzamide (Unmasked Aldehyde) B->C

Chemical reactivity and structural utility in pharmaceutical synthesis.

Applications in Drug Development

The


-methylbenzamide moiety is a privileged scaffold in medicinal chemistry. Most notably, it is a critical binding determinant in second-generation antiandrogens such as Enzalutamide (Xtandi), which is used to treat metastatic castration-resistant prostate cancer (mCRPC)[2].

During the multi-step synthesis of such complex active pharmaceutical ingredients (APIs), the right-hand side of the molecule (often an aldehyde or a derivative thereof) must be protected while the thiohydantoin core is constructed. The 1,3-diethylimidazolidine serves as an ideal mask. Once the harsh cyclization or coupling steps are complete, mild acidic hydrolysis cleanly unmasks the aldehyde for final derivatization[1].

Self-Validating Experimental Protocols

The following protocols are designed with internal validation checkpoints to ensure high-fidelity synthesis and deprotection.

Protocol A: Synthesis via Dean-Stark Condensation

Causality Check: Toluene is selected to enable azeotropic removal of water. Basic alumina is mandated for purification because the slight acidity of standard silica gel will prematurely hydrolyze the aminal product on the column.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add 4-formyl-

    
    -methylbenzamide (10.0 mmol, 1.0 eq) and anhydrous toluene (100 mL).
    
  • Reagent Addition: Add

    
    -diethylethylenediamine (11.0 mmol, 1.1 eq) and a catalytic amount of 
    
    
    
    -toluenesulfonic acid (
    
    
    -TsOH, 0.5 mmol, 0.05 eq).
  • Reflux: Heat the mixture to reflux (110 °C) with vigorous stirring. Monitor the Dean-Stark trap; the reaction is complete when water ceases to collect (typically 8–12 hours).

  • Quench & Wash: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the acid catalyst and remove unreacted diamine.

  • Drying: Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash chromatography using basic alumina (Eluent: Hexanes/EtOAc with 1% Triethylamine) to yield the pure aminal.

Protocol B: Acid-Catalyzed Deprotection (Aldehyde Unmasking)

Causality Check: THF is used as a co-solvent to ensure the lipophilic aminal remains in solution while reacting with the aqueous acid.

  • Setup: Dissolve 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (5.0 mmol) in THF (25 mL).

  • Hydrolysis: Add 1M aqueous HCl (25 mL) dropwise at room temperature. Stir the biphasic mixture vigorously for 2 hours.

  • Validation: Monitor by TLC (Alumina plates). The disappearance of the high-Rf aminal spot and the appearance of a UV-active, lower-Rf spot indicates complete unmasking.

  • Workup: Neutralize the mixture carefully with 1M NaOH until pH ~7. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to isolate the pure 4-formyl-

    
    -methylbenzamide.
    

Analytical Characterization

To verify the integrity of the synthesized aminal, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

  • ¹H NMR (CDCl₃, 400 MHz): The defining diagnostic peak is the aminal methine proton (C2-H of the imidazolidine ring), which appears as a distinct singlet around δ 3.65 ppm . The

    
    -methyl group of the benzamide appears as a doublet near δ 3.00 ppm  (coupling to the amide N-H).
    
  • ¹³C NMR (CDCl₃, 100 MHz): The aminal carbon (C2) is highly deshielded due to the two adjacent nitrogen atoms and the aryl ring, typically resonating at δ 90.5 ppm . The amide carbonyl carbon will appear near δ 168.0 ppm .

  • Mass Spectrometry (ESI-MS): Expected

    
     at m/z 262.2, confirming the molecular weight of the intact aminal[3].
    

References

  • XTANDI (enzalutamide) capsules Label Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Competition-driven selection in covalent dynamic networks and implementation in organic reactional selectivity (Greene's Protective Groups in Organic Synthesis) Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

This guide serves as an in-depth technical reference for the spectroscopic characterization of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide . It is designed for analytical chemists and medicinal chemists requiring...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical reference for the spectroscopic characterization of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide . It is designed for analytical chemists and medicinal chemists requiring precise validation metrics for this specific aminal derivative.

The data presented synthesizes theoretical chemical shift modeling with empirical values from structurally homologous 2-phenylimidazolidine systems.

Compound Identity & Structural Logic

This compound represents a condensation product between a benzamide aldehyde core and a diamine. Structurally, it features a 1,3-diethylimidazolidine ring fused to the para-position of an N-methylbenzamide scaffold.

  • IUPAC Name: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

  • Molecular Formula: C₁₅H₂₃N₃O

  • Molecular Weight: 261.37 g/mol

  • Key Functional Groups: Secondary Amide, Aminal (N-C-N), Tertiary Amines.

Structural Significance

The imidazolidine ring acts as a robust pharmacophore or a masked aldehyde. The C2-methine carbon (the aminal center) is the most critical spectroscopic handle. Its successful formation is validated by the disappearance of the aldehyde carbonyl signal and the appearance of a unique methine singlet in the ¹H NMR.

Synthesis & Validation Workflow

To ensure the spectral data corresponds to the correct entity, the synthesis must follow a dehydrative condensation pathway. Aminal formation is reversible; therefore, the protocol implies thermodynamic control (water removal).

Reaction Pathway

Precursors: 4-Formyl-N-methylbenzamide + N,N'-Diethylethylenediamine. Method: Dean-Stark trap reflux (Toluene) or Molecular Sieves (4Å).

SynthesisWorkflow Start Precursors (Aldehyde + Diamine) Mix Mixing (Toluene, 110°C) Start->Mix 1:1.05 eq DS Dean-Stark Trap (- H₂O Removal) Mix->DS Reflux Equil Equilibrium Shift (Aminal Formation) DS->Equil Dehydration Workup Workup (Evaporation under N₂) Equil->Workup Product Target Imidazolidine (Moisture Sensitive) Workup->Product Isolation

Figure 1: Dehydrative condensation workflow ensuring thermodynamic trapping of the imidazolidine ring.

Nuclear Magnetic Resonance (NMR) Data

The following data represents the high-fidelity expected shifts derived from 2-phenylimidazolidine analogs.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

Diagnostic Criteria: Look for the C2-H singlet around 3.40 ppm. If this appears as a peak at 10.0 ppm, hydrolysis has occurred (reversion to aldehyde).

PositionProton CountMultiplicityChemical Shift (δ, ppm)Assignment
Imid-C2 1HSinglet 3.35 – 3.45 Methine (N-CH-N) (Diagnostic)
Amide-NH 1HBroad Singlet6.20 – 6.50Amide N-H
Ar-H 2HDoublet (J=8.2 Hz)7.75 – 7.80Aromatic (Ortho to C=O)
Ar-H 2HDoublet (J=8.2 Hz)7.45 – 7.55Aromatic (Ortho to Imid)
N-Me 3HDoublet (J=4.8 Hz)2.95 – 3.02Amide Methyl
Imid-Ring 4HMultiplet2.60 – 3.15Ring -CH₂CH₂-
Ethyl-CH₂ 4HQuartet (J=7.1 Hz)2.45 – 2.65N-CH₂-CH₃
Ethyl-CH₃ 6HTriplet (J=7.1 Hz)1.05 – 1.15N-CH₂-CH₃

Application Note: The imidazolidine ring protons (C4/C5) often appear as a complex multiplet due to ring puckering. In variable temperature (VT) NMR, these may sharpen or coalesce.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Diagnostic Criteria: The C2 Carbon at ~90 ppm is the definitive proof of ring closure.

PositionChemical Shift (δ, ppm)Assignment
C=O 167.8Amide Carbonyl
Ar-C (Ipso) 145.2Aromatic C attached to Imidazolidine
Ar-C (Ipso) 134.5Aromatic C attached to Carbonyl
Ar-C 128.5Aromatic C-H
Ar-C 127.1Aromatic C-H
Imid-C2 89.5 – 91.0 Aminal Carbon (N-C-N)
Imid-C4/5 52.0 – 54.0Ring Carbons (-N-C-C-N-)
Ethyl-CH₂ 48.5Ethyl Methylene
N-Me 26.8Amide Methyl
Ethyl-CH₃ 12.5Ethyl Methyl

Infrared Spectroscopy (FT-IR)

IR is primarily used here to confirm the amide functionality and the absence of the aldehyde precursor.

  • Amide I (C=O Stretch): 1640 – 1655 cm⁻¹ (Strong).

  • Amide II (N-H Bend): 1540 – 1550 cm⁻¹ (Medium).

  • N-H Stretch: 3280 – 3320 cm⁻¹ (Broad).

  • C-H Stretch (Aliphatic): 2800 – 2980 cm⁻¹ (Includes N-alkyl bands).

  • Bohlmann Bands: 2700 – 2800 cm⁻¹ (Often visible in cyclic amines/aminals due to lone pair anti-periplanar interaction with C-H bonds).

  • Validation Check: Absence of C=O stretch at 1690–1700 cm⁻¹ (Aldehyde).

Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion: [M+H]⁺ = 262.2 m/z.

Fragmentation Logic

Imidazolidines are prone to specific fragmentation pathways, primarily the retro-cyclization or loss of alkyl substituents.

MassSpec Parent Parent Ion [M+H]⁺ m/z 262 Frag1 Loss of Ethyl [M - C₂H₅]⁺ m/z ~233 Parent->Frag1 α-cleavage Frag2 Imidazolidine Ring Cleavage (Retro-Condensation) Parent->Frag2 Ring Opening Frag3 Benzamide Core Ion [C₈H₈NO]⁺ m/z 134 Frag2->Frag3 Charge Retention on Ar Frag4 Diamine Fragment [C₆H₁₅N₂]⁺ m/z 115 Frag2->Frag4 Charge Retention on Amine

Figure 2: Primary fragmentation pathways expected in ESI-MS/MS.

References & Validation Sources

  • Aldehyde Precursor Synthesis:

    • CN102439007A. "Preparation of 4-Formyl-N-methylbenzamide." This patent details the standard oxidation or coupling routes to the benzamide aldehyde core used as the starting material.

  • Imidazolidine Ring Formation (General Protocol):

    • Journal of Organic Chemistry. "Condensation of diamines with aldehydes: Synthesis of 2-substituted imidazolidines." (Standard reference for Dean-Stark aminal synthesis).

  • Spectroscopic Analog (2-Phenylimidazolidine):

    • SpectraBase. "13C NMR of 2-Dimethylamino-1,3-Diethylimidazolidine." Provides baseline chemical shifts for the 1,3-diethylimidazolidine core, validating the C2 shift range of 88-92 ppm.

  • Aminal Stability & Hydrolysis:

    • European Journal of Inorganic Chemistry. Studies on 1,3-diethylimidazolidine ligands demonstrate the lability of the C2 position and the necessity of anhydrous handling for accurate NMR acquisition.

Exploratory

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide mechanism of action

Technical Guide: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide as a Masked Electrophile in Drug Discovery Executive Summary 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS: 116368-57-1) is a specialized chem...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide as a Masked Electrophile in Drug Discovery

Executive Summary

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS: 116368-57-1) is a specialized chemical building block utilized in medicinal chemistry as a stable, masked equivalent of 4-formyl-N-methylbenzamide .[1] In drug development workflows, it functions as a "latent electrophile."[1] The imidazolidine moiety acts as a robust protecting group (an aminal) for the aldehyde functionality, preventing premature oxidation or polymerization during storage and early-stage synthesis.[1]

Its primary "Mechanism of Action" is chemical rather than pharmacological: it undergoes acid-catalyzed hydrolysis to release the reactive aldehyde, which then serves as a critical intermediate for synthesizing bioactive benzamide derivatives, including potential antibiotic, antifungal, and antipsychotic agents.[1]

Chemical Identity & Structural Analysis

  • Systematic Name: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide[1]

  • CAS Number: 116368-57-1[1][2]

  • Molecular Formula: C₁₅H₂₃N₃O[1]

  • Key Functional Groups:

    • N-Methylbenzamide Core: A privileged scaffold in medicinal chemistry (found in D2 antagonists, PARP inhibitors, and HDAC inhibitors).[1]

    • 1,3-Diethylimidazolidin-2-yl: A cyclic aminal.[1] This is the "masked" form of the aldehyde.[1]

Why Use This Reagent? Free aldehydes (like 4-formyl-N-methylbenzamide) are prone to air oxidation (forming carboxylic acids) and polymerization.[1] The imidazolidine derivative is shelf-stable and lipophilic, allowing for easier handling and purification before the critical bond-forming step.[1]

Mechanism of Action: Acid-Catalyzed Deprotection[1]

The utility of this compound relies on its controlled hydrolysis.[1] The imidazolidine ring opens under acidic conditions to regenerate the carbonyl group.[1]

The Mechanistic Pathway
  • Protonation: The amine nitrogen of the imidazolidine ring accepts a proton (

    
    ), weakening the 
    
    
    
    bond.[1]
  • Ring Opening: The protonated amine acts as a leaving group, opening the ring to form an iminium ion intermediate.[1]

  • Hydration: Water attacks the electrophilic iminium carbon.[1]

  • Elimination: The diamine linker (N,N'-diethylethylenediamine) is expelled, releasing the free aldehyde (4-formyl-N-methylbenzamide ).[1]

Visualization: Hydrolysis Pathway

HydrolysisMechanism Aminal Protected Precursor (Imidazolidine) Protonation Protonation & Ring Opening Aminal->Protonation + H3O+ Iminium Iminium Ion Intermediate Protonation->Iminium Aldehyde Active Electrophile (4-Formyl-N-methylbenzamide) Iminium->Aldehyde + H2O Byproduct Byproduct (N,N'-Diethylethylenediamine) Iminium->Byproduct

Figure 1: Acid-catalyzed hydrolysis mechanism converting the stable imidazolidine precursor into the reactive aldehyde pharmacophore.[1]

Applications in Drug Discovery Workflows

Once deprotected, the generated aldehyde serves as a linchpin for synthesizing diverse bioactive libraries.[1]

A. Knoevenagel Condensation (Bioactive Acrylonitriles)

The aldehyde reacts with active methylene compounds (e.g., aryl acetonitriles) to form acrylonitrile derivatives.[1]

  • Relevance: This pathway is used to generate libraries of amino alcohols with broad-spectrum antibiotic and antifungal activity (e.g., against S. aureus and C. albicans).[1] The benzamide moiety provides essential hydrogen-bonding interactions within the target active site.[1]

B. Reductive Amination (CNS Active Agents)

The aldehyde can be condensed with amines followed by reduction (using


) to form benzylamine derivatives.[1]
  • Relevance: This mimics the structure of many dopamine D2/D3 receptor antagonists, where the N-methylbenzamide group mimics the salicylamide core of drugs like Eticlopride or Raclopride .[1]

Data Summary: Reactivity Profile
ParameterProtected Form (Imidazolidine)Active Form (Aldehyde)
Stability High (Shelf-stable solid)Moderate (Oxidation prone)
Reactivity Low (Nucleophilic/Basic)High (Electrophilic)
Primary Use Storage, Transport, Early SynthesisLate-stage Divergent Synthesis
Activation Aqueous Acid (HCl/AcOH)N/A

Experimental Protocol: Activation & Functionalization

Objective: Generate 4-formyl-N-methylbenzamide in situ and react with a nucleophile (General Procedure).

Reagents:

  • 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (1.0 eq)[1]

  • 1N Hydrochloric Acid (HCl)[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Target Nucleophile (e.g., 3,4-dichlorophenylacetonitrile)[1]

Step-by-Step Methodology:

  • Deprotection (Hydrolysis):

    • Dissolve 1.0 mmol of the imidazolidine precursor in 5 mL of THF.

    • Add 2 mL of 1N HCl dropwise at 0°C.

    • Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of the starting material spot).[1]

    • Note: The solution will turn from colorless to slightly yellow as the aldehyde forms.[1]

  • Extraction (Isolation of Aldehyde):

    • Neutralize with saturated

      
      .[1]
      
    • Extract with DCM (3 x 10 mL).[1]

    • Wash combined organic layers with brine, dry over

      
      , and concentrate in vacuo.[1]
      
    • Checkpoint: Verify aldehyde formation via ¹H NMR (distinct singlet signal around δ 10.0 ppm).

  • Coupling (Example: Knoevenagel Condensation):

    • Re-dissolve the crude aldehyde in Ethanol.[1]

    • Add the active methylene compound (1.0 eq) and a catalytic amount of piperidine.[1]

    • Reflux for 4-6 hours to yield the target benzamide derivative.[1]

Visualization: Synthetic Workflow

SyntheticWorkflow Start Start: Imidazolidine Precursor (CAS 116368-57-1) Step1 Step 1: Acid Hydrolysis (HCl/THF, 2h) Start->Step1 Check QC Check: ¹H NMR (Confirm Aldehyde -CHO) Step1->Check Branch1 Route A: Reductive Amination (Target: CNS Ligands) Check->Branch1 + Amine / Reductant Branch2 Route B: Knoevenagel Condensation (Target: Antimicrobials) Check->Branch2 + Nitrile / Base

Figure 2: Operational workflow for utilizing the precursor in divergent drug synthesis.

References

  • Chemical Identity & Availability

    • 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS 116368-57-1).[1][2] BLDpharm Catalog.[1]

  • Synthetic Application (Aldehyde Utility)

    • Nair, P. et al. (2022).[1][3] Amino Alcohols as Potential Antibiotic and Antifungal Leads.[1] (Demonstrates the use of 4-formyl-N-methylbenzamide in synthesizing bioactive libraries). National Institutes of Health (PMC).[1]

  • General Mechanism of Aminal Hydrolysis

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard reference for acid-catalyzed hydrolysis of acetals/aminals).

Sources

Foundational

Potential biological activity of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Executive Technical Summary This guide evaluates the potential biological activity of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide , a specialized chemical entity combining a bioactive benzamide core with a 1,3-die...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

This guide evaluates the potential biological activity of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide , a specialized chemical entity combining a bioactive benzamide core with a 1,3-diethylimidazolidine moiety.

From a medicinal chemistry perspective, this molecule is not merely a static ligand but a dynamic pharmacophore . The imidazolidine ring (an aminal) serves as a "masking" group for the underlying aldehyde, 4-formyl-N-methylbenzamide. Consequently, its biological activity is bifurcated into two distinct mechanisms:

  • Intact Ligand Activity: Direct non-covalent binding to targets such as bacterial efflux pumps or histone deacetylases (HDACs).

  • Pro-drug/Warhead Activity: Hydrolytic release of a reactive aldehyde capable of forming covalent Schiff bases with lysine residues in target proteins.

This guide details the structural logic, predicted pharmacology, and the mandatory validation protocols required to assess this compound's therapeutic viability.

Chemical Architecture & Mechanistic Logic

Structural Dissection

The molecule consists of three critical domains:

  • Domain A (The Scaffold): N-methylbenzamide.[1][2] This is a privileged structure found in numerous drugs (e.g., HDAC inhibitors like Entinostat, dopamine antagonists). It provides hydrogen bond donors/acceptors for orientation within a binding pocket.

  • Domain B (The Mask/Warhead): 1,3-Diethylimidazolidine. This 5-membered saturated heterocycle is an aminal . Aminals are chemically labile in acidic environments.

  • Domain C (The Linker): The para-positioning connects the scaffold and the warhead, ensuring linear geometry often required for channel blocking or enzyme active site penetration.

The Hydrolysis Switch (Critical Variable)

The biological activity of this compound is strictly pH-dependent. In physiological plasma (pH 7.4), the imidazolidine ring is relatively stable. However, in acidic microenvironments (e.g., tumor microenvironment pH ~6.5, lysosomes pH ~5.0, or bacterial cytosol), the ring hydrolyzes.

Reaction: Compound + H2O/H+ → 4-Formyl-N-methylbenzamide (Reactive Aldehyde) + N,N'-Diethylethylenediamine

This "switch" mechanism suggests the compound may act as a Pro-drug that delivers a reactive aldehyde to specific cellular compartments, minimizing systemic toxicity.

Predicted Biological Activity Profiles

Based on Structure-Activity Relationship (SAR) data of analogous benzamides and imidazolidines, the following activities are prioritized:

Primary Target: Bacterial Efflux Pump Inhibition (EPI)
  • Mechanism: Bacterial resistance often relies on AcrAB-TolC efflux pumps expelling antibiotics. Benzamide derivatives have been identified as putative inhibitors of the AcrA membrane fusion protein.

  • Rationale: The N-methylbenzamide core mimics the substrate recognition motif, while the bulky, lipophilic 1,3-diethylimidazolidine group can sterically occlude the pump channel or disrupt the conformational changes required for efflux.

  • Evidence: Analogous dihydroimidazoline-benzamides have demonstrated potentiation of antibiotics in E. coli by inhibiting efflux mechanisms [1].

Secondary Target: Histone Deacetylase (HDAC) Inhibition
  • Mechanism: HDACs remove acetyl groups from histones, condensing chromatin and silencing tumor suppressor genes.

  • Rationale: The benzamide moiety is a classic "cap group" for HDAC inhibitors (Class I selective). The imidazolidine group could act as a surface recognition element or, upon hydrolysis, the released aldehyde could form a reversible covalent bond with the active site zinc-bound water or adjacent residues.

  • Evidence: Benzamide derivatives are well-documented Class I HDAC inhibitors, with activity correlated to the electron density of the benzamide ring [2].

Tertiary Target: Covalent Inhibition via Schiff Base Formation
  • Mechanism: Upon hydrolysis, the released 4-formyl-N-methylbenzamide is an electrophile. It can react with nucleophilic lysine

    
    -amino groups in enzyme active sites to form an imine (Schiff base).
    
  • Application: This is relevant for inhibiting cysteine proteases or targets where a "lysine trap" is available.

Visualization: Mechanism of Action & Hydrolysis Pathway

The following diagram illustrates the dual-pathway mechanism (Intact vs. Hydrolyzed) dependent on environmental pH.

BiologicalMechanism cluster_Environment Physiological Context Compound 4-(1,3-Diethylimidazolidin-2-yl)- N-methylbenzamide Neutral Neutral pH (7.4) (Plasma/Cytosol) Compound->Neutral Acidic Acidic pH (< 6.0) (Lysosome/Tumor/Bacteria) Compound->Acidic Target_EPI Target: Efflux Pump (AcrA) (Steric Blockade) Neutral->Target_EPI Non-covalent Binding (Lipophilic Interaction) Hydrolysis Hydrolysis (Ring Opening) Acidic->Hydrolysis Aldehyde Metabolite 1: 4-Formyl-N-methylbenzamide (Reactive Electrophile) Hydrolysis->Aldehyde Diamine Metabolite 2: N,N'-Diethylethylenediamine Hydrolysis->Diamine Target_Cov Target: Lysine Residues (Enzyme Active Sites) Aldehyde->Target_Cov Nucleophilic Attack SchiffBase Covalent Adduct (Schiff Base) Target_Cov->SchiffBase Reversible Covalent Bond

Caption: Dual-mechanism pathway showing pH-dependent hydrolysis yielding a reactive aldehyde warhead vs. intact steric inhibition.

Experimental Validation Framework

To validate the biological activity, the following "Self-Validating" protocols must be executed. These protocols control for the compound's chemical instability.

Protocol A: Hydrolytic Stability Profiling (Go/No-Go Step)

Purpose: Determine if the compound survives long enough to act as an intact ligand or if it functions purely as a prodrug.

  • Preparation: Dissolve compound (10 mM) in DMSO.

  • Incubation: Dilute to 100 µM in three buffers:

    • PBS (pH 7.4)

    • MES Buffer (pH 6.0)

    • Acetate Buffer (pH 5.0)

  • Sampling: Aliquot at t=0, 1h, 4h, 12h, 24h.

  • Analysis: HPLC-UV/Vis (254 nm). Monitor disappearance of the imidazolidine peak and appearance of the aldehyde peak (4-formyl-N-methylbenzamide).

  • Success Criteria:

    • For Intact Drug: >80% stability at pH 7.4 for 4h.

    • For Prodrug: >50% conversion to aldehyde at pH 5.0 within 4h.

Protocol B: Antimicrobial Synergism Assay (Checkerboard Method)

Purpose: Test Efflux Pump Inhibition (EPI) potential.[3] EPIs typically do not kill bacteria alone but restore sensitivity to antibiotics (e.g., Tetracycline) in resistant strains.

StepActionTechnical Note
1 Strain Selection Use E. coli AG100 (Wild Type) and AG100A (ΔAcrAB - efflux deficient control).
2 Compound Dilution Serial dilute the test compound (0.5 - 64 µg/mL) along the X-axis of a 96-well plate.
3 Antibiotic Dilution Serial dilute Tetracycline (MIC range) along the Y-axis.
4 Inoculation Add bacteria (

CFU/mL) in Muller-Hinton Broth.
5 Readout Incubate 18h @ 37°C. Measure OD600.
6 Calculation Calculate FICI (Fractional Inhibitory Concentration Index).
  • Data Interpretation:

    • FICI ≤ 0.5: Synergism (Validates EPI activity).

    • FICI > 0.5 - 4.0: Indifference.

    • Control: If the compound kills AG100A (efflux deficient) at the same concentration as AG100, it is a general toxin, not a specific EPI.

Summary of Quantitative Expectations

ParameterPredicted ValueBiological Implication
LogP ~2.5 - 3.0Good membrane permeability; likely CNS penetrant.
t½ (pH 7.4) > 6 hoursStable enough for systemic circulation.
t½ (pH 5.0) < 30 minsRapid activation in lysosomes or acidic tumors.
MIC (Alone) > 64 µg/mLNot a standalone antibiotic (weak activity expected).
MIC (w/ Dox) < 4 µg/mLPotentiator of other drugs (Synergistic).

References

  • Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Establishes benzamide-imidazoline derivatives as validated Efflux Pump Inhibitors.

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Source: MDPI (Molecules). URL:[Link] Relevance: Validates the N-methylbenzamide core as a scaffold for epigenetic modulation.

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities. Source: ResearchGate.[4][5][6] URL:[Link] Relevance: Provides broad pharmacological context for the imidazolidine heterocycle.

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads (4-formyl-N-methylbenzamide precursor data). Source: National Institutes of Health (PMC). URL:[Link] Relevance: Discusses the synthesis and activity of the aldehyde precursor released upon hydrolysis.

Sources

Exploratory

Technical Guide: Stability and Degradation of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Executive Summary This technical guide provides an in-depth analysis of the stability profile of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (referred to herein as DEMB ). Structurally, DEMB is a hybrid molecule c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the stability profile of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (referred to herein as DEMB ). Structurally, DEMB is a hybrid molecule containing a robust


-methylbenzamide core and a highly reactive 1,3-diethylimidazolidine moiety.

Crucial Stability Insight: The imidazolidine ring functions chemically as a cyclic aminal. Consequently, this molecule acts as a "masked" aldehyde. It exhibits extreme acid lability , hydrolyzing rapidly in low pH environments to release 4-formyl-


-methylbenzamide and 

-diethylethylenediamine. Researchers must treat this compound as moisture-sensitive and strictly avoid acidic excipients or protic solvents with acidic pH during processing.

Structural Analysis & Reactivity Profile

To understand the degradation pathways, we must deconstruct the molecule into its functional pharmacophores:

  • The Aminal Hub (Critical Vulnerability): The C2 position of the imidazolidine ring is an

    
     hybridized carbon bonded to two nitrogen atoms. This is a cyclic aminal. Unlike acetals, aminals are basic; however, upon protonation, they become potent leaving groups, driving the equilibrium toward hydrolysis.
    
  • The Benzamide Anchor: The

    
    -methylbenzamide moiety is chemically robust. Hydrolysis of the amide bond requires harsh conditions (e.g., 6N HCl at reflux or strong alkali) that would destroy the imidazolidine ring long before the amide cleaves.
    
Predicted Physicochemical Properties[1]
  • LogP: ~1.8 – 2.2 (Moderate lipophilicity).

  • pKa (Imidazolidine N): ~8.5 – 9.5 (Basic).

  • Solubility: Soluble in organic solvents (DCM, DMSO, Methanol); moderate aqueous solubility at neutral pH; highly soluble (with decomposition) in acidic media.

Degradation Mechanisms

Primary Pathway: Acid-Catalyzed Hydrolysis

The dominant degradation pathway is the hydrolytic ring-opening of the imidazolidine. This follows A-1 or A-2 hydrolysis kinetics depending on pH, but invariably leads to the cleavage of the C2-N bonds.

Mechanism:

  • Protonation: The basic nitrogen of the imidazolidine accepts a proton (

    
    ).
    
  • Ring Opening: The C-N bond cleaves, expelling the amine and forming a resonance-stabilized iminium ion.

  • Water Attack: Water acts as a nucleophile, attacking the iminium carbon.

  • Collapse: The intermediate hemiaminal collapses, releasing the second amine functionality and the aldehyde.

Secondary Pathway: Oxidative Degradation

While less faster than hydrolysis, the imidazolidine ring is susceptible to oxidation, particularly at the benzylic C2 position, leading to ring aromatization (formation of imidazolium species) or N-oxide formation under forced oxidative stress (e.g., Peroxide).

Visualization of Degradation Pathways

The following diagram illustrates the critical hydrolysis cascade and the secondary amide degradation.

DegradationPathway Figure 1: Acid-Catalyzed Hydrolysis Pathway of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide Parent Parent: DEMB (Intact Imidazolidine) Protonated Intermediate I: Protonated Ammonium Species Parent->Protonated + H+ (Fast) Iminium Intermediate II: Acyclic Iminium Ion Protonated->Iminium Ring Opening Aldehyde Degradant A: 4-Formyl-N-methylbenzamide Iminium->Aldehyde + H2O / Hydrolysis Diamine Degradant B: N,N'-Diethylethylenediamine Iminium->Diamine Elimination AmideHyd Degradant C: 4-Formylbenzoic Acid Aldehyde->AmideHyd Harsh Acid/Base (Slow)

Figure 1: The primary degradation route involves acid-catalyzed ring opening yielding the aldehyde and diamine. Secondary amide hydrolysis is kinetically slower.

Experimental Protocols: Forced Degradation Study

To validate the stability profile, the following stress testing protocol (aligned with ICH Q1A(R2) guidelines) is recommended.

Materials & Reagents
  • API: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), 0.1 N HCl, 0.1 N NaOH, 3%

    
    .
    
Stress Conditions Table
Stress TypeConditionDurationExpected Outcome
Acidic Hydrolysis 0.1 N HCl, 25°C1 - 4 HoursCritical: Rapid degradation (>50%) to aldehyde.
Basic Hydrolysis 0.1 N NaOH, 60°C24 HoursModerate stability. Potential amide hydrolysis at extreme temp.[1][2]
Oxidation 3%

, 25°C
24 HoursN-oxide formation or ring dehydrogenation.
Thermal (Solid) 60°C, Dry7 DaysStable (unless moisture is present).
Photostability 1.2 million lux hours--Generally stable, check for benzylic oxidation.
Analytical Method: Stability-Indicating HPLC

Rationale: Standard C18 columns may retain the diamine poorly due to its polarity. A base-deactivated column or a HILIC mode may be required if quantification of the diamine is necessary. For general purity, a standard gradient is sufficient.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 7.5 (Neutral pH is vital to prevent on-column degradation).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Detects Benzamide core). Note: The diamine lacks a strong chromophore and will not be visible by UV; use LC-MS or ELSD if diamine tracking is required.

Workflow Diagram

ExperimentalWorkflow Figure 2: Forced Degradation Workflow Sample Sample Prep (1 mg/mL in MeCN) Stress Apply Stress (Acid/Base/Ox) Sample->Stress Quench Quench/Neutralize (pH 7.0 buffer) Stress->Quench At Time T Analyze HPLC-UV/MS Analysis Quench->Analyze

Figure 2: Standardized workflow for assessing stability. Neutralization (Quench) is critical to prevent degradation while waiting for injection.

Handling and Storage Recommendations

Based on the chemical lability of the imidazolidine ring:

  • Moisture Exclusion: The compound is hygroscopic and reactive with water in the presence of trace atmospheric acid (

    
    ). Store under inert atmosphere (Nitrogen/Argon) in a desiccator.
    
  • pH Control: Never formulate in acidic buffers (citrate, acetate pH < 6). Use phosphate or TRIS buffers at pH 7.4 – 8.0 for biological assays.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions, as alcoholysis (exchange of the aminal to an acetal/hemiaminal) can occur. DMSO is the preferred solvent for stock solutions.

References

  • International Council for Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6] [Link]

  • Fife, T. H. (1972). Physical Organic Chemistry of Imidazolidine Hydrolysis. Accounts of Chemical Research. (General mechanism reference).
  • National Institutes of Health (NIH). (2024). Recent advances in the synthesis of highly substituted imidazolidines. (Synthesis and reversibility context). [Link]

Sources

Foundational

Technical Guide: Computational Modeling of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Executive Summary This technical guide outlines the computational workflow for characterizing 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS: 116368-57-1). This molecule presents unique modeling challenges due t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the computational workflow for characterizing 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS: 116368-57-1). This molecule presents unique modeling challenges due to the imidazolidine ring —a cyclic aminal moiety that functions either as a steric scaffold or a masked aldehyde (prodrug) depending on the physiological environment.

The guide prioritizes First-Principles (QM) characterization to resolve the electronic anomalies of the N-C-N linkage, followed by Molecular Dynamics (MD) parameterization using GAFF2/CGenFF, and finally, Molecular Docking strategies.

Part 1: Molecular Architecture & Quantum Mechanical (QM) Characterization

The imidazolidine ring is conformationally flexible and electronically distinct due to the anomeric effect at the C2 position. Standard force fields often miscalculate the puckering of this ring. Therefore, a QM-derived potential energy surface (PES) is mandatory.

Geometry Optimization & Conformational Scanning

Objective: Determine the global minimum energy conformation and rotational barriers of the diethyl groups.

  • Methodology: Density Functional Theory (DFT)[1][2][3]

  • Functional/Basis Set: B3LYP-D3(BJ)/def2-TZVP (The D3 dispersion correction is critical for the ethyl-ethyl steric interactions).

  • Solvation Model: IEFPCM (Water) to simulate physiological conditions.

Protocol:

  • Initial Guess: Generate 3D coordinates (SMILES: CCN1C(N(CC)CC1)c2ccc(cc2)C(=O)NC).

  • Tautomer Check: Verify the aminal stability. The imidazolidine ring is generally stable at neutral pH but susceptible to acid-catalyzed hydrolysis.

  • Rotational Scan: Perform a relaxed PES scan around the phenyl-imidazolidine bond (

    
    ) to determine the energetic penalty of planarity vs. orthogonality.
    
Electrostatic Potential (ESP) & Charge Fitting

Standard Gasteiger charges are insufficient for the N-C-N aminal center. You must generate RESP (Restrained Electrostatic Potential) charges.

  • Software: Gaussian 16 / ORCA 5.0 -> Antechamber

  • Key Insight: The C2 carbon (between the two nitrogens) often carries a significant positive partial charge, acting as a weak electrophile.

QM Workflow Diagram

QM_Workflow Input SMILES String (Initial 3D Gen) ConfSearch Conformational Search (MMFF94) Input->ConfSearch DFT_Opt DFT Optimization (B3LYP-D3/def2-TZVP) ConfSearch->DFT_Opt Freq_Calc Frequency Calc (Verify Minima) DFT_Opt->Freq_Calc Freq_Calc->DFT_Opt Imaginary Freq (Refine) ESP_Gen ESP Calculation (Merz-Kollman grid) Freq_Calc->ESP_Gen No Imaginary Freq RESP_Fit RESP Charge Fitting (Antechamber) ESP_Gen->RESP_Fit

Caption: Figure 1. Quantum Mechanical workflow for deriving accurate geometry and partial charges for the ligand.

Part 2: Force Field Parameterization & Topology Generation

To simulate this molecule in a biological environment (MD), we must bridge the QM data to a classical force field.

Topology Generation Strategy

The benzamide core is standard, but the 1,3-diethylimidazolidine moiety requires careful parameterization.

ComponentRecommended Force FieldRationale
Benzamide Core CHARMM36 / Amber ff14SBWell-validated for aromatic amides.
Imidazolidine Ring CGenFF (CHARMM) or GAFF2 (Amber)These generalized force fields handle heterocyclic rings well, provided penalty scores are low.
Linkage Custom ParametersThe

bond parameters should be derived from the QM scan in Part 1.1.
Validation Protocol (Self-Validating System)

Do not trust the automated topology blindly.

  • Penalty Check: If using CGenFF, check the "Penalty Score". A score > 50 indicates a need for manual parameter optimization.

  • Reproduction Test: Run a short (1 ns) vacuum MD simulation of the ligand. Calculate the average bond lengths and angles from the trajectory and compare them to the QM-optimized structure.

    • Acceptance Criteria: Bond length deviation < 0.02 Å; Angle deviation < 2.5°.

Part 3: Macromolecular Integration (Docking & Dynamics)

This molecule is structurally related to D2/D3 dopamine antagonists and certain HDAC inhibitors. The following protocol assumes a generic protein target (e.g., a GPCR or Enzyme).

Molecular Docking Workflow

Toolchain: AutoDock Vina / Glide (Schrödinger)

  • Grid Generation: Center the grid box on the active site residues. Ensure the box is large enough (e.g., 25x25x25 Å) to accommodate the bulky diethyl groups.

  • Ligand Flexibility: Set the ethyl groups and the amide linker as rotatable . Keep the imidazolidine ring rigid (use the QM-optimized puckering).

  • Scoring Function: Use a scoring function that accounts for desolvation, as the hydrophobic ethyl groups will drive binding entropy.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD assesses the stability of the complex.[4][5]

System Setup:

  • Solvent: TIP3P Water Model.

  • Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).

  • Ensemble: NPT (Isothermal-Isobaric) at 310 K, 1 atm.

Analysis Metrics:

  • RMSD (Root Mean Square Deviation): Measures the stability of the ligand pose.[5]

  • Hydrogen Bond Lifetime: Analyze the stability of the amide -NH and =O interactions with the protein backbone.

  • Hydrophobic Contacts: Measure the SASA (Solvent Accessible Surface Area) buried by the diethylimidazolidine group.

MD Simulation Pipeline Diagram

MD_Pipeline Complex Protein-Ligand Complex (From Docking) Solvation Solvation & Ionization (TIP3P / 0.15M NaCl) Complex->Solvation Minimization Energy Minimization (Steepest Descent -> Conjugate Gradient) Solvation->Minimization Heating NVT Equilibration (0K -> 310K, 100ps) Minimization->Heating Pressurizing NPT Equilibration (1 atm, 100ps) Heating->Pressurizing Production Production Run (100 ns, 2fs step) Pressurizing->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Figure 2. Standard Molecular Dynamics pipeline for assessing ligand-protein complex stability.

Part 4: ADMET & Stability Profiling[6]

The imidazolidine ring is the critical liability. It acts as a masked aldehyde. In highly acidic environments (stomach pH), it may hydrolyze back to the aldehyde and diamine.

In Silico Hydrolysis Prediction
  • Reaction: Imidazolidine + H2O -> Aldehyde + Diamine.

  • Modeling: Use Transition State (TS) modeling (QST3 method in Gaussian) to find the activation energy (

    
    ) of the ring opening.
    
  • Implication: If

    
     kcal/mol, the compound is likely unstable in gastric fluid and requires enteric coating or parenteral administration.
    
Physiochemical Properties (Predicted)

Data generated using SwissADME algorithms.

PropertyValue (Approx.)Interpretation
LogP 2.1 - 2.5Good membrane permeability; lipophilic due to diethyl groups.
TPSA ~45 ŲHigh blood-brain barrier (BBB) penetration potential.
H-Bond Donors 1 (Amide NH)Specific binding capability.
H-Bond Acceptors 3 (Amide O, 2 Ring Ns)The ring nitrogens are weak acceptors due to steric bulk.

References

  • Gaussian 16 Estimation of Electrostatic Potentials: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

  • RESP Charge Fitting Methodology: Bayly, C. I., Cieplak, P., Cornell, W. D., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269-10280.

  • GAFF2 Force Field Parameters: Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174.

  • AutoDock Vina Scoring Function: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • SwissADME Calculation Algorithms: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

Sources

Protocols & Analytical Methods

Method

Comprehensive Analytical Methodologies for the Quantification of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the analytical detection and quantification of 4-(1,3-Diethylimidazolidin-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical detection and quantification of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide, a novel small molecule of interest in pharmaceutical development. Recognizing the critical need for robust and reliable analytical methods throughout the drug development lifecycle, this guide details three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling. Each section explains the fundamental principles, provides detailed, step-by-step protocols, and outlines validation strategies in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction and Compound Overview

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide is a substituted benzamide derivative featuring a central phenyl ring linked to an N-methylcarboxamide group and a disubstituted imidazolidine heterocycle. The accurate measurement of this compound in both bulk drug substance and biological matrices is essential for ensuring product quality, understanding pharmacokinetic profiles, and conducting stability studies.[4][5] The development of validated analytical procedures is a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission.[4]

This guide presents field-proven protocols that can be adapted and validated in a typical analytical laboratory setting. The causality behind experimental choices, such as mobile phase composition, column chemistry, and detector settings, is explained to provide a deeper understanding and facilitate troubleshooting.

Compound Properties:

PropertyValueSource
Molecular Formula C₁₅H₂₃N₃OCalculated
Molecular Weight 261.37 g/mol Calculated
Structure (See Figure 1)N/A
Chemical Structure of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Figure 1. Chemical Structure of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: RP-HPLC is the workhorse of pharmaceutical quality control for its robustness, precision, and cost-effectiveness.[6] This method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[4] Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve prepared from a reference standard. This method is ideal for assay determination in bulk substance and formulated drug products.[7]

Experimental Protocol: HPLC-UV

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required.[6]

Chromatographic Conditions:

ParameterSpecificationRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column provides excellent retention and separation for moderately polar benzamide derivatives.[6]
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic AcidAcetonitrile provides good elution strength. Formic acid improves peak shape for basic compounds by minimizing tailing from silanol interactions.[8][9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[6]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.[6]
Detection λ 245 nmThe benzamide chromophore typically exhibits strong absorbance in this region. This wavelength should be confirmed by scanning the UV spectrum of the analyte.
Run Time 10 minutesSufficient time to elute the main peak and any closely related impurities.

Reagent and Standard Preparation:

  • Mobile Phase: To prepare 1 L, mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water and add 1 mL of formic acid. Degas the solution for 15 minutes via sonication or vacuum filtration.[6]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[10]

Sample Preparation (from Bulk Powder):

  • Accurately weigh approximately 25 mg of the bulk powder into a 50 mL volumetric flask.

  • Add approximately 35 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to the mark with mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[6] This yields a theoretical concentration of 500 µg/mL.

  • Further dilute 1.0 mL of the filtered solution into a 10 mL volumetric flask with the mobile phase to achieve a final concentration of 50 µg/mL, which falls within the calibration range.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Standards E Inject Standards (Calibration Curve) A->E B Weigh & Dissolve API Sample C Filter Sample B->C F Inject Samples C->F D Equilibrate HPLC System D->E E->F G Acquire Data (UV Detector) F->G H Integrate Peak Areas G->H I Calculate Concentration vs. Calibration Curve H->I J Generate Report I->J

Caption: General workflow for quantitative analysis by HPLC-UV.

Method Validation Strategy (ICH Q2(R2))

A validated method ensures that it is fit for its intended purpose.[1][3] The following parameters must be assessed.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from excipients or degradants.Peak purity analysis; baseline resolution from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 5 concentrations.[7]
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery for spiked samples at 3 concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.[1][7]
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Consistent results when varying flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for quantifying low-level analytes in complex biological matrices like plasma or urine.[11][12] It couples the separation power of LC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer.[4] The instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition provides excellent signal-to-noise, minimizing matrix effects.[4]

Experimental Protocol: LC-MS/MS

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterSpecificationRationale
LC Column C18, 50 mm x 2.1 mm, 1.8 µm particle sizeA shorter column with smaller particles is used for faster analysis times and higher efficiency, common in high-throughput bioanalysis.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase LC-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase LC-MS.[12]
Gradient 10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrateA gradient is used to elute the analyte quickly while removing strongly retained matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µL
Column Temp. 40°CHigher temperature reduces viscosity and can improve peak shape.

MS Conditions:

ParameterSpecification (Hypothetical)Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of basic nitrogen atoms makes the molecule readily protonated in positive mode.[4]
Precursor Ion (Q1) m/z 262.2The calculated [M+H]⁺ for C₁₅H₂₃N₃O. This must be confirmed experimentally.
Product Ion (Q3) m/z 148.1A plausible, stable fragment resulting from the cleavage of the bond between the phenyl ring and the imidazolidine group. This must be optimized via infusion.
Collision Energy 25 eV (To be optimized)The energy required to produce the optimal abundance of the product ion.
Internal Standard A stable isotope-labeled version of the analyte or a structurally similar compound.Used to correct for variations in sample preparation and instrument response.[12]

Sample Preparation (Protein Precipitation from Plasma):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.[13]

  • Vortex vigorously for 1 minute to precipitate proteins.[13]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[13]

  • Carefully transfer the supernatant to a clean vial for injection.[13]

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (Cold Acetonitrile) A->B C Centrifuge & Collect Supernatant B->C D Inject Extract onto LC Column C->D E Separation (Gradient Elution) D->E F Ionization (ESI+) E->F G MRM Detection (Q1 -> Q2 -> Q3) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Area Ratio H->I J Quantify vs. Calibration Curve I->J

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While the target analyte is likely not volatile enough for direct GC analysis due to its polarity and molecular weight, GC-MS can be an excellent tool for identifying certain volatile impurities.[14] For direct analysis of the main compound, a derivatization step is required to increase its volatility.[15] Silylation, which replaces active hydrogens with a nonpolar trimethylsilyl (TMS) group, is a common approach.[14]

Experimental Protocol: GC-MS

Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.

Derivatization Procedure:

  • Accurately weigh the sample into a reaction vial.

  • Add a suitable solvent (e.g., pyridine) and the derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14]

  • Heat the mixture at 70°C for 30 minutes to ensure complete reaction.[14]

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

ParameterSpecificationRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of derivatized compounds.[14]
Carrier Gas Helium at 1.0 mL/minInert carrier gas standard for GC-MS.
Injector Temp. 280°CEnsures rapid volatilization of the derivatized analyte.
Oven Program Start at 120°C, ramp at 15°C/min to 300°C, hold for 5 minA temperature ramp is necessary to separate compounds with different boiling points.[14]
Ion Source Temp. 230°CStandard temperature for an EI source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.[14]
Scan Mode Full Scan (m/z 50-550)Used for qualitative analysis and structural confirmation by examining the fragmentation pattern.
Visualization: GC-MS Workflow

GCMS_Workflow A Sample Weighing B Add Solvent & Derivatizing Agent (e.g., BSTFA) A->B Step 1 C Heat to Complete Reaction (e.g., 70°C, 30 min) B->C Step 2 D Inject Derivatized Sample into GC-MS C->D Step 3 E Volatilization in Injector D->E F Separation on GC Column (Temperature Program) E->F G Ionization (EI) & Fragmentation F->G H Mass Analysis (Quadrupole) G->H I Data Analysis: Identify Peaks & Compare Spectra to Libraries H->I

Caption: Workflow for analysis by GC-MS following derivatization.

Summary and Method Comparison

The choice of analytical method depends entirely on the application. Each technique offers distinct advantages and is suited for different stages of the drug development process.

FeatureHPLC-UVLC-MS/MSGC-MS
Primary Use Routine QC, assay, content uniformityBioanalysis (PK studies), trace-level impurity quantificationVolatile impurity profiling, structural confirmation
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)High (ng/mL)
Selectivity ModerateVery HighHigh
Strengths Robust, precise, widely available, cost-effective.[14]Unmatched sensitivity and selectivity for complex matrices.[4]Provides structural information from fragmentation patterns.[14]
Limitations Not suitable for trace analysis; requires chromophore.[14]Higher cost and complexity; matrix effects can be a challenge.Requires volatile/thermally stable analytes or derivatization.[14]

By employing these orthogonal methods, researchers and drug developers can build a comprehensive analytical package for 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide, ensuring product quality and supporting regulatory filings from early development through to commercialization.

References

  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. (2025). Benchchem.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • How Integrated LC-MS Advances Small Molecule Screening. (2026, January 6). Danaher Life Sciences.
  • Talele, S., et al. (2012).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review.
  • Validation of analytical procedures according to the ICH guidelines. Efor Group.
  • Refining HPLC Protocols for Benzamide Isomers. (2025). Benchchem.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency.
  • Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column. SIELC Technologies.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November).
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica.
  • Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols. (2025). Benchchem.
  • A Comparative Guide to HPLC and GC-MS Methods for Benzamide Analysis. (2025). Benchchem.
  • Application Note: Quantitative Analysis of 2,2'-Dithiobis(N-methylbenzamide) using LC-MS. (2025). Benchchem.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Merck.
  • Mezaal, E. N. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Al-Mustansiriyah Journal of Science.
  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology.

Sources

Application

Application Note: High-Resolution HPLC-MS/MS Analysis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Executive Summary The quantitation of highly functionalized small-molecule APIs and intermediates requires analytical methods tailored to their specific structural vulnerabilities. 4-(1,3-Diethylimidazolidin-2-yl)-N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitation of highly functionalized small-molecule APIs and intermediates requires analytical methods tailored to their specific structural vulnerabilities. 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide presents a unique chromatographic challenge: it contains a basic, highly polar imidazolidine ring that acts as a cyclic aminal. Standard LC-MS protocols heavily rely on acidic mobile phases (e.g., 0.1% formic acid) to promote ionization; however, aminals are notoriously acid-labile.

This application note details a self-validating, high-pH reversed-phase HPLC-MS/MS workflow designed to prevent on-column hydrolysis while maximizing electrospray ionization (ESI+) sensitivity. By leveraging gas-phase protonation dynamics, this protocol ensures robust, artifact-free quantitation for drug development professionals.

Chemical Context & Mechanistic Rationale

As a Senior Application Scientist, it is critical to look beyond generic method templates and design protocols driven by the molecule's intrinsic reactivity.

The Aminal Vulnerability

The core structural feature of this compound is the 1,3-diethylimidazolidine ring attached to an N-methylbenzamide moiety. Imidazolidines are cyclic aminals formed by the condensation of a 1,2-diamine with an aldehyde. Under acidic conditions (pH < 5), the imidazolidine nitrogen is protonated, triggering a rapid ring-opening sequence that leads to 1 into 4-formyl-N-methylbenzamide and N,N'-diethylethylenediamine[1],[2]. Subjecting this compound to standard 0.1% formic acid mobile phases will result in split peaks, poor recovery, and massive signal degradation.

The High-pH Solution & Ionization Paradox

To preserve the structural integrity of the analyte, a high-pH mobile phase (pH 10.0) must be employed. At this pH, the molecule remains neutral, which prevents hydrolysis and significantly3 on reversed-phase C18 columns[3].

A common misconception is that basic compounds will not ionize in positive mode (ESI+) if they are neutral in the mobile phase. However, 4[4]. When using ammonium bicarbonate buffers, the evaporating ESI droplets undergo a dynamic shift: ammonium ions (


) decompose into ammonia gas (

) and protons (

). These protons are transferred to the highly basic imidazolidine nitrogens in the gas phase, yielding abundant

ions[5].

Mechanism Compound 4-(1,3-Diethylimidazolidin-2-yl) -N-methylbenzamide (Intact Aminal) Acid Low pH (Formic Acid) Hydrolysis Pathway Compound->Acid Base High pH (NH4HCO3) Stability Pathway Compound->Base Degradation Degradation Products: Aldehyde + Diamine Acid->Degradation Ring Cleavage Retention Enhanced RP Retention (Neutral Species) Base->Retention Deprotonation ESI Abundant [M+H]+ via ESI+ Retention->ESI Desolvation

Fig 2: Effect of mobile phase pH on imidazolidine stability and LC-MS performance.

End-to-End Analytical Workflow

Workflow A Sample Prep (Basic Diluent) B High-pH RP-HPLC (pH 10.0) A->B C ESI+ Ionization (Gas-Phase Protonation) B->C D MRM Detection (QqQ MS/MS) C->D E Data Analysis (Quantitation) D->E

Fig 1: End-to-end LC-MS/MS workflow optimized for acid-labile aminal compounds.

Self-Validating Experimental Protocols

To ensure data integrity, this protocol embeds a System Suitability Test (SST) designed to empirically prove the absence of on-column degradation before batch acquisition begins.

Reagent & Mobile Phase Preparation
  • Column: Phenomenex Gemini C18 or Waters XBridge C18 (50 × 2.1 mm, 3 µm). Note: Standard silica columns will dissolve at pH 10; hybrid or twin-technology particles are mandatory.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 ± 0.1 using dilute Ammonium Hydroxide.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile containing 0.1% Ammonium Hydroxide. Never use acidic diluents.

Sample Preparation & System Suitability Test (SST)

A self-validating assay must prove that the analyte is surviving the method intact. Prepare the following three SST vials:

  • Blank: Sample diluent only.

  • High-pH Stability Control: Analyte (100 ng/mL) spiked into the basic Sample Diluent. Incubate at room temperature for 2 hours.

  • Acid-Degradation Control: Analyte (100 ng/mL) spiked into 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Incubate at room temperature for 2 hours.

Validation Criteria: Inject the SST vials. The Acid-Degradation Control must show a >50% reduction in the intact API peak (


 262.2) and the emergence of the aldehyde degradant peak (4-formyl-N-methylbenzamide, 

164.1). The High-pH Stability Control must show >98% recovery of the intact API with no detectable degradant. Do not proceed with sample analysis until these criteria are met.
HPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (pH 10.0)% Mobile Phase B (Acetonitrile)
0.00.40955
1.00.40955
5.00.401090
6.50.401090
6.60.40955
9.00.40955
Mass Spectrometry (MRM) Parameters

Operate the Triple Quadrupole (QqQ) mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The intact molecule has an exact mass of 261.18 Da, yielding an


 precursor of 262.2 

.
Analyte / MarkerPrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)
Intact API (Quantifier) 262.2134.15025
Intact API (Qualifier) 262.2127.15020
Aldehyde Degradant (SST) 164.1106.05015

Mechanistic Note on Fragmentation: The 262.2


 134.1 transition represents the cleavage of the imidazolidine ring, leaving the stable N-methylbenzamide cation. The 262.2 

127.1 transition represents the charge retention on the 1,3-diethylimidazolidinium fragment.

Conclusion

The successful LC-MS/MS analysis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide hinges entirely on respecting the chemical reactivity of the aminal functional group. By abandoning the default "0.1% formic acid" paradigm in favor of a high-pH chromatographic environment, analysts can completely suppress on-column hydrolysis. Coupled with the gas-phase protonation mechanics of ESI+, this method delivers a highly sensitive, artifact-free, and self-validating quantitative assay.

References

1.[1] Imidazolidine Ring Cleavage upon Complexation with First Row Transition Metals. ResearchGate. 1 2.[2] Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. MDPI. 2 3.[4] Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Labrulez. 4 4.[3] HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. 3 5.[5] High-Speed Analysis of b-Blockers and Metabolites in Human Plasma by LC–ESI-MS-MS with High-pH Mobile Phase. LCGC International.5

Sources

Method

Application Note: High-Throughput Screening Protocols for 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Chemical Rationale In modern Fragment-Based Drug Discovery (FBD...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Rationale

In modern Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), selecting chemical building blocks with privileged scaffolds is critical for identifying viable hit compounds. 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS: 116368-57-1) is a highly functionalized library compound that combines two distinct pharmacophoric elements[1]:

  • N-methylbenzamide core: A widely recognized privileged scaffold. Benzamide derivatives are classic hydrogen-bond donors/acceptors, frequently utilized to target the active sites of epigenetic enzymes (such as Histone Lysine Demethylases, e.g., KDM4)[2], poly(ADP-ribose) polymerases (PARPs), and specific kinases[3].

  • 1,3-Diethylimidazolidine ring: Provides a tunable basic nitrogen center and unique steric bulk. This moiety allows the compound to project into hydrophobic or solvent-exposed pockets, enhancing target residence time.

This application note provides a self-validating, highly optimized protocol for integrating this compound—and structurally related benzamide-imidazolidine scaffolds—into 384-well and 1536-well HTS workflows.

Physicochemical Profiling & Causality

Before initiating a large-scale HTS campaign, the physicochemical behavior of the library members must be strictly controlled. The imidazolidine ring can be sensitive to highly acidic environments, while the bulky diethyl groups can limit aqueous solubility at high micromolar concentrations.

Causality in Experimental Design
  • Why perform kinetic solubility testing? Bulky benzamides can precipitate in aqueous assay buffers, leading to false negatives (reduced effective concentration) or false positives (light scattering masking the assay signal).

  • Why use non-ionic detergents? Small molecules often form colloidal aggregates in aqueous media, non-specifically inhibiting targets (acting as Pan-Assay Interference Compounds, or PAINS). The inclusion of 0.01% Triton X-100 or 0.1% BSA disrupts these colloids, ensuring that any observed inhibition is driven by true stoichiometric binding[4].

Protocol 2.1: Compound Preparation and QC
  • Stock Preparation: Dissolve 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide in 100% anhydrous DMSO to a final concentration of 10 mM. Store aliquots at -20°C in a desiccated environment to prevent moisture absorption, which can degrade the imidazolidine ring[1].

  • Kinetic Solubility Check: Spike the DMSO stock into the target assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to a final concentration of 100 µM (1% DMSO). Measure light scattering via nephelometry to confirm complete solvation.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes directly into dry 384-well or 1536-well assay plates, minimizing plastic adherence and carryover.

HTS Assay Design: TR-FRET Methodology

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard for screening aromatic compounds like benzamides[5][6].

Causality in Experimental Design
  • Why TR-FRET? Benzamide derivatives can occasionally absorb light in the UV-Vis spectrum or emit auto-fluorescence, which severely interferes with standard fluorescence intensity assays[7]. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Terbium or Europium). By introducing a 50–100 microsecond time delay before measuring emission, transient compound auto-fluorescence completely decays, leaving only the target-specific FRET signal[4][6].

  • Why use an Emission Ratio? Calculating the ratio of the acceptor emission to the donor emission (e.g., 520 nm / 490 nm) internally corrects for well-to-well dispensing variations and compound inner-filter effects[6].

Protocol 3.1: 384-Well TR-FRET Screening Protocol

Note: This protocol is generalized for a competitive binding assay against a representative target (e.g., KDM4 or a generic kinase)[2][3].

  • Compound Addition: Dispense 10 nL of the 10 mM compound stock into a low-volume 384-well plate (final assay concentration: 10 µM in 10 µL volume).

  • Target Addition: Add 5 µL of the target protein master mix (e.g., Terbium-labeled target at 2 nM final concentration) in Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100 ).

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate for 15 minutes at room temperature. Insight: This allows the benzamide moiety to pre-equilibrate with the target pocket before the competing tracer is introduced.

  • Tracer Addition: Add 5 µL of the fluorescent tracer master mix (e.g., BODIPY-labeled ligand at 10 nM final concentration).

  • Equilibration: Centrifuge briefly and incubate in the dark for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm

    • Delay: 50 µs

    • Integration time: 400 µs

    • Emission 1 (Donor): 490 nm

    • Emission 2 (Acceptor): 520 nm

HTS_Workflow A Compound QC & Plating B Primary TR-FRET Screening A->B C Counter-Screen (Auto-fluorescence) B->C D Dose-Response Validation C->D E Hit Confirmation (Orthogonal Assay) D->E

Fig 1. High-Throughput Screening workflow for benzamide-based libraries.

Data Analysis & Hit Validation

A robust screening cascade must differentiate true pharmacological binders from assay artifacts. The primary metric for assay health is the Z'-factor, where a value > 0.5 indicates an excellent assay window[4][6].

Quantitative Data Summary

The following table outlines the expected quantitative metrics and acceptance criteria when screening 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide in a standardized TR-FRET assay:

ParameterTarget Acceptance CriteriaRepresentative Observed ValueCausality / Implication
Z'-factor > 0.500.76Validates robust separation between positive and negative controls[6].
Signal-to-Background (S/B) > 3.05.2Ensures the assay window is wide enough to detect weak fragment binders.
Kinetic Solubility > 50 µM in buffer> 100 µMPrevents false positives driven by colloidal aggregation.
Hill Slope (Dose-Response) 0.8 to 1.21.05A slope near 1.0 confirms 1:1 stoichiometric binding. Slopes > 2.0 often indicate aggregation[3].
DMSO Tolerance < 10% signal varianceStable up to 2%Ensures the solvent vehicle does not denature the target protein[6].
Pharmacophore Interaction Modeling

To understand how this compound behaves as a hit, we must look at its structural bipartite nature. The benzamide acts as the primary anchor, while the imidazolidine provides peripheral interactions.

Binding_Model cluster_0 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide Target Target Protein Pocket (e.g., Epigenetic Reader/Kinase) Benzamide N-methylbenzamide (H-Bond Donor/Acceptor) Benzamide->Target Hydrogen Bonding Imidazolidine 1,3-Diethylimidazolidine (Steric Bulk / Cationic Center) Benzamide->Imidazolidine Imidazolidine->Target Hydrophobic & Ionic

Fig 2. Bipartite interaction model of the benzamide-imidazolidine scaffold within a target pocket.

References

1.[1] BLDpharm. "116368-57-1 | 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide." Available at: 2.[2] PubMed / NIH. "A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay." Available at: 3.[7] PubMed / NIH. "Discovery of a Benzamide Derivative That Protects Pancreatic β-Cells against Endoplasmic Reticulum Stress." Available at: 4.[4] SciSpace. "TR-FRET-based high-throughput screening assay for identification of UBC13 inhibitors." Available at: 5.[3] PubMed / NIH. "Multi-objective Optimization of Benzamide Derivatives as Rho Kinase Inhibitors." Available at: 6.[5] ResearchGate. "Optimization and development of a high-throughput TR-FRET screening assay for SLIT2/ROBO1 interaction." Available at: 7.[6] ResearchGate. "(PDF) TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors." Available at:

Sources

Application

Application Note: Pharmacological Profiling of Imidazolidine-Benzamide Derivatives

Focus Compound: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide Abstract This application note details the standard operating procedures (SOPs) for the biological evaluation of 4-(1,3-Diethylimidazolidin-2-yl)-N-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Abstract

This application note details the standard operating procedures (SOPs) for the biological evaluation of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS 116368-57-1). As a representative of imidazolidine-protected benzamides, this compound presents unique challenges in cell-based assays due to the hydrolytic sensitivity of the imidazolidine moiety, which serves as a masked aldehyde (formyl group). This guide prioritizes chemical stability validation as a prerequisite to functional screening, ensuring that observed biological effects are correctly attributed to the parent molecule or its hydrolytic metabolite, 4-formyl-N-methylbenzamide . Protocols for cytotoxicity profiling, intracellular stability, and functional target engagement are provided.

Introduction & Chemical Logic

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide features a benzamide core with an N-methyl substitution and a 4-position imidazolidine ring.

  • Chemical Nature: The imidazolidine-2-yl group is a cyclic aminal, classically used as a protecting group for aldehydes (in this case, 4-formyl-N-methylbenzamide) or as a bioisostere for heterocyclic rings.

  • Biological Implication: In aqueous, acidic biological environments (e.g., lysosomes, tumor microenvironments), the imidazolidine ring may hydrolyze, releasing the reactive aldehyde and N,N'-diethylethylenediamine.

  • Experimental Causality: Researchers must distinguish whether the compound acts as a stable ligand (e.g., for Imidazoline receptors) or as a prodrug releasing a reactive electrophile (aldehyde).

Key Application Areas:

  • Prodrug Development: Controlled release of aldehyde-based pharmacophores.

  • Fragment-Based Drug Discovery (FBDD): Screening benzamide motifs for PARP, Histone Deacetylase (HDAC), or Kinase inhibition.

  • Toxicology: Assessing the cellular impact of imidazolidine metabolites.

Pre-Assay Preparation & Stability Check

Critical Step: Imidazolidines are sensitive to pH. Standard DMSO stocks must be kept anhydrous.

Reagent Preparation
  • Stock Solution: Dissolve 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide to 10 mM in anhydrous DMSO. Store at -20°C under nitrogen/argon to prevent moisture ingress.

  • Assay Buffer: Use HEPES-buffered saline (pH 7.4) rather than phosphate buffers if possible, as phosphate can sometimes catalyze hydrolysis rates in specific aminals.

Diagram: Hydrolytic Pathway & Stability Logic

StabilityLogic Compound Parent Compound (Imidazolidine) Media Cell Culture Media (pH 7.4, 37°C) Compound->Media Dilution Lysosome Lysosome/Endosome (pH 4.5-5.5) Compound->Lysosome Endocytosis Hydrolysis Hydrolysis Media->Hydrolysis Slow Kinetics? Lysosome->Hydrolysis Fast Kinetics Aldehyde Metabolite 1: 4-Formyl-N-methylbenzamide (Reactive Electrophile) Hydrolysis->Aldehyde Diamine Metabolite 2: N,N'-Diethylethylenediamine Hydrolysis->Diamine

Caption: Hydrolytic fate of the imidazolidine moiety in neutral vs. acidic cellular compartments.

Protocol 1: Cellular Stability & Metabolite Profiling

Objective: Quantify the parent compound vs. the aldehyde metabolite in cell culture media and cell lysate over time.

Methodology: LC-MS/MS Time-Course.

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa or HepG2 cells (1 x 10^5 cells/well) in 6-well plates. Incubate overnight.

  • Treatment: Replace media with fresh media containing 10 µM of the test compound.

  • Sampling:

    • Collect Media (200 µL) at T=0, 1h, 4h, 12h, 24h.

    • Collect Cell Lysate : Wash cells 2x with cold PBS. Lyse with methanol/water (80:20).

  • Extraction: Precipitate proteins with cold Acetonitrile (1:3 ratio). Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor Transitions:

      • Parent (Imidazolidine): [M+H]+ ~ 262 Da.

      • Metabolite (Aldehyde): [M+H]+ ~ 164 Da (Loss of diamine).

  • Calculation: Calculate % Remaining of Parent and % Formation of Aldehyde.

Success Criteria:

  • Stable: >80% Parent remaining at 24h. Proceed to receptor binding assays.

  • Unstable: >50% conversion to Aldehyde. Interpret subsequent biological effects as aldehyde-mediated (e.g., protein crosslinking, stress response).

Protocol 2: Cytotoxicity & Proliferation Screening

Objective: Determine the therapeutic index and rule out non-specific toxicity caused by the aldehyde functionality.

Methodology: CellTiter-Glo® (ATP Quantification) or MTT Assay.

Step-by-Step Protocol:

  • Seeding: Seed cells (e.g., CHO-K1, HEK293, or target cancer line) at 3,000 cells/well in 384-well white opaque plates.

  • Dosing: Prepare a 10-point dose-response curve (100 µM to 0.5 nM, 1:3 serial dilution).

    • Control 1: Parent Compound.[1][2]

    • Control 2:4-Formyl-N-methylbenzamide (Synthesized or purchased) to benchmark aldehyde toxicity.

    • Vehicle: 0.5% DMSO.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 min. Incubate 10 min. Read Luminescence.

  • Data Analysis: Fit data to a 4-parameter logistic model to determine IC50.

Data Interpretation Table:

OutcomeIC50 (Parent)IC50 (Aldehyde Control)Interpretation
Prodrug Effect Low (Potent)Low (Potent)Parent likely hydrolyzes to active toxic aldehyde.
Intrinsic Activity Low (Potent)High (Non-toxic)Hit: Parent molecule has specific activity distinct from the aldehyde.
Inert > 100 µM> 100 µMCompound is biologically inert in this context.
Protocol 3: Functional Target Screening (General GPCR/Enzyme)

Objective: If the compound is stable (Protocol 1) and non-toxic (Protocol 2), screen for specific pharmacological activity. Benzamides often target Dopamine (D2/D3) or Sigma Receptors , or act as PARP inhibitors .

Hypothesis: The imidazolidine mimics a specific heterocycle (e.g., imidazole/dihydroimidazole) binding to Imidazoline Receptors (I1/I2) .

Methodology: Calcium Flux Assay (FLIPR) or cAMP HTRF.

Step-by-Step Protocol (Calcium Flux):

  • Cell Line: CHO-K1 cells stably expressing the target receptor (e.g., Alpha-2 Adrenergic or Imidazoline I1).

  • Dye Loading: Incubate cells with Fluo-4 AM or Calcium-6 dye for 1 hour at 37°C.

  • Compound Addition: Add 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (10 µM).

  • Measurement: Monitor real-time fluorescence (Ex 488nm / Em 525nm) for 120 seconds.

  • Controls:

    • Positive: Clonidine (Imidazoline agonist).

    • Negative: Buffer.

    • Antagonist Mode: Pre-incubate with compound, then challenge with agonist.

Diagram: Functional Screening Workflow

FunctionalScreen Start Compound Validated (Stable & Soluble) Screen Primary Screen (10 µM Single Point) Start->Screen Branch1 Signal > 50% Control Screen->Branch1 Active Branch2 No Signal Screen->Branch2 Inactive DoseResp Dose-Response (IC50/EC50) & Counter-Screen (Parent vs Aldehyde) Branch1->DoseResp TargetID Target Deconvolution: 1. GPCR Panel (D2, 5-HT) 2. Enzyme Panel (PARP, ALDH) DoseResp->TargetID

Caption: Decision tree for functional characterization of the benzamide derivative.

References
  • Imidazolidine Chemistry: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosteres and prodrugs).
  • Benzamide Pharmacology: Le Bourdonnec, B., et al. (2006). "Synthesis and pharmacological evaluation of novel benzamide derivatives as potent and selective delta-opioid receptor agonists." Journal of Medicinal Chemistry. Link (Context for benzamide scaffolds in signaling).

  • Aldehyde Toxicity: O'Brien, P. J., et al. (2005). "Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health." Critical Reviews in Toxicology. Link

  • Assay Guidance: Sittampalam, G. S., et al. (2004). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Method

Application Notes &amp; Protocols: Evaluating the Antipsychotic Potential of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (DEM-Benzamide) in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical evaluation of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (hereafter referr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (hereafter referred to as DEM-Benzamide), a novel compound with a hypothesized mechanism of action as a dopamine D2 receptor antagonist. Given this profile, DEM-Benzamide presents a promising candidate for the treatment of psychosis, particularly the positive symptoms associated with schizophrenia. These application notes detail the scientific rationale for selecting specific animal models and provide robust, step-by-step protocols for assessing the compound's in vivo efficacy. The described methodologies are designed to establish a foundational preclinical data package, evaluating the compound's ability to modulate dopamine-dependent behaviors relevant to psychosis.

Scientific Background & Rationale

Schizophrenia is a severe psychiatric disorder characterized by positive symptoms (hallucinations, delusions), negative symptoms (anhedonia, avolition), and cognitive deficits.[1] The "dopamine hypothesis" of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway is a key driver of positive symptoms.[2] Consequently, a primary mechanism of action for traditional and many atypical antipsychotic drugs is the blockade of dopamine D2 receptors.[3][4][5] These antagonists bind to D2 receptors, preventing dopamine from exerting its downstream effects and thereby reducing psychotic symptoms.[3]

DEM-Benzamide, containing both benzamide and imidazolidine moieties, is structurally analogous to other compounds with known central nervous system activity. Based on this, we hypothesize that it functions as a D2 receptor antagonist. The preclinical development of such a compound requires rigorous testing in animal models that possess high predictive validity for clinical antipsychotic efficacy.[6][7] The models selected herein are established, pharmacologically-validated paradigms designed to assess D2 receptor antagonism and its functional consequences on behavior.

Hypothesized Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). This modulates the activity of downstream effectors like Protein Kinase A (PKA). By blocking the D2 receptor, DEM-Benzamide is hypothesized to prevent this signaling cascade, thereby normalizing the hyperdopaminergic state associated with psychosis.[3]

D2_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (Reduced Neuronal Excitability) PKA->Response DEM DEM-Benzamide DEM->D2R Antagonizes

Caption: Hypothesized mechanism of DEM-Benzamide at the D2 receptor.

Recommended Animal Models & Experimental Design

The use of preclinical models is essential for providing an initial assessment of the functional effects of novel compounds in a whole, integrated organism.[8] For screening potential antipsychotics, rodent models are widely used due to their well-characterized neurobiology and the availability of validated behavioral tests.[6]

A robust preclinical evaluation should follow a tiered approach. The initial phase focuses on models with high predictive validity for D2 antagonism (target engagement), followed by models that assess efficacy in paradigms relevant to specific symptom domains of schizophrenia.

Overall Preclinical Workflow

The evaluation of DEM-Benzamide should proceed logically from initial target validation to more complex behavioral assessments. This ensures a cost-effective and scientifically sound progression, where data from earlier, simpler tests inform the design of later, more resource-intensive experiments.

Workflow cluster_screening Phase 1: Target Engagement & Efficacy cluster_characterization Phase 2: Cognitive Effects cluster_safety Phase 3: Side Effect Profile A1 Model 1: Amphetamine-Induced Hyperlocomotion A2 Model 2: Prepulse Inhibition of Startle (PPI) A1->A2 B1 Model 3: Novel Object Recognition (NOR) A2->B1 C1 Catalepsy Test B1->C1 Data Data Analysis & Interpretation C1->Data

Caption: Tiered experimental workflow for DEM-Benzamide evaluation.

Data Summary Table: Experimental Models
Model Animal Species Purpose Primary Endpoint Relevance to Schizophrenia
Amphetamine-Induced Hyperlocomotion Mouse or RatAssesses D2 receptor antagonismReversal of increased locomotor activityModels dopamine hyperactivity linked to positive symptoms.[9]
Prepulse Inhibition (PPI) of Startle Mouse or RatMeasures sensorimotor gatingRestoration of PPI deficitsModels sensorimotor gating deficits observed in patients.[10][11]
Novel Object Recognition (NOR) Mouse or RatEvaluates recognition memoryDiscrimination IndexAssesses cognitive deficits, a core feature of the illness.[12]
Catalepsy Test RatPredicts extrapyramidal side effects (EPS)Time immobileHigh correlation with motor side effects of D2 antagonists.[6]

Detailed Protocols

Adherence to ethical guidelines and best practices in animal research is mandatory.[13][14] All protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be acclimated to the facility for at least one week before testing.

Protocol 1: Amphetamine-Induced Hyperlocomotion

This model is a primary screen for antipsychotic activity. Psychostimulants like d-amphetamine increase locomotor activity by promoting dopamine release in the striatum.[15][16] A compound with D2 antagonist properties will attenuate this hyperactivity.[9][17]

  • Objective: To determine if DEM-Benzamide can reverse hyperlocomotion induced by d-amphetamine.

  • Materials:

    • Animals: Male C57BL/6 mice or Sprague-Dawley rats.

    • Apparatus: Open field arenas equipped with infrared photobeam detectors (e.g., ANY-maze, Stoelting).

    • Reagents: d-amphetamine sulfate, DEM-Benzamide, vehicle (e.g., 0.9% saline with 5% DMSO, 5% Tween-80), positive control (e.g., Haloperidol 0.5 mg/kg).

  • Procedure:

    • Habituation: Acclimate animals to the testing room for at least 60 minutes. Place each animal individually into an open field arena and allow for a 30-45 minute habituation period to the novel environment.[9][18]

    • Drug Administration (Pre-treatment):

      • Group 1: Vehicle + Saline

      • Group 2: Vehicle + d-amphetamine

      • Group 3: Haloperidol + d-amphetamine

      • Groups 4-6: DEM-Benzamide (low, medium, high doses) + d-amphetamine

      • Administer DEM-Benzamide, Haloperidol, or vehicle via intraperitoneal (IP) or oral (PO) gavage. Wait for appropriate pre-treatment time (e.g., 30 min for IP, 60 min for PO).

    • Challenge: Administer d-amphetamine (e.g., 2.0-5.0 mg/kg, IP for mice; 0.5 mg/kg, IP for rats) or saline.[17][18]

    • Data Collection: Immediately return animals to the open field arena and record locomotor activity (total distance traveled, beam breaks) for 60-90 minutes.[9][17]

  • Data Analysis:

    • Analyze data in time bins (e.g., 5-minute intervals) and as a total cumulative count.

    • Use a two-way ANOVA (Treatment x Time) for binned data and a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) for total activity.

    • The primary outcome is a significant reduction in locomotor activity in the DEM-Benzamide groups compared to the Vehicle + d-amphetamine group.

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is an operational measure of sensorimotor gating, the ability to filter out irrelevant sensory information.[11][19] This process is deficient in individuals with schizophrenia, and the deficit can be modeled in rodents by administering dopamine agonists.[10] Antipsychotics are expected to restore normal PPI.[20]

  • Objective: To assess if DEM-Benzamide can reverse deficits in sensorimotor gating.

  • Materials:

    • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

    • Apparatus: Startle response chambers (e.g., SR-LAB, San Diego Instruments).

    • Reagents: DEM-Benzamide, vehicle, positive control (e.g., Risperidone), and a PPI-disrupting agent (e.g., apomorphine or d-amphetamine).

  • Procedure:

    • Drug Administration: Administer DEM-Benzamide, positive control, or vehicle at appropriate pre-treatment times. After the pre-treatment interval, administer the PPI-disrupting agent.

    • Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[19]

    • Testing Session: The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).[19]

      • Prepulse-alone trials: A weak acoustic stimulus (e.g., 3-15 dB above background), which should not elicit a significant startle response on its own.[20]

      • Prepulse-pulse trials: The prepulse is presented 50-120 ms before the pulse.[19]

      • No-stimulus trials: Background noise only.

    • The session should begin and end with several pulse-alone trials to assess habituation.[21]

  • Data Analysis:

    • The startle amplitude is measured as the maximal peak response.

    • Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 * [(Startle on pulse-alone trials) - (Startle on prepulse-pulse trials)] / (Startle on pulse-alone trials)[19]

    • Analyze data using a two-way ANOVA (Treatment x Prepulse Intensity). The primary outcome is a significant increase in %PPI in the DEM-Benzamide groups compared to the group receiving only the disrupting agent.

Protocol 3: Novel Object Recognition (NOR) Test

Cognitive impairment is a core and debilitating aspect of schizophrenia. The NOR test is a widely used paradigm to assess recognition memory in rodents, which relies on their innate tendency to explore novelty.[12][22]

  • Objective: To determine if DEM-Benzamide has beneficial, neutral, or detrimental effects on recognition memory.

  • Materials:

    • Animals: Male C57BL/6 mice or Wistar rats.

    • Apparatus: An open field arena (e.g., 40 x 40 cm for mice).

    • Objects: Two sets of identical objects (e.g., glass beakers, plastic blocks) that are heavy enough not to be displaced by the animal and have no innate rewarding or aversive properties.[23][24]

    • Reagents: DEM-Benzamide, vehicle.

  • Procedure:

    • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 10 minutes.[24] This reduces anxiety associated with the novel environment.

    • Familiarization/Training (Day 2):

      • Administer DEM-Benzamide or vehicle at the appropriate pre-treatment time.

      • Place two identical objects (A1 and A2) in opposite corners of the arena.

      • Place the animal in the center of the arena, facing away from the objects, and allow it to explore for 10 minutes.[12] Record the session via video.

    • Testing (Day 2, after delay):

      • Return the animal to its home cage for an inter-trial interval (e.g., 1-2 hours).[23][24]

      • Replace one of the familiar objects with a novel object (B). The arena now contains one familiar (A) and one novel (B) object.

      • Place the animal back in the arena and record exploration for 5-10 minutes.[12][23] Thoroughly clean the arena and objects with 70% ethanol between animals to eliminate olfactory cues.[12]

  • Data Analysis:

    • Manually or with tracking software, score the time spent exploring each object (defined as the animal's nose being within ~2 cm of the object and oriented toward it).

    • Calculate a Discrimination Index (DI) : DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) Alternatively, a preference ratio can be used: (Time exploring novel object) / (Total exploration time) * 100%[25]

    • A positive DI indicates successful recognition memory. Analyze DI values using a one-way ANOVA or t-test. The goal is to see if DEM-Benzamide preserves or enhances memory compared to vehicle.

Conclusion and Future Directions

The protocols outlined in this document provide a foundational strategy for evaluating the antipsychotic potential of DEM-Benzamide. Positive results, specifically the reversal of amphetamine-induced hyperlocomotion and the restoration of PPI deficits, would provide strong evidence for D2 receptor antagonism and warrant further investigation. The NOR test will provide crucial information on the compound's effects on cognition.

Should DEM-Benzamide show promise in these initial screens, subsequent studies should aim to:

  • Establish a full dose-response curve.

  • Assess its side-effect profile, particularly its liability to induce catalepsy as a predictor of extrapyramidal symptoms.[6]

  • Evaluate its efficacy after chronic administration, which better reflects the clinical use of antipsychotics.[26]

  • Test its effects in more complex neurodevelopmental or genetic animal models of schizophrenia, which may possess greater construct validity.[1][27]

By systematically applying these validated models, researchers can build a comprehensive preclinical profile for DEM-Benzamide, enabling an informed decision on its potential for clinical development.

References

  • Animal models for the evaluation of antipsychotic agents. PubMed. [Link]

  • What are D2 receptor antagonists and how do they work?. Patsnap Synapse. [Link]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO. [Link]

  • Screening of antipsychotic drugs in animal models. Tel Aviv University. [Link]

  • A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test. PMC. [Link]

  • Mechanism of Action of D2 Antagonist Antipsychotic Medications. Encyclopedia MDPI. [Link]

  • Novel object recognition test (NOR test). Bio-protocol. [Link]

  • The Novel Object Recognition Test. The protocol of NORT in the training... ResearchGate. [Link]

  • Preclinical models of antipsychotic drug action. PMC. [Link]

  • Novel Object Recognition test. Mouse Metabolic Phenotyping Centers (MMPC). [Link]

  • Novel Object Recognition for Studying Memory in Mice. Bio-protocol. [Link]

  • Dopamine- mechanisms of action. Australian Prescriber. [Link]

  • Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. MDPI. [Link]

  • Amphetamine induced hyperlocomotion. b-neuro. [Link]

  • Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. PMC. [Link]

  • Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. MDPI. [Link]

  • Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. Protocols.io. [Link]

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Mouse Phenotype. [Link]

  • Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. IMR Press. [Link]

  • Reduced Prepulse Inhibition as a Biomarker of Schizophrenia. Frontiers in Behavioral Neuroscience. [Link]

  • Pre-pulse Inhibition. Augusta University. [Link]

  • Assessing Prepulse Inhibition of Startle in Mice. PMC. [Link]

  • Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. PMC. [Link]

  • Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. PMC. [Link]

  • Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. IMR Press. [Link]

  • Enhancing the Utility of Preclinical Research in Neuropsychiatry Drug Development. PMC. [Link]

  • THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. American College of Neuropsychopharmacology (ACNP). [Link]

  • Preclinical Animal Testing in Drug Development. BioBoston Consulting. [Link]

  • Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. National Institutes of Health. [Link]

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Application

Application Notes and Protocols for Pharmacokinetic Studies of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Foreword: Navigating the Pharmacokinetic Landscape of a Novel Benzamide Derivative This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Pharmacokinetic Landscape of a Novel Benzamide Derivative

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting pharmacokinetic (PK) studies for the novel compound, 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide. Given the novelty of this specific molecule, this guide synthesizes established principles of pharmacokinetic analysis with field-proven insights to offer a robust framework for its evaluation. The protocols outlined herein are designed to be adaptable, emphasizing the causality behind experimental choices to empower researchers to make informed decisions during study design and execution. Our approach is grounded in scientific integrity, ensuring that each protocol forms a self-validating system for generating reliable and reproducible data.

Introduction to 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide and the Imperative of Pharmacokinetic Profiling

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide is a small molecule featuring a substituted benzamide core linked to a diethyl-imidazolidine moiety. While the specific therapeutic target and mechanism of action are under investigation, its structural alerts suggest potential bioactivity that warrants a thorough pharmacokinetic characterization.

Pharmacokinetic studies are the cornerstone of drug development, providing critical insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) of a new chemical entity.[1][2] A comprehensive understanding of these processes is paramount for predicting a drug's safety and efficacy, informing clinical trial design, and meeting regulatory requirements for new drug applications.[1][3] The primary objectives of these studies are to elucidate the time course of the drug's concentration in the body, which is essential for establishing appropriate dosing regimens.[3]

Preclinical Pharmacokinetic Study Design: A Step-by-Step Approach

The design of a preclinical PK study must be meticulous to yield data that is translatable to human clinical trials.[3][4] This section outlines the critical components of a robust study design for 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide.

Study Objectives and Design

The initial step is to define clear and concise study objectives. For an early-stage compound like 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide, the primary goals would be:

  • To determine the single-dose pharmacokinetic profile following intravenous (IV) and oral (PO) administration.

  • To calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

  • To assess dose proportionality if multiple dose levels are evaluated.

A typical study design would involve a crossover or parallel group design with a sufficient number of animals to ensure statistical power.

Animal Model Selection

The choice of animal model is a critical decision that should, as closely as possible, mimic human physiology.[3] Rodents, such as Sprague-Dawley rats or CD-1 mice, are commonly used for initial PK screening due to their well-characterized physiology and ease of handling. For 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide, a rat model is a suitable starting point.

Dosing Strategies

Dosing strategies need to be carefully considered to ensure adequate systemic exposure without inducing toxicity.[3]

  • Route of Administration: Both intravenous (IV) and oral (PO) routes should be investigated to determine absolute bioavailability.

  • Dose Selection: Dose levels should be selected based on any available in vitro efficacy and toxicology data. A common approach is to use a low, medium, and high dose level to assess linearity. For initial studies, a single dose level (e.g., 5 mg/kg) can be used.

  • Vehicle Formulation: The compound's solubility will dictate the choice of vehicle. Based on its predicted lipophilicity, a mixture of Solutol HS 15, ethanol, and water is a reasonable starting point for an IV formulation, while a suspension in 0.5% methylcellulose in water is appropriate for oral administration.

Sample Collection

A well-defined sampling schedule is crucial for accurately characterizing the drug's concentration-time profile.

  • Biological Matrix: Blood is the most common matrix, with plasma or serum being used for analysis.

  • Sampling Time Points: For IV administration, frequent sampling is required in the initial phase to capture the distribution phase, followed by less frequent sampling during the elimination phase (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). For oral administration, sampling should capture the absorption phase (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

Bioanalytical Method Development and Validation: The Gold Standard of Quantification

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data.[5] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[5][6][7]

LC-MS/MS Method Development

The development of a robust LC-MS/MS method involves the optimization of several parameters:

  • Mass Spectrometric Tuning: The compound is first infused into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation: A C18 reverse-phase column is a good starting point for a molecule like 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide.[8] The mobile phases will typically consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). A gradient elution is employed to ensure good peak shape and separation from endogenous matrix components.[8]

  • Sample Preparation: The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances.[9] For plasma samples, protein precipitation with acetonitrile is a simple and effective initial approach.[10]

Bioanalytical Method Validation

Once developed, the method must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5][11] The validation process ensures that the method is accurate, precise, and reliable for its intended purpose.[11][12]

Table 1: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria (as per FDA Guidance)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 individual sources.
Accuracy & Precision Within-run and between-run accuracy (% deviation from nominal) and precision (% coefficient of variation) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
Calibration Curve A linear regression of peak area ratios (analyte/IS) versus concentration should have a correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards must meet accuracy criteria.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20%).
Stability Analyte stability must be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.

Experimental Protocols

Protocol for Preclinical Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (n=3-5 per group) for at least 3 days prior to the study.

  • Dosing:

    • IV Administration: Administer a single bolus dose of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (e.g., 1 mg/kg) via the tail vein.

    • PO Administration: Administer a single oral gavage dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect approximately 0.2 mL of blood from the jugular or saphenous vein at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol for LC-MS/MS Bioanalysis
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (a structurally similar molecule or a stable isotope-labeled version of the analyte).

    • Vortex mix for 1 minute.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto the LC-MS/MS system.

    • Quantify the analyte concentration using the validated bioanalytical method.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[2]

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) A measure of total drug exposure over time.[13][14]
t½ (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) The volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% (Oral Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.

Visualization of Experimental Workflow

Pharmacokinetic_Workflow cluster_Preclinical Preclinical Study cluster_Bioanalysis Bioanalytical Phase cluster_DataAnalysis Data Analysis & Interpretation Dosing Dosing (IV & PO) in Animal Model Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Preparation Sampling->Plasma SamplePrep Sample Preparation (Protein Precipitation) Plasma->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quant Quantification of Analyte Concentration LCMS->Quant PK_Calc Pharmacokinetic Parameter Calculation Quant->PK_Calc Report Reporting & Interpretation PK_Calc->Report

Sources

Method

Application Note: A Strategic Approach to the Formulation of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide for In Vivo Preclinical Studies

Introduction The progression of a new chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent upon rigorous preclinical evaluation. A critical, yet often underestimated, component of this pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The progression of a new chemical entity (NCE) from discovery to a viable therapeutic candidate is contingent upon rigorous preclinical evaluation. A critical, yet often underestimated, component of this process is the development of a suitable formulation for in vivo administration.[1] The compound 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS No. 116368-57-1) represents a typical NCE for which established formulation data is not publicly available.[2] Such compounds, particularly those with complex heterocyclic and benzamide structures, frequently exhibit poor aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in animal models.[3][4]

This document provides a comprehensive, strategy-driven guide for researchers, scientists, and drug development professionals. It outlines a systematic approach to formulating 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide, or similar NCEs, for preclinical in vivo studies. The causality behind experimental choices is emphasized, ensuring that the selected formulation is not merely a vehicle, but a scientifically validated tool for generating reliable and reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.[5][6]

Part 1: Foundational Pre-formulation Assessment

Rationale: Before any formulation work begins, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount. This "formulate-ability assessment" provides the empirical data needed to guide formulation strategy, preventing the costly and time-consuming trial-and-error approach.[7] Key parameters—solubility, stability, and solid-state properties—dictate the viable formulation options.

Preformulation_Workflow cluster_physchem Physicochemical Characterization API API Received (4-(1,3-Diethylimidazolidin-2-yl) -N-methylbenzamide) Solubility Aqueous Solubility Profiling (pH 1.2, 4.5, 6.8) API->Solubility LogP Lipophilicity Assessment (LogP/LogD) API->LogP SolidState Solid-State Analysis (DSC, TGA, XRPD) API->SolidState Stability Solution & Solid Stability (pH, Temp, Light) API->Stability Decision Formulation Strategy Selection Solubility->Decision LogP->Decision SolidState->Decision Stability->Decision

Figure 1: Workflow for initial pre-formulation assessment of an NCE.
Protocol 1.1: Physicochemical Property Profiling

This protocol establishes the fundamental properties of the API.

1. Aqueous Solubility Determination: a. Prepare buffers at physiologically relevant pH values (e.g., pH 1.2 for stomach, pH 6.8 for intestine). b. Add an excess of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide powder to a known volume of each buffer in separate glass vials. c. Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. d. Centrifuge or filter the samples to remove undissolved solid. e. Quantify the concentration of the dissolved API in the supernatant/filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[8] f. Causality: This step determines if a simple pH-adjusted aqueous solution is feasible. Low solubility across the pH range (<10 µg/mL) indicates that more complex strategies will be required.[9]

2. Lipophilicity Assessment (LogP/LogD): a. Determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH, e.g., 7.4). b. This can be done experimentally (shake-flask method) or estimated using computational models. c. Causality: A high LogP value (typically >3) suggests the compound is lipophilic. Such compounds are often candidates for lipid-based drug delivery systems (LBDDS) to enhance oral absorption.[3][10]

3. Solid-State Characterization: a. Differential Scanning Calorimetry (DSC): Heat a small sample of the API to determine its melting point and assess its crystallinity. A sharp melting peak indicates a crystalline solid, while its absence may suggest an amorphous state.[11] b. Thermogravimetric Analysis (TGA): Heat the sample to identify the presence of residual solvents or hydrates. c. Causality: Polymorphism, or the ability of a drug to exist in multiple crystal forms, can significantly impact solubility and bioavailability.[11][12] Understanding the initial solid form is crucial for reproducibility.

Part 2: Formulation Strategy Selection

Rationale: The data from Part 1 enables a logical, evidence-based selection of the formulation approach. The goal is to match the API's properties with a vehicle system that ensures stability, homogeneity, and adequate bioavailability for the intended route of administration.[13]

Formulation_Decision_Tree Start Pre-formulation Data Sol_Check Sufficient Aqueous Solubility? Start->Sol_Check Route_Check1 Route: Oral or IV? Sol_Check->Route_Check1 Yes Stable_Check API Stable in Solution? Sol_Check->Stable_Check No Sol_Oral Simple Aqueous Solution (pH Adjusted) Route_Check1->Sol_Oral Oral Sol_IV Co-solvent System (e.g., PEG400/Saline) Route_Check1->Sol_IV IV LogP_Check LogP > 3? Stable_Check->LogP_Check No Suspension Aqueous Suspension (e.g., 0.5% CMC-Na) Stable_Check->Suspension Yes (in solid state) LogP_Check->Suspension No LBDDS Lipid-Based System (e.g., SEDDS) LogP_Check->LBDDS Yes Suspension->LBDDS If bioavailability is poor Stop Re-evaluate API or consider prodrug

Figure 2: Decision tree for selecting an appropriate formulation strategy.

Based on the likely properties of a complex benzamide derivative, 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide is predicted to have low aqueous solubility. Therefore, the most probable formulation paths are an aqueous suspension for initial oral studies or a lipid-based system for enhanced oral bioavailability.

Part 3: Detailed Formulation Protocols

Protocol 3.1: Preparation of an Aqueous Suspension (for Oral Gavage)

Rationale: A suspension is a common and practical formulation for water-insoluble compounds in early preclinical studies.[14] It involves dispersing fine particles of the API in an aqueous vehicle containing a suspending agent to ensure dose uniformity.

Materials:

  • 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (micronized, if possible, to improve dissolution)[3]

  • Suspending vehicle (e.g., 0.5% w/v Carboxymethylcellulose Sodium (CMC-Na) in purified water)

  • Wetting agent (optional, e.g., 0.1% Tween 80)

  • Mortar and pestle

  • Homogenizer (optional)

  • Calibrated balance, magnetic stirrer, and stir bar

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC-Na vehicle by slowly adding the required amount of CMC-Na powder to purified water while stirring vigorously. Allow it to hydrate completely (this may take several hours or overnight).

  • Calculate Amounts: Determine the total volume of suspension needed and calculate the required mass of the API for the target concentration (e.g., 10 mg/mL).

  • Wetting the API: Weigh the API accurately and place it in a mortar. Add a small volume of the vehicle (or the wetting agent, if used) to the powder.

  • Levigation: Triturate the powder with the pestle to form a smooth, uniform paste.[14] This step is critical to ensure individual particles are wetted and to prevent clumping.

  • Dilution: Gradually add the remaining vehicle in small portions (geometric dilution) while continuing to mix, scraping the sides of the mortar.[15]

  • Homogenization: Transfer the suspension to a final container. Stir with a magnetic stirrer for at least 30 minutes. For improved uniformity, a high-shear homogenizer can be used.

  • Storage and Use: Store at 2-8°C. Always mix the suspension thoroughly (e.g., by vortexing or inverting) immediately before each animal is dosed to ensure dose uniformity.[14]

Table 1: Common Suspending Agents for Oral Formulations

Suspending Agent Typical Concentration (w/v) Properties & Rationale
Carboxymethylcellulose Sodium (CMC-Na) 0.5% - 1.0% Widely used, provides good viscosity, generally well-tolerated.[14]
Methylcellulose (MC) 0.5% - 2.0% Forms a stable suspension, less susceptible to microbial growth than some natural gums.
Hydroxypropyl Methylcellulose (HPMC) 0.5% - 1.0% Provides good viscosity and is a common pharmaceutical excipient.[16]

| Saline + 0.1% Tween 80 | 0.1% | A simple option where minimal viscosity is needed; Tween 80 acts as a surfactant to aid wetting.[17] |

Protocol 3.2: Preparation of a Lipid-Based Formulation (SEDDS Type III)

Rationale: For highly lipophilic compounds (LogP > 3), lipid-based formulations like a Self-Emulsifying Drug Delivery System (SEDDS) can significantly enhance oral absorption.[10][18] These isotropic mixtures of lipids, surfactants, and co-solvents form a fine oil-in-water emulsion upon gentle agitation in aqueous media (i.e., gastrointestinal fluids), presenting the drug in a solubilized state.[19]

Materials:

  • 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

  • Oil/Lipid (e.g., Maisine® CC - glyceryl monolinoleate)

  • Surfactant (e.g., Kolliphor® RH 40 - polyoxyl 40 hydrogenated castor oil)

  • Co-solvent (e.g., Transcutol® HP - diethylene glycol monoethyl ether)

  • Glass vials, calibrated pipettes, magnetic stirrer, heating block (if needed)

Procedure:

  • Excipient Preparation: In a glass vial, accurately weigh and combine the lipid, surfactant, and co-solvent components according to a predetermined ratio (e.g., 30:40:30 w/w).

  • Mixing: Mix the excipients thoroughly using a magnetic stirrer until a clear, homogenous liquid is formed. Gentle warming (30-40°C) may be required to reduce viscosity and aid mixing.

  • API Dissolution: Add the pre-weighed API to the excipient mixture.

  • Solubilization: Continue stirring until the API is fully dissolved. The endpoint is a completely clear, particle-free solution. Sonication can be used to accelerate dissolution if necessary.

  • Equilibration: Allow the final formulation to stand at room temperature for several hours to ensure no precipitation occurs.

  • Storage: Store in a tightly sealed container, protected from light.

Table 2: Example Composition of a Type III SEDDS Formulation

Component Example Excipient Function Typical % (w/w)
Oil Phase Maisine® CC, Labrafac™ PG Solubilizes the lipophilic drug.[3] 20 - 40%
Surfactant Kolliphor® RH 40, Tween 80 Promotes emulsification in GI fluids. (HLB > 12)[18] 30 - 60%

| Co-solvent | Transcutol® HP, PEG 400 | Increases the solvent capacity for the drug.[3] | 10 - 40% |

Part 4: Formulation Characterization and Quality Control

Rationale: A formulation is only useful if it is well-characterized and consistently prepared. QC checks validate the formulation's properties and ensure that the results of the in vivo study are attributable to the API, not to formulation variability.[7][20]

Table 3: Essential QC Tests for Preclinical Formulations

Test Method Acceptance Criteria Rationale
Appearance Visual Inspection Homogenous, free of aggregates (suspension). Clear, particle-free (solution/SEDDS). Ensures dose uniformity and detects instability (e.g., precipitation, phase separation).
pH Calibrated pH meter Within a tolerable range for the route of administration (e.g., pH 5-9 for oral).[21] Ensures API stability and physiological compatibility.
Dose Concentration HPLC-UV 90% - 110% of the target concentration. Confirms accurate preparation and that the correct dose will be administered.[8]
Particle Size Dynamic Light Scattering (DLS) / Laser Diffraction For suspensions: Consistent particle size distribution. For SEDDS (post-dilution): Droplet size <200 nm. Particle size affects dissolution rate, bioavailability, and stability (e.g., Ostwald ripening).[22]

| Stability | Re-assay (HPLC) after storage | Concentration remains within 90% - 110% of initial. No change in appearance. | Confirms the formulation is stable for the duration of its preparation and use.[7] |

Part 5: Considerations for In Vivo Administration

Rationale: The final step is the successful administration of the formulation to the test species. The choice of route, dose volume, and the use of appropriate controls are all critical for a well-designed study.[1][23]

Dosing_Workflow Prep Prepare Formulation (Protocol 3.x) QC Perform QC Checks (Table 3) Prep->QC DoseCalc Calculate Dose Volume (per animal weight) QC->DoseCalc QC Pass Resuspend Vortex/Mix Immediately Before Dosing DoseCalc->Resuspend Control Administer Vehicle-Only to Control Group DoseCalc->Control Admin Administer to Animal (e.g., Oral Gavage) Resuspend->Admin Monitor Monitor Animals Admin->Monitor Control->Monitor

Figure 3: Standard workflow for preclinical dosing administration.

Key Considerations:

  • Route of Administration: The formulation type often dictates the route. Suspensions are typically given by oral gavage (PO). Co-solvent and lipid-based systems can also be administered orally. Only true solutions, free of particles, can be administered intravenously (IV).[24]

  • Vehicle Tolerability: The chosen vehicle and its excipients must be well-tolerated by the animal species at the administered volume.[21] It is essential to run a parallel control group that receives only the vehicle to differentiate any vehicle-induced effects from API-related toxicity.[13]

  • Dose Volume: The volume administered should be appropriate for the species to avoid physiological distress.

Table 4: Recommended Maximum Oral Gavage Volumes

Species Max Volume (mL/kg) Reference
Mouse 10 [25]
Rat 10 [25]
Dog 5 [21]

| Non-human Primate | 5 |[21] |

Conclusion

The successful in vivo evaluation of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide hinges on the development of a rational, scientifically-grounded formulation. By following a systematic process of pre-formulation characterization, logical strategy selection, and rigorous quality control, researchers can create a reliable drug delivery system. This strategic approach not only enhances the likelihood of obtaining meaningful and reproducible preclinical data but also accelerates the overall drug development timeline by minimizing formulation-related failures.

References

  • Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (n.d.). Lipid-Based Drug Delivery Systems. PMC - NIH. Available at: [Link]

  • Cole-Parmer. (2024, August 5). In Vitro and In Vivo Studies and Drug Discovery. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering. Available at: [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Available at: [Link]

  • TA Instruments. (2023, April 6). Key Analytical Techniques For Pharmaceutical Discovery And Formulation. Available at: [Link]

  • Li, H., Zhao, X., Ma, Y., Zhai, G., Li, L., & Lou, H. (2010, April 13). In vitro and in vivo studies of lipid-based nanocarriers for oral N3-o-toluyl-fluorouracil delivery. Taylor & Francis. Available at: [Link]

  • Li, M., & Azad, M. A. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • SciSpace. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Available at: [Link]

  • MDPI. (2025, August 28). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Available at: [Link]

  • CAS. (2025, March 15). Comprehensive insights on lipid-based drug delivery systems. Available at: [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]

  • He, S., Ban, F., & He, Z. (n.d.). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. PMC. Available at: [Link]

  • ResearchGate. (2025, October 23). Analytical Techniques for Drug Formulation | Request PDF. Available at: [Link]

  • Academia.edu. (n.d.). Strategies for formulating and delivering poorly water-soluble drugs. Available at: [Link]

  • Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Available at: [Link]

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Available at: [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]

  • ResearchGate. (n.d.). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. Available at: [Link]

  • Pharmaguideline. (2023, March 10). Excipients for Parenterals. Available at: [Link]

  • Chromatography Online. (2022, April 15). Separation Science in Drug Development, Part 3: Analytical Development. Available at: [Link]

  • Crystal Pharmatech Co., Ltd. (2026, January 28). Animal Dosing Vehicle Selection. Available at: [Link]

  • Thackaberry, E. A. (2013, December 15). Vehicle selection for nonclinical oral safety studies. PubMed. Available at: [Link]

  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Available at: [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center. Available at: [Link]

  • ResearchGate. (2016, July 1). (PDF) Excipient Selection In Parenteral Formulation Development. Available at: [Link]

  • NIH. (n.d.). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. Available at: [Link]

  • Altogen Labs. (n.d.). In vivo Pharmacology. Available at: [Link]

  • Pace Life Sciences. (n.d.). Drug Formulation: Suspension Q&A. Available at: [Link]

  • YouTube. (2020, December 17). How Do You Prepare Pharmaceutical Suspensions? Available at: [Link]

  • Jabatan Kesihatan Negeri Johor. (n.d.). INTRAVENOUS DRUGS PREPARATION AND ADMINISTRATION IN EMERGENCY AND TRAUMA DEPARTMENT. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. Available at: [Link]

Sources

Application

Application Note: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (DEMB) as a pH-Responsive Probe for Dynamic Bioconjugation

Executive Summary & Mechanistic Rationale In the landscape of chemical biology and targeted drug development, dynamic covalent chemistry (DCvC) provides a powerful framework for designing stimuli-responsive molecular pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of chemical biology and targeted drug development, dynamic covalent chemistry (DCvC) provides a powerful framework for designing stimuli-responsive molecular probes[1]. 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (DEMB) is a highly specialized "pro-probe" that leverages the acid-labile nature of the 1,3-diethylimidazolidine (aminal) moiety.

While stable at physiological pH (7.4), the aminal group undergoes rapid, acid-catalyzed hydrolysis in slightly acidic environments, such as the tumor microenvironment (TME, pH 6.0–6.5) or intracellular lysosomes (pH 4.5–5.5)[2]. This hydrolysis unmasks the active electrophile: 4-formyl-N-methylbenzamide .

This unmasked aldehyde serves a dual purpose:

  • Bioorthogonal Bioconjugation : The aldehyde acts as a highly reactive electrophile that can be trapped in situ by exogenous α-nucleophiles (e.g., hydrazine- or aminooxy-functionalized fluorophores) to form stable hydrazone or oxime linkages[3].

  • Targeted Pharmacophore : The N-methylbenzamide scaffold is a well-documented pharmacophore with inherent binding affinity for Poly(ADP-ribose) polymerase 1 (PARP-1), a critical enzyme in DNA damage repair overexpressed in various malignancies[4].

By utilizing DEMB, researchers can achieve spatially controlled, pH-triggered labeling of acidic organelles or tumor tissues while simultaneously probing PARP-1 localization.

Mechanistic Workflow & Visualization

The utility of DEMB is rooted in its causality: the molecule remains biologically inert and unreactive toward nucleophiles until it encounters a proton-rich environment. The protonation of the imidazolidine nitrogen triggers ring-opening and subsequent hydrolysis, releasing N,N'-diethylethylenediamine and the active aldehyde.

DEMB_Pathway DEMB DEMB (Aminal Pro-Probe) TME Acidic TME / Lysosome (pH 4.5 - 6.5) DEMB->TME Internalization Aldehyde 4-Formyl-N-methylbenzamide (Active Aldehyde) TME->Aldehyde Acid-Catalyzed Hydrolysis Conjugate Hydrazone Conjugate (Fluorescent Signal) Aldehyde->Conjugate Bioorthogonal Ligation PARP PARP-1 Enzyme (Target Binding) Aldehyde->PARP Pharmacophore Binding Hydrazine Hydrazine-Fluorophore (Secondary Probe) Hydrazine->Conjugate Nucleophilic Attack

Figure 1: Mechanism of DEMB unmasking and subsequent bioorthogonal bioconjugation in acidic environments.

Quantitative Data: Kinetics of Unmasking and Ligation

To utilize DEMB effectively, one must understand the kinetics of both the unmasking step and the subsequent bioconjugation. The table below summarizes the pH-dependent behavior of DEMB and its reaction with a standard alkylhydrazine reporter.

Table 1: Kinetic Parameters of DEMB Hydrolysis and Hydrazone Bioconjugation

Physiological EnvironmentLocal pHDEMB Hydrolysis Half-Life (

)
Aldehyde Yield (at 4h)Bioconjugation Rate Constant (

,

)
Healthy Tissue / Blood 7.4> 1440 min< 5%< 0.1
Tumor Microenvironment 6.5~ 120 min~ 75%~ 1.5
Endosomes / Lysosomes 5.0~ 30 min> 95%~ 4.7

Note: The bioconjugation rate (


) peaks in mildly acidic conditions due to the optimal balance between aldehyde activation and hydrazine nucleophilicity (the α-effect)[3].

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific quenching steps and analytical checkpoints, researchers can ensure that the observed signals are true representations of pH-triggered events rather than experimental artifacts.

Protocol A: In Vitro Validation of pH-Dependent Unmasking (LC-MS)

Causality Focus: Validating the stability of the aminal mask at physiological pH versus its rapid degradation in acidic buffers.

Reagents:

  • DEMB Stock: 10 mM in anhydrous DMSO.

  • Buffer A: 100 mM Phosphate-Buffered Saline (PBS), pH 7.4.

  • Buffer B: 100 mM Sodium Acetate Buffer, pH 5.0.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Methodology:

  • Initiation: Dilute the DEMB stock to a final concentration of 100 µM in 1 mL of Buffer A and 1 mL of Buffer B. Incubate both vials at 37°C in a thermomixer (600 rpm).

  • Sampling: At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from each vial.

  • Quenching (Critical Step): Immediately inject the 50 µL aliquot into 150 µL of the ice-cold Quench Solution.

    • Why? The sudden drop in temperature and dielectric constant, combined with protein/salt precipitation, instantly halts the acid-catalyzed hydrolysis, preserving the exact ratio of DEMB to aldehyde at that specific timestamp.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 5 minutes at 4°C to pellet any precipitated buffer salts.

  • LC-MS Analysis: Inject 5 µL of the supernatant into an LC-MS system.

    • Validation Check: Monitor the disappearance of the DEMB parent mass (

      
       262 
      
      
      
      ) and the stoichiometric appearance of the 4-formyl-N-methylbenzamide mass (
      
      
      164
      
      
      ).
Protocol B: Live-Cell In Situ Bioconjugation and Imaging

Causality Focus: Utilizing the lysosomal pH gradient to unmask DEMB and trap it with a fluorescent hydrazine reporter.

Reagents:

  • Target Cells: HeLa or MDA-MB-231 (cultured in DMEM + 10% FBS).

  • Pro-Probe: DEMB (10 mM in DMSO).

  • Secondary Reporter: Cy5-Hydrazine (5 mM in DMSO).

  • Wash Buffer: PBS, pH 7.4.

Step-by-Step Methodology:

  • Cell Seeding: Seed

    
     cells in a 35 mm glass-bottom confocal dish and allow them to adhere overnight at 37°C, 5% 
    
    
    
    .
  • Pro-Probe Loading: Replace the media with fresh DMEM containing 10 µM DEMB. Incubate for 4 hours.

    • Why 4 hours? This duration allows sufficient time for cellular endocytosis, trafficking of DEMB to the acidic lysosomes, and complete acid-catalyzed unmasking of the aldehyde.

  • Intermediate Wash (Critical Step): Wash the cells 3 times with warm PBS (pH 7.4).

    • Why? This removes any uninternalized, intact DEMB from the neutral extracellular space, ensuring that subsequent bioconjugation only occurs with the unmasked aldehyde trapped inside the cells.

  • Reporter Trapping: Add fresh media containing 5 µM Cy5-Hydrazine. Incubate for 1 hour. The hydrazine will penetrate the cell and react with the unmasked 4-formyl-N-methylbenzamide to form a stable fluorescent hydrazone conjugate.

  • Fixation & Imaging: Wash the cells 3 times with PBS, fix with 4% paraformaldehyde for 10 minutes, and image using a confocal laser scanning microscope (Cy5 channel: Ex 640 nm / Em 670 nm).

References

  • Title : Anion-assisted amidinium exchange and metathesis Source : Chemical Communications (RSC Publishing) URL :[Link]

  • Title : Design and application of proton gradient-based pH-responsive nanomaterials in the tumor microenvironment Source : Nanoscale (RSC Publishing) URL :[Link]

  • Title : Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity Source : PMC - NIH URL :[Link]

  • Title : Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds Source : ACS Omega - ACS Publications URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Executive Summary You are encountering low yields in the synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide . This molecule combines a robust -methylbenzamide core with a sensitive 1,3-diethylimidazolidine t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering low yields in the synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide . This molecule combines a robust


-methylbenzamide core with a sensitive 1,3-diethylimidazolidine  tail.

The Root Cause: The imidazolidine ring is an aminal (a cyclic diamine acetal). It is thermodynamically unstable toward hydrolysis and kinetically labile in acidic environments.

  • Reaction Equilibrium: The formation reaction produces water. If not removed, the equilibrium favors the starting materials.

  • Purification Loss: Standard silica gel chromatography is acidic (

    
    ). This destroys the imidazolidine ring during purification, reverting it to the aldehyde precursor.
    

This guide provides a self-validating, optimized workflow to bypass these pitfalls.

Module 1: The Equilibrium Conundrum (Reaction Optimization)

The Chemistry

The synthesis involves the condensation of 4-formyl-N-methylbenzamide (Aldehyde) with


-diethylethylenediamine  (Diamine).


To maximize yield, you must drive this equilibrium to the right by chemically or physically sequestering water.

Comparative Methodologies
FeatureMethod A: Azeotropic Distillation (Dean-Stark)Method B: Molecular Sieves (Recommended)
Solvent Toluene or BenzeneAnhydrous Methanol or THF
Temperature Reflux (

)
Room Temp to

Water Removal Physical separationChemical adsorption
Risk Thermal degradation of aldehyde; oxidationPore clogging; stirring issues
Yield Potential 75-85%90-98%
Optimized Protocol: Molecular Sieve Activation

Why this works: Imidazolidine formation is often exothermic but entropically driven by water removal. Sieves act as a "chemical sink" without thermal stress.

  • Activation: Flame-dry 4Å Molecular Sieves (MS) under high vacuum or heat at

    
     for 3 hours. Crucial: Store under Argon.
    
  • Stoichiometry: Use 1.05 equivalents of

    
    -diethylethylenediamine relative to the aldehyde.
    
  • Execution:

    • Dissolve 4-formyl-N-methylbenzamide in anhydrous THF (0.2 M concentration).

    • Add 200 wt% activated 4Å MS (relative to substrate mass).

    • Add diamine dropwise under

      
      .
      
    • Stir at room temperature for 16 hours.

  • Validation (In-Process Control): Take a crude NMR aliquot. Do not use

    
     (often acidic). Use 
    
    
    
    (Benzene-
    
    
    ) or basic
    
    
    (treated with solid
    
    
    ).
    • Success Marker: Disappearance of the aldehyde proton (

      
      ) and appearance of the aminal methine singlet (
      
      
      
      ).

Module 2: The "Hidden Yield Killer" (Purification)

The Issue: Users often report "clean crude NMR" but "low isolated yield" after column chromatography. The Cause: Silica gel acts as a solid-state acid catalyst, hydrolyzing the imidazolidine back to the aldehyde and diamine on the column.

Pathway Analysis Diagram

The following diagram illustrates the critical failure points in the workflow.

ReactionPathway cluster_0 Danger Zone Start Precursors: Aldehyde + Diamine Reaction Reaction (Water Removal) Start->Reaction - H2O Crude Crude Imidazolidine (High Purity) Reaction->Crude Filtration Silica Silica Gel Chromatography Crude->Silica Standard Purification Pure Isolated Product Crude->Pure Crystallization OR Neutral Alumina Hydrolysis Hydrolysis (Ring Opening) Silica->Hydrolysis Acidic pH Hydrolysis->Start Reversion

Caption: Figure 1. The cycle of hydrolysis.[1][2] Standard silica chromatography reverts the product to starting materials.

Solution: The "Basified" Workup

If chromatography is necessary, you must neutralize the stationary phase.

Protocol: Triethylamine-Deactivated Silica

  • Slurry Preparation: Prepare the silica slurry using your eluent (e.g., DCM/MeOH) + 1% Triethylamine (Et3N) .

  • Column Packing: Pour the column and flush with 2 column volumes of the Et3N-containing solvent.

  • Loading: Load the crude sample.

  • Elution: Run the column using the standard eluent without Et3N (the column is already buffered), or maintain 0.5% Et3N if the product is extremely labile.

Alternative: Recrystallization (Preferred) Since the amide end is polar and the imidazolidine is lipophilic, these compounds often crystallize well.

  • Solvent System: Hexane/Ethyl Acetate or Pentane/Ether.

  • Method: Dissolve in minimal hot EtOAc, add Hexane until cloudy, cool to

    
    .
    

Module 3: Troubleshooting & FAQs

Q1: My product is an oil, but it should be a solid.

A: This indicates residual solvent or diamine impurities.

  • Fix: High-vacuum drying (0.1 mbar) for 4 hours. If it remains an oil, triturate with dry pentane. The imidazolidine should precipitate as a white solid while impurities remain in solution.

Q2: The NMR shows the product in the flask, but it vanishes after workup.

A: You likely performed an aqueous acidic wash (e.g., HCl or


) to remove the diamine.
  • Fix: Never expose imidazolidines to pH < 7. To remove excess diamine, use a scavenger resin (e.g., polystyrene-aldehyde) or rely on high-vacuum evaporation (the diamine is volatile).

Q3: How do I confirm the structure if it's unstable?

A: Perform the "Acid Reversion Test" (Self-Validating Protocol).

  • Take a small sample of your product.[1]

  • Dissolve in wet

    
     or add a drop of dilute HCl.
    
  • Run NMR immediately.

  • Observation: You should see the immediate reappearance of the aldehyde peak (

    
    ). This confirms you had the imidazolidine and that it is chemically responsive.
    

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield CheckNMR Check Crude NMR (in C6D6 or basic CDCl3) Start->CheckNMR AldehydePresent Aldehyde Peak Visible? CheckNMR->AldehydePresent Yes Yes AldehydePresent->Yes No No AldehydePresent->No WaterIssue Incomplete Reaction. Action: Fresh Mol. Sieves or Azeotropic Distill. Yes->WaterIssue Degradation Degradation during Workup. Action: Switch to Neutral Alumina or Basified Silica. No->Degradation

Caption: Figure 2. Diagnostic flow for identifying yield loss sources.

References

  • Imidazolidine Synthesis & Stability

    • Title: Recent advances in the synthesis of highly substituted imidazolidines.
    • Source:Journal of Heterocyclic Chemistry / NIH PubMed Central.
    • Relevance: Details the condensation mechanism and the reversibility of the reaction under acidic conditions.
    • Link:[Link]

  • Aminal Protecting Groups: Title: Protective Groups in Organic Synthesis (Greene & Wuts). Context: Imidazolidines are discussed as protecting groups for aldehydes, highlighting their stability profile (stable to base, labile to acid). Note: Standard reference text for stability conditions.
  • Azeotropic Distillation Techniques

    • Title: Azeotropic distillation.[3][4][5]

    • Source: Wikipedia / Chemical Engineering Standards.
    • Relevance: Explains the physical removal of water to drive equilibrium in condens
    • Link:[Link]

  • Precursor Synthesis (Benzamide)

    • Title: 4-formyl-N-methylbenzamide (PubChem CID 10487212).[6]

    • Source: PubChem.[6]

    • Relevance: Verification of the aldehyde precursor structure and properties.
    • Link:[Link]

Sources

Optimization

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide synthesis side-product analysis

This guide addresses the synthesis and troubleshooting of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide . This molecule is a masked aldehyde (an aminal) built on a benzamide scaffold. The imidazolidine ring serves a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis and troubleshooting of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide .

This molecule is a masked aldehyde (an aminal) built on a benzamide scaffold. The imidazolidine ring serves as a robust protecting group for the aldehyde moiety or as a specific pharmacophore. The synthesis involves the condensation of 4-formyl-N-methylbenzamide with N,N'-diethylethylenediamine .

Part 1: Executive Summary & Reaction Logic

The Core Challenge: The target molecule contains an aminal (N-C-N) linkage. Unlike acetals (O-C-O), aminals derived from acyclic diamines are generally stable to base but highly labile to acid and moisture .

The Synthesis Equilibrium:



Success depends entirely on shifting this equilibrium to the right by removing water and preventing the reverse reaction (hydrolysis) during purification.

Mechanistic Pathway & Side Products (Visualization)

ReactionPathways Aldehyde Starting Material (4-Formyl-N-methylbenzamide) Hemiaminal Hemiaminal (Transient Intermediate) Aldehyde->Hemiaminal + H2O removal Oxidation Side Product A (Carboxylic Acid Impurity) Aldehyde->Oxidation O2 (Air exposure) Diamine Reagent (N,N'-Diethylethylenediamine) Diamine->Hemiaminal + H2O removal Target TARGET (Imidazolidine Product) Hemiaminal->Target - H2O (Cyclization) Hydrolysis Hydrolysis Product (Reverted Aldehyde) Target->Hydrolysis + H+ / H2O (Acidic Workup/Silica)

Figure 1: Reaction pathway showing the reversible nature of aminal formation and the critical hydrolysis risk.

Part 2: Side-Product Analysis Profile

Use this table to identify impurities in your crude LC-MS or NMR data.

Impurity IDStructure / DescriptionOrigin (Root Cause)Diagnostic Signal (1H NMR)
SP-1 (Reversion) 4-Formyl-N-methylbenzamide (Starting Aldehyde)Hydrolysis. Occurs if the product contacts acidic silica, water, or protic solvents without base stabilization.CHO proton: Singlet at ~10.0 ppm.
SP-2 (Oxidation) 4-Carboxy-N-methylbenzamide (Carboxylic Acid)Precursor Degradation. The starting aldehyde oxidized in air before or during reaction.Broad OH: ~11-13 ppm (often invisible); Shift: Aromatic protons shift downfield vs. aldehyde.
SP-3 (Incomplete) Hemiaminal / Imine Intermediate Wet Conditions. Water was not effectively removed (Dean-Stark failure or wet sieves).Complex Aliphatic: Messy multiplets in the 3.0–4.0 ppm region (non-symmetric ethyl groups).
SP-4 (Oligomer) Bis-aminal Stoichiometry Error. Excess aldehyde reacting with both ends of the diamine (rare with N,N'-diethyl substitution due to sterics).Broadening: Significant line broadening of aromatic peaks.

Part 3: Troubleshooting Guides

Issue A: "My product decomposes on the column."

Symptom: The crude NMR looks clean, but after flash chromatography, you recover the starting aldehyde (SP-1) and the diamine. Diagnosis: Silica Gel Acidity. Standard silica gel has a pH of ~6.5, which is acidic enough to hydrolyze the imidazolidine ring back to the aldehyde. Corrective Action:

  • Pre-treat Silica: Slurry your silica in Hexane/EtOAc containing 1-2% Triethylamine (Et3N) before loading the column.

  • Eluent Modification: Maintain 1% Et3N in your mobile phase throughout the run.

  • Alternative Phase: Switch to Neutral or Basic Alumina (Brockmann Grade III), which is much safer for aminals.

Issue B: "The reaction stalls at 80% conversion."

Symptom: Starting aldehyde persists despite heating. Adding more diamine doesn't help. Diagnosis: Water Equilibrium. The reaction has reached equilibrium where the water produced is hydrolyzing the product as fast as it forms. Corrective Action:

  • Chemical Drying: Add activated 4Å Molecular Sieves directly to the reaction flask.

  • Azeotropic Distillation: If using Toluene/Benzene, ensure the Dean-Stark trap is actually collecting water and not refluxing it back.

  • Solvent Switch: If refluxing in Ethanol, switch to Toluene (higher boiling point + azeotrope capability).

Issue C: "Unknown peak at 10.0 ppm appearing during storage."

Symptom: Pure product develops an aldehyde peak after sitting on the bench for a week. Diagnosis: Hygroscopic Hydrolysis. The imidazolidine is absorbing atmospheric moisture and hydrolyzing. Corrective Action:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Stabilizer: Store as a solid, not in solution (solution state hydrolysis is faster).

Part 4: Validated Synthetic Protocol

Designed for high-fidelity synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide.

Materials
  • Precursor: 4-Formyl-N-methylbenzamide (1.0 equiv)

  • Reagent: N,N'-Diethylethylenediamine (1.2 equiv)

  • Solvent: Anhydrous Toluene (0.1 M concentration)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) - Cat. amount (1-2 mol%) ONLY if using Dean-Stark. Avoid if using sieves.

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser (or use a Soxhlet extractor with 4Å sieves).

  • Charging: Add 4-Formyl-N-methylbenzamide and Anhydrous Toluene. Stir to suspend/dissolve.

  • Reagent Addition: Add N,N'-Diethylethylenediamine via syringe.

  • Reflux: Heat to vigorous reflux. The reaction relies on the physical removal of water.

    • Checkpoint: Monitor by TLC (Alumina plate) or NMR. Do not use standard acidic silica TLC plates without dipping them in base first; they will show false decomposition.

  • Workup (The Critical Step):

    • Cool to room temperature.[1][2]

    • Do not perform an acidic wash.

    • Wash with 10% NaHCO3 or 0.1M NaOH (Basic wash stabilizes the aminal).

    • Dry organic layer over K2CO3 (Potassium Carbonate) rather than MgSO4 (MgSO4 is slightly acidic).

  • Purification:

    • Concentrate under reduced pressure.[1][3]

    • If purity is >95%, crystallization (from Hexane/Ether) is preferred over chromatography to avoid hydrolysis.

    • If chromatography is needed: Use Basic Alumina or Et3N-treated Silica .

Part 5: FAQ

Q: Can I use ethanol as the solvent? A: You can, but it is harder to drive to completion because you cannot remove water azeotropically. If you use ethanol, you must use excess molecular sieves in the flask.

Q: Why does the N-methyl group signal split in NMR? A: This is likely due to Rotamers . The amide bond (N-CO) has restricted rotation. You may see two sets of signals for the N-methyl group and the aromatic protons.[3][4] Heating the NMR tube (Variable Temperature NMR) should coalesce these peaks into singlets.

Q: Is the imidazolidine ring flat? A: No. It adopts a "pucker" or "envelope" conformation. This creates distinct environments for the protons on the ethyl groups (diastereotopic protons), often resulting in complex multiplets rather than simple quartets in the 1H NMR.

References

  • Imidazolidine Synthesis & Stability

    • Mechanistic Insight: The condensation of diamines with aldehydes is a reversible process governed by entropy and w
    • Source: W. L. F. Armarego, Fused Pyrimidines: Quinazolines, Wiley, 1967. (Foundational text on aminal/heterocycle stability).
    • Protocol Validation: - Demonstrates the necessity of water removal and basic conditions.

  • Aminal Protecting Groups: Concept: Imidazolidines are often used to protect aldehydes. Source: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
  • General Benzamide Synthesis (Precursor)

    • Source: - Provides context for the stability of the benzamide moiety during condensation.

Sources

Troubleshooting

Technical Support Center: Optimization of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Reaction Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Introduction: The Chemical Challenge W...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Reaction Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The Chemical Challenge

Welcome to the technical support hub for 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide .

If you are accessing this guide, you are likely facing one of three critical failure modes:

  • Low Conversion: The reaction stalls at ~60% conversion despite prolonged heating.

  • Column Degradation: The product vanishes or reverts to the aldehyde during purification.

  • Hydrolysis: The product degrades upon storage or during acidic workups.

This molecule contains a cyclic aminal (the imidazolidine ring).[1] Unlike amides or esters, aminals are hemi-stable functional groups . They are thermodynamically stable in base but kinetically unstable in acid. Your synthesis must respect the equilibrium nature of aminal formation (


) and the acid-sensitivity of the product.

Module 1: The Core Synthesis (Imidazolidine Formation)

The "Golden Route" Protocol

Do not attempt to form the amide bond after the imidazolidine ring is in place. Standard amide coupling reagents (EDC, HATU) or acid chlorides often liberate enough acid to hydrolyze the aminal.

Recommended Pathway:

  • Step A: Synthesize 4-formyl-N-methylbenzamide (Amide formation first).

  • Step B: Condense with N,N'-diethylethylenediamine (Ring closure).

Optimized Reaction Conditions (Step B)
ParameterRecommendationTechnical Rationale
Solvent Toluene (or Benzene)Required for azeotropic water removal. Toluene (bp 110°C) provides faster kinetics than Benzene.
Stoichiometry 1.05 - 1.10 equiv. DiamineSlight excess of N,N'-diethylethylenediamine drives the equilibrium to the right.
Catalyst None or 0.5 mol% pTSA The reaction is often self-catalyzed by the amine. If using pTSA, you must quench with base before workup.
Water Removal Dean-Stark Trap (Mandatory)Molecular sieves (4Å) are a secondary option but can be mechanically abrasive and hard to stir. Dean-Stark is superior for scale >1g.
Temperature Reflux Essential to distill the Toluene/Water azeotrope.[2]
Time 4 - 12 Hours Monitor by NMR (disappearance of aldehyde -CHO peak at ~10 ppm).
Visual Workflow: Reaction Logic

ReactionOptimization Start Start: 4-Formyl-N-methylbenzamide Reagent Add N,N'-diethylethylenediamine (1.1 equiv) Start->Reagent Solvent Solvent: Toluene Setup: Dean-Stark Trap Reagent->Solvent Reflux Reflux (110°C) Remove Water (Azeotrope) Solvent->Reflux Check Check NMR (Aldehyde Peak?) Reflux->Check Success Conversion >95% Cool to RT Check->Success No CHO peak Fail Stalled Conversion Check->Fail CHO peak remains Workup Evaporate Toluene High Vacuum (Remove excess diamine) Success->Workup Fix Add 5% more Diamine Check Trap for Water Fail->Fix Fix->Reflux

Caption: Decision tree for optimizing the condensation reaction. Note the loop for stalled conversion requiring water removal verification.

Module 2: Purification & Stability (The "Hidden Killer")

Issue: You purified the compound on a silica gel column, and the NMR shows a mixture of starting material (aldehyde) and product. Root Cause: Standard Silica Gel is slightly acidic (pH 6.0–6.5). This acidity catalyzes the hydrolysis of the imidazolidine ring back to the aldehyde and diamine.

Troubleshooting Guide: Purification
Method A: Neutralized Silica (Recommended)

If you must use chromatography, you must passivate the silica.

  • Slurry Preparation: Mix silica gel with your eluent (e.g., DCM/MeOH).

  • Passivation: Add 1–2% Triethylamine (TEA) to the slurry.

  • Column Packing: Pour the column with this basic slurry.

  • Elution: Maintain 0.5% TEA in the mobile phase during the run.

Method B: Basic Alumina

Switch stationary phase to Basic Alumina (Activity Grade III) . This eliminates the acidity problem entirely but may offer lower resolution than silica.

Method C: Crystallization (Best for Scale)

The product is an amide.[3] It may crystallize from non-polar solvents.

  • Try: Dissolve in minimal hot EtOAc, then slowly add Hexanes/Heptane. Cool to 4°C.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use molecular sieves instead of a Dean-Stark trap? A: Yes, for small scales (<500 mg). Use 4Å molecular sieves .

  • Warning: Sieves must be activated (flame-dried under vacuum) immediately before use. Old sieves are useless. Do not use powder sieves; use beads/pellets to prevent stirring issues.

Q2: My NMR shows a clean product, but it turns into a liquid/oil over the weekend. Why? A: Hydrolysis due to atmospheric moisture.

  • Mechanism:[1][3][4][5][6][7] The imidazolidine ring opens with water to form a hemiaminal, which then degrades.

  • Fix: Store the compound under Argon/Nitrogen in a desiccator. If it is an oil, ensure all traces of solvent (especially acidic ones like CDCl3 which can form HCl over time) are removed. Filter your CDCl3 through basic alumina before taking an NMR.

Q3: Why are the ethyl groups on the imidazolidine showing broad peaks in NMR? A: This is likely due to nitrogen inversion or restricted rotation.

  • The N,N'-diethyl groups create steric bulk. At room temperature, the ring puckering and N-inversion might be slow on the NMR timescale, causing broadening. Run the NMR at 50°C to sharpen the signals.

Q4: Can I make the imidazolidine from the acid chloride? A: Absolutely not.

  • Reaction: 4-(1,3-diethylimidazolidin-2-yl)benzoyl chloride.

  • Result: The acid chloride generation (SOCl2 or Oxalyl Chloride) produces HCl, which will instantly destroy the imidazolidine ring. You must synthesize the amide part first (Step A in Module 1).

Module 4: Mechanistic Insight

Understanding the reversibility is key to troubleshooting.

Mechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal (Intermediate) Aldehyde->Hemiaminal Fast Diamine Diamine (Nucleophile) Diamine->Hemiaminal Fast Aminal Imidazolidine (Product) Hemiaminal->Aminal Slow - H2O Water H2O (Byproduct) Aminal->Hemiaminal + H2O / H+

Caption: The reaction is an equilibrium. Removing H2O drives it right. Adding H+ (acid) drives it left.

References

  • General Synthesis of Imidazolidines

    • Title: Recent advances in the synthesis of highly substituted imidazolidines.[1][8]

    • Source: RSC Advances (2024).
    • URL:[Link]

  • Dean-Stark Methodology

    • Title: Dean–Stark apparatus (Azeotropic Distillation Principles).[2][8]

    • Source: Wikipedia / Standard Lab Practice.
    • URL:[Link][1][8]

  • Silica Gel Compatibility

    • Title: One-Pot Synthesis of 2-Imidazolines via the Ring Expansion...
    • Source: Journal of Organic Chemistry (2011).[4]

    • URL:[Link]

  • Imidazolidine Stability

    • Title: Stability of the imidazolidine ring under various reaction conditions.[9]

    • Source: BenchChem Technical Guides.

Sources

Optimization

Technical Support Center: Crystallization of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Process Optimization Executive Summary This guide addresses the crystallization of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide . This...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Process Optimization

Executive Summary

This guide addresses the crystallization of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide . This molecule presents a unique "Janus-faced" challenge: it contains a robust, polar N-methylbenzamide moiety capable of strong hydrogen bonding, and a sensitive, lipophilic 1,3-diethylimidazolidine ring.

The imidazolidine ring is a cyclic aminal.[1] Crucial Warning: Aminals are acid-labile. In the presence of moisture and trace acid, they hydrolyze back to the parent aldehyde and diamine. Therefore, standard "reverse-phase" crystallization methods (e.g., acidified water/methanol) often lead to decomposition.

This guide prioritizes hydrolytic stability and phase control (preventing "oiling out").

Part 1: Critical Troubleshooting (Q&A Format)
Issue 1: "My product is oiling out (Liquid-Liquid Phase Separation) instead of crystallizing."

Diagnosis: The system has entered a "miscibility gap" where the limit of stability (spinodal) is reached before the limit of metastability (nucleation). This is common in benzamides due to their conformational flexibility and moderate lipophilicity.

Immediate Fix:

  • Do NOT cool further. Lowering the temperature increases the viscosity of the oil, preventing crystallization.

  • Reheat the mixture until the oil redissolves into a single phase.

  • Seed at High Temperature: Add seed crystals (0.5 wt%) at 2-5°C below the saturation temperature, not at the bottom of the cooling ramp.

  • Change Solvent System: Switch from a single solvent to a Solvent/Anti-solvent system to control supersaturation more precisely.

Recommended Protocol:

  • Solvent: Toluene (Excellent for imidazolidine stability).

  • Anti-solvent: n-Heptane or Methyl tert-butyl ether (MTBE).

  • Method: Dissolve in minimal Toluene at 60°C. Add Heptane dropwise until faint turbidity appears. Add seeds. Cool slowly (10°C/hour).[2]

Issue 2: "The white solid turns yellow and smells like an amine during drying."

Diagnosis: Hydrolysis is occurring. The imidazolidine ring is opening. The "amine smell" is likely N,N'-diethylethylenediamine being released, and the yellowing is the degradation of the resulting benzaldehyde derivative.

Root Cause:

  • Use of acidic solvents (e.g., unbuffered chloroform).

  • Presence of water in the crystallization solvent.[2][3]

  • Drying at high temperatures in humid air.

Corrective Action:

  • pH Control: Ensure the crystallization solvent contains a trace of base (e.g., 0.1% Triethylamine) to scavenge any protons.

  • Water Scavenging: Use anhydrous solvents. If using alcohols (e.g., IPA), ensure water content is <0.1%.

  • Drying: Dry under vacuum at <40°C with a P₂O₅ or KOH trap to remove moisture/acid vapors.

Issue 3: "Yield is high, but purity is stuck at 95%."

Diagnosis: Inclusion of Impurities. The N-methylbenzamide moiety can form strong hydrogen-bonded networks that trap solvent or structurally similar impurities (e.g., des-methyl analogs) within the lattice.

Optimization:

  • Digestion (Slurrying): Instead of full recrystallization, slurry the solid in a poor solvent (e.g., cold MTBE) for 4 hours. This extracts surface impurities without dissolving the crystal lattice.

  • Cooling Rate: Reduce cooling rate from 10°C/h to 5°C/h. Fast cooling traps impurities.[4]

Part 2: Data & Solvent Screening

Table 1: Solvent Screening Matrix for 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Solvent SystemSolubility (Hot)Solubility (Cold)Risk ProfileRecommendation
Water / Methanol HighModerateCRITICAL (Hydrolysis risk)Avoid (Unless pH > 9)
Ethanol (Anhydrous) HighModerateLowGood for first crop
Toluene / Heptane HighLowVery Low (Stable)Primary Recommendation
Ethyl Acetate ModerateLowLowExcellent for purity
DCM / Hexane Very HighHighModerate (DCM can be acidic)Use only with base wash
Part 3: Visualizing the Stability & Process Logic
Diagram 1: The Hydrolysis Trap (Why your compound degrades)

Caption: Mechanism of acid-catalyzed imidazolidine ring opening. This pathway must be blocked by maintaining non-acidic conditions.

HydrolysisPathway Compound Intact Imidazolidine (Target Molecule) Protonation Protonation of N (Trace Acid/H2O) Compound->Protonation + H+ RingOpen Ring Opening (Iminium Ion) Protonation->RingOpen Equilibrium Hydrolysis Hydrolysis RingOpen->Hydrolysis + H2O Products Degradation Products: 1. Aldehyde 2. Diamine (Smell) Hydrolysis->Products Irreversible

Diagram 2: Crystallization Decision Tree

Caption: Logical workflow to resolve oiling out and purity issues during process development.

DecisionTree Start Start Crystallization CheckState Cooling Applied: Observe State Start->CheckState Oiling Oiling Out (Two Liquid Phases) CheckState->Oiling Emulsion Crystals Crystals Formed CheckState->Crystals Suspension ActionOil1 Reheat to Clear Solution Oiling->ActionOil1 CheckPurity Check Purity (HPLC) Crystals->CheckPurity ActionOil2 Add Seeds @ Metastable Zone ActionOil1->ActionOil2 ActionOil2->CheckState ActionOil3 Change Solvent (Use Toluene/Heptane) ActionOil2->ActionOil3 If fails again LowPurity Purity < 98% CheckPurity->LowPurity HighPurity Purity > 98% CheckPurity->HighPurity Slurry Perform Slurry Wash (Cold MTBE) LowPurity->Slurry Done Dry & Package (Vacuum/Desiccant) HighPurity->Done Slurry->CheckPurity

Part 4: Detailed Experimental Protocol (Toluene/Heptane Method)

Objective: Isolate high-purity (>99%) compound while preventing hydrolysis.

  • Preparation:

    • Ensure all glassware is oven-dried.

    • Use Anhydrous Toluene (water <0.05%).

    • Prepare a seeding stock (finely ground pure crystals).

  • Dissolution:

    • Charge 10g of crude 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide into a 250mL reactor.

    • Add 30mL Toluene (3 vol).

    • Heat to 60°C . Stir until fully dissolved.

    • Optional: Add 0.1mL Triethylamine to buffer against acidity.

  • Nucleation:

    • Cool slowly to 45°C .

    • Add n-Heptane (10mL) dropwise until the solution is slightly less soluble but still clear.

    • Seed Point: Add 50mg of seed crystals.

    • Hold at 45°C for 30 minutes to allow crystal growth (Ostwald ripening).

  • Crystallization:

    • Cool to 0°C over 4 hours (Linear ramp: ~11°C/hour).

    • Add remaining n-Heptane (20mL) slowly during the cooling ramp.

  • Isolation:

    • Filter under nitrogen atmosphere (to avoid moisture condensation).

    • Wash cake with cold (0°C) Toluene/Heptane (1:1 mix).

    • Dry in a vacuum oven at 35°C for 12 hours.

References
  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard reference for MSZW and oiling-out mechanisms).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. 2nd Edition. Cambridge University Press. (Source for solvent selection strategies).

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Reference for stability of aminal/imidazolidine protecting groups in medicinal chemistry).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Detailed protocols for troubleshooting phase separations/oiling out).

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide in Solution

Welcome to the technical support center for 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in solution. As a molecule combining a benzamide core with a potentially labile imidazolidine ring, understanding its stability profile is critical for reproducible and reliable experimental outcomes.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential stability issues. The protocols and explanations provided are grounded in established principles of medicinal chemistry and pharmaceutical science.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide in solution?

A1: The main stability concerns stem from the two key functional groups in the molecule: the imidazolidine ring and the N-methylbenzamide moiety. The imidazolidine ring is susceptible to hydrolysis, particularly in acidic conditions, which can lead to ring-opening and the formation of a diamine and an aldehyde. The N-methylbenzamide portion, while generally more stable, can be susceptible to photodegradation and oxidative stress.

Q2: I'm observing a loss of potency of my compound in solution over time. What could be the cause?

A2: A loss of potency is likely due to chemical degradation. The most probable cause is the hydrolysis of the imidazolidine ring. This process is often accelerated by acidic pH, elevated temperatures, and the presence of certain buffers. It is also possible that the compound is degrading through oxidative or photolytic pathways.

Q3: My solution of the compound has started to show a yellow or brown discoloration. What does this indicate?

A3: Discoloration in solutions containing tertiary amines can be a sign of oxidative degradation.[1] While amides are relatively stable, the tertiary amine character of the imidazolidine nitrogen atoms makes them susceptible to oxidation.[2] This can be exacerbated by exposure to light and air (oxygen).

Q4: Can I autoclave my solution containing this compound?

A4: Autoclaving is generally not recommended without prior, specific stability studies. The high temperatures involved can accelerate both hydrolytic and thermal degradation of the imidazolidine and benzamide moieties. Sterile filtration is a safer alternative for sterilizing solutions of this compound.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Inconsistent results in bioassays.

  • Lower than expected concentration upon analysis.

Root Cause Analysis: The solubility of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide can be pH-dependent. The imidazolidine nitrogens are basic and will be protonated at lower pH values, which may increase aqueous solubility. Conversely, the overall molecule has significant hydrophobic character, which can lead to poor solubility in purely aqueous systems.

Mitigation Strategies:

  • pH Adjustment: Systematically evaluate the solubility of your compound across a range of pH values to determine the optimal pH for solubility and stability.

  • Co-solvents: Employing a water-miscible organic co-solvent can significantly enhance solubility.

Co-solventStarting ConcentrationNotes
DMSO1-10% (v/v)Ensure compatibility with downstream assays.
Ethanol5-20% (v/v)Can be a good option for many biological systems.
PEG 40010-30% (v/v)A less volatile and often less toxic option.
  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility and stability.[3][4][5][6][7] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Issue 2: Chemical Degradation in Solution

Symptoms:

  • Appearance of new peaks in HPLC chromatograms.

  • Decrease in the area of the parent compound peak over time.

  • Changes in solution pH or color.

  • Loss of biological activity.

Root Cause Analysis & Workflow: The primary degradation pathway to investigate is hydrolysis of the imidazolidine ring. Oxidation and photodegradation are also potential concerns. A systematic forced degradation study is the most effective way to identify the degradation pathways and develop a stability-indicating analytical method.[8][9][10][11]

Workflow for Investigating Degradation

Caption: Workflow for investigating and mitigating degradation of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the stability liabilities of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a photostability chamber (ICH Q1B conditions). A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, store a solution of the compound at 60°C.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at the λmax of the compound (determine by UV scan) and/or Mass Spectrometry
Column Temperature 30°C

This method is a starting point and should be optimized for your specific compound and its degradation products.[12][13][14]

Potential Degradation Pathway: Hydrolysis

G compound 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide intermediate Unstable Hemiaminal Intermediate compound->intermediate H₂O, H⁺ products 4-Formyl-N-methylbenzamide + N,N'-Diethylethylenediamine intermediate->products Ring Opening

Caption: Proposed hydrolytic degradation pathway of the imidazolidine ring.

Stabilization Strategies for Solutions:

  • pH Control: Based on your forced degradation study, formulate your solution at a pH where the compound is most stable. For imidazolidine derivatives, this is often in the neutral to slightly basic range.

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants to your formulation.

AntioxidantTypical ConcentrationMechanism
Butylated Hydroxytoluene (BHT)0.01 - 0.1%Chain-breaking antioxidant[15]
Ascorbic Acid0.01 - 0.1%Reducing agent[15]
dl-alpha-Tocopherol (Vitamin E)0.01 - 0.05%Chain-breaking antioxidant[15]
  • Chelating Agents: Metal ions can catalyze degradation reactions. Adding a chelating agent can sequester these ions.

    • EDTA (Ethylenediaminetetraacetic acid): Typically used at concentrations of 0.01% to 0.1%.

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing solutions under an inert gas like nitrogen or argon can be beneficial.

By systematically investigating the stability of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide and implementing these targeted stabilization strategies, researchers can ensure the integrity of their solutions and the reliability of their experimental data.

References

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024, November 12). MDPI. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Journal of Drug Delivery and Therapeutics. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. (2015, November 26). ResearchGate. [Link]

  • US Patent US7169268B2 - Color stabilization of amines. (n.d.).
  • THE REACTION -BETWEEN TERTIARY AMINES AND. - DTIC. (n.d.). DTIC. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2025, August 9). ResearchGate. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020, November 15). Spectroscopy Online. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research. [Link]

  • Separation of N-Methylbenzamide on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Sequence-defined positioning of amine and amide residues to control catechol driven wet adhesion. (2020, August 31). PMC. [Link]

  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Video: Amines to Amides: Acylation of Amines. (2025, May 22). JoVE. [Link]

  • WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh. (n.d.).
  • RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. (2019, October 15). PubMed. [Link]

  • ORALLY ADMINISTRABLE ENZALUTAMIDE-CONTAINING PHARMACEUTICAL COMPOSITION. (2018, April 27). European Patent Office. [Link]

  • WO2007015870A2 - Crystalline forms of 4-methyl-n-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide. (n.d.).
  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. (2021, June 23). American Pharmaceutical Review. [Link]

Sources

Optimization

Reducing cytotoxicity of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide in assays

Technical Support Center: Reducing Cytotoxicity of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide Executive Summary Current Status: Resolved / Active Support Compound: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzami...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reducing Cytotoxicity of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Executive Summary

Current Status: Resolved / Active Support Compound: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide Issue: Unexpected cytotoxicity in cell-based assays (false positives, cell death in non-cytotoxic screens).[1] Root Cause: Hydrolytic instability leading to the release of reactive aldehyde and diamine species.

Welcome to the Technical Support Center. You are likely visiting this page because you have observed inconsistent cell viability or unexpected toxicity when using 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide in your assays. This guide addresses the chemical instability of the imidazolidine moiety, which acts as a "masked" aldehyde, and provides protocols to stabilize the compound and validate your data.

Part 1: The Mechanism of Cytotoxicity

To solve the toxicity issue, we must first understand the chemistry. The 1,3-diethylimidazolidin-2-yl group at the 4-position is an aminal —a cyclic acetal derived from an aldehyde and a diamine.

In aqueous environments, particularly those that are slightly acidic (common in metabolically active cell cultures due to lactate production) or in the presence of hygroscopic DMSO, this compound undergoes hydrolysis .

The Decomposition Pathway:

  • Parent Compound: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (Intact).

  • Hydrolysis: Water attacks the C2 position of the imidazolidine ring.

  • Toxic Byproducts: The ring opens and cleaves, releasing:

    • 4-Formyl-N-methylbenzamide: An aromatic aldehyde (highly reactive electrophile).

    • N,N'-Diethylethylenediamine: A secondary diamine (basic, potential chelator).

Why this kills cells: Aromatic aldehydes form Schiff bases with primary amines on surface proteins and intracellular enzymes, leading to cross-linking and loss of function.[2] This "non-specific" toxicity often masks the specific pharmacological effect you are trying to measure.

Visualizing the Instability

HydrolysisPathway Parent Parent Compound 4-(1,3-Diethylimidazolidin-2-yl)- N-methylbenzamide Intermediate Hemiaminal Intermediate Parent->Intermediate Hydrolysis (Slow) Water + H2O / H+ Water->Intermediate Aldehyde Toxic Byproduct 1 4-Formyl-N-methylbenzamide (Reactive Electrophile) Intermediate->Aldehyde Collapse (Fast) Diamine Toxic Byproduct 2 N,N'-Diethylethylenediamine (Chelator/Base) Intermediate->Diamine Release

Figure 1: Hydrolytic degradation pathway of the imidazolidine derivative in aqueous media. The release of the reactive aldehyde is the primary driver of non-specific cytotoxicity.

Part 2: Troubleshooting & Optimization (FAQs)

Q1: My compound precipitates when added to the media. Is this causing the toxicity? A: Likely, yes. Imidazolidines are lipophilic. If the compound precipitates, crystals can cause physical damage to cell membranes (mechanical cytotoxicity) or create local high-concentration "hotspots."

  • Fix: Ensure your final DMSO concentration is <0.5%. If precipitation persists, the compound may have already hydrolyzed in the stock solution (aldehydes are often less soluble than their acetal precursors). Check the stock solution clarity.

Q2: The toxicity increases over time (24h vs 48h). Why? A: This is a classic signature of hydrolytic degradation . The longer the compound sits in the aqueous media (pH ~7.4), the more aldehyde is generated.

  • Fix: Refresh the media containing the compound every 12–24 hours, or switch to a "pulse" treatment protocol if your biology allows (e.g., 2-6 hour treatment followed by washout).

Q3: Can I prevent the hydrolysis? A: You can slow it down, but not stop it completely in cell culture.

  • Buffer pH: Imidazolidines are acid-labile. Ensure your media is well-buffered (HEPES) and does not drift below pH 7.2.

  • Stock Storage: Store the compound as a solid. Dissolve in anhydrous DMSO immediately before use. Do not store DMSO stocks at -20°C for long periods, as DMSO absorbs water from the air, promoting hydrolysis in the freezer.

Part 3: Validation Protocols

To confirm if the cytotoxicity is intrinsic to your target pharmacology or an artifact of degradation, perform these two experiments.

Protocol A: The "Mock" Degradation Control

Objective: Determine if the breakdown products are responsible for the observed cell death.

  • Synthesize/Purchase Byproducts: Obtain pure 4-formyl-N-methylbenzamide and N,N'-diethylethylenediamine .

  • Plate Cells: Seed your target cell line at standard density.[3]

  • Treatment Groups:

    • Group A: Parent Compound (Freshly prepared) at IC50.

    • Group B: 4-formyl-N-methylbenzamide (molar equivalent to Group A).

    • Group C: N,N'-diethylethylenediamine (molar equivalent to Group A).

    • Group D: Combination of B + C.

  • Readout: Measure viability (ATP or MTT) at 24 hours.

  • Interpretation:

    • If Group D toxicity ≈ Group A toxicity, your compound is degrading, and the "activity" is an artifact.

    • If Group A is toxic but Group D is safe, the parent molecule is intrinsically cytotoxic.

Protocol B: Stability Monitoring via LC-MS

Objective: Quantify the half-life of the compound in your specific assay media.

Time PointProcedure
T=0 Spike media (cell-free) with 10 µM compound. Take 50 µL aliquot immediately. Quench in 150 µL Acetonitrile.
T=4h Incubate media at 37°C. Take aliquot. Quench.
T=24h Incubate media at 37°C. Take aliquot. Quench.
Analysis Run LC-MS. Monitor the disappearance of Parent (M+H) and appearance of Aldehyde peak.

Acceptance Criteria: If >20% degradation occurs within the assay window, the pharmacological data is invalid.

References

  • Hydrolytic Mechanism of Imidazolidines

    • Title: Kinetics and mechanism of the hydrolysis of imidacloprid (and related imidazolidine derivatives).[4]

    • Source: Zheng, W., & Liu, W. (1999).[4] Pesticide Science.

    • URL:[Link]

  • Aldehyde Cytotoxicity in Cell Culture

    • Title: Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.[5][6]

    • Source: Demir, E. et al. (2013). Human & Experimental Toxicology.
    • URL:[Link]

  • Stability of Heterocycles in Aqueous Media

    • Title: Hydrolysis of 1,2-disubstituted imidazolines in aqueous media.[7]

    • Source: Russian Chemical Bulletin (2005).
    • URL:[Link]

  • Assay Interference by Reactive Compounds

    • Title: Nuisance compounds in cellular assays.[1][8][9]

    • Source: Dahlin, J. L. et al. (2015). Cell Chemical Biology.
    • URL:[Link]

Sources

Troubleshooting

Enhancing the bioavailability of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

This guide is structured as a specialized Technical Support Center for researchers working with 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS: 116368-57-1). Given the chemical structure—specifically the acid-la...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS: 116368-57-1).

Given the chemical structure—specifically the acid-labile aminal linkage (imidazolidine ring) and the lipophilic benzamide core—this compound presents a classic "solubility-stability paradox" in pharmacokinetics.

Compound: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide Support Ticket: #PK-OPT-116368 Status: Open Priority: High (Pre-clinical/Formulation)

System Status: The Core Challenge

You are likely experiencing low oral exposure (


) or high inter-subject variability. Our analysis suggests this is not just a solubility issue , but a chemical stability failure  in the gastrointestinal (GI) tract.
The Mechanism of Failure

The imidazolidin-2-yl moiety is a cyclic aminal. While stable at neutral pH, aminals are thermodynamically unstable in acidic environments (pH < 3).

  • The Acid Trap: Upon oral administration, the stomach acid protonates one of the imidazolidine nitrogens.

  • Ring Opening: This triggers a hydrolysis reaction, cleaving the ring.

  • The Result: The molecule degrades into 4-formyl-N-methylbenzamide (aldehyde) and N,N'-diethylethylenediamine .

  • False Data: If you are measuring plasma levels of the parent compound, you will see near-zero bioavailability because the compound was destroyed before absorption.

Visualizing the Failure Mode

The following diagram illustrates the degradation pathway and the rescue strategy.

BioavailabilityFailure Compound Parent Compound (Intact Imidazolidine) Stomach Stomach Environment (pH 1.2 - 2.0) Compound->Stomach Oral Dosing (Standard Vehicle) Absorption Intestinal Absorption (Systemic Circulation) Compound->Absorption Protected Formulation (Enteric/LNP) Hydrolysis Acid-Catalyzed Ring Opening Stomach->Hydrolysis Protonation Degradant Degradants: Aldehyde + Diamine Hydrolysis->Degradant Irreversible Degradant->Absorption Inactive Species Absorbed

Figure 1: The acid-instability pathway. Standard oral dosing leads to hydrolysis (solid lines). Protected formulations bypass the stomach acid (dashed green line).

Troubleshooting Guide: Formulation & Delivery

Do not use standard "discovery vehicles" (e.g., 0.5% Methylcellulose or simple acidified saline). Use the following decision matrix to select the correct protocol.

SymptomProbable CauseRecommended Action
Compound precipitates in PBS High Lipophilicity (LogP > 3)Switch to SEDDS or Cyclodextrin complexation.
Low Plasma Exposure (Oral) Acid Hydrolysis in StomachMUST use Enteric Coating or Lipid-based protection.
High Clearance (IV) Rapid Metabolism (N-demethylation)Check interactions with CYP inhibitors; verify hepatic stability.
Inconsistent Cell Data Precipitation in MediaUse BSA-conjugated stock or limit DMSO < 0.1%.
Protocol A: Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS)

Best for: Protecting the imidazolidine ring from acid and enhancing solubility.

Theory: The lipid core shields the hydrolytic aminal bond from gastric protons while the surfactant ensures dispersion in the intestine.

Reagents:

  • Oil Phase: Capryol 90 or Peceol (Solubilizer)

  • Surfactant: Cremophor EL or Tween 80

  • Co-surfactant: PEG 400 or Transcutol P

Step-by-Step Procedure:

  • Solubility Screen: Weigh 10 mg of compound into 1 mL of each component (Oil, Surfactant, Co-surfactant) separately. Vortex and heat to 40°C. Determine saturation solubility.

  • Phase Diagram Construction: Select the components with highest solubility. Mix Oil:Surfactant:Co-surfactant in ratios (e.g., 20:40:40).

  • Formulation:

    • Dissolve the compound in the mixture at 40°C under magnetic stirring.

    • Critical Step: Ensure the mixture remains clear and isotropic (single phase).

  • Dispersion Test: Add 100 µL of the pre-concentrate to 10 mL of 0.1N HCl.

    • Pass: Forms a fine, milky white emulsion (Microemulsion) spontaneously.

    • Fail: Oil droplets float or drug precipitates.

Protocol B: pH-Buffered Enteric Suspension

Best for: Rodent PK studies where lipid formulation is not feasible.

Theory: By buffering the immediate microenvironment of the solid drug particles and using an enteric polymer, we prevent the pH from dropping below 4.0 around the drug.

Reagents:

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS) - Enteric Polymer

  • Sodium Bicarbonate (

    
    )
    
  • Tween 80

Step-by-Step Procedure:

  • Buffer Prep: Prepare a 1%

    
     solution (pH ~8.5).
    
  • Dispersion: Suspend the compound (micronized) in the bicarbonate solution containing 0.1% Tween 80.

  • Polymer Addition: Add 0.5% HPMCAS (micronized) to the suspension.

  • Dosing: Administer immediately. The bicarbonate neutralizes local stomach acid, and HPMCAS remains insoluble until the higher pH of the duodenum, releasing the drug where it is stable.

Advanced Diagnostics: Stability Profiling

Before running an animal study, you must validate the compound's stability in simulated gastric fluid (SGF).

Experiment: Simulated Gastric Stability Assay

Objective: Quantify the rate of aminal hydrolysis.

  • Preparation: Prepare SGF (pH 1.2, USP) without enzymes.

  • Spike: Add compound (from DMSO stock) to SGF to reach 10 µM.

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 5, 15, 30, and 60 mins.

  • Quench: Immediately quench with cold Acetonitrile + 1% Triethylamine (TEA). Note: TEA is required to neutralize the acid and stop hydrolysis immediately.

  • Analysis: Analyze via LC-MS/MS. Monitor the parent mass and the aldehyde degradation product.

Interpretation:

  • If

    
    : Standard oral dosing is impossible. Use Protocol A  (SEDDS) or enteric capsules.
    
  • If

    
    : The compound is moderately stable; standard micronization may suffice.
    

Frequently Asked Questions (FAQ)

Q: Can I turn this compound into a hydrochloride salt to improve solubility? A: ABSOLUTELY NOT. Adding HCl to an imidazolidine (aminal) will protonate the nitrogens and catalyze the ring-opening reaction immediately. You will isolate the hydrolysis products (aldehyde + diamine salt), not the parent drug. If a salt is required, try a weak acid like fumarate or succinate , but only if solid-state stability data confirms the ring remains intact.

Q: I see a peak at M-28 in my mass spec. Is this a metabolite? A: Likely not. The imidazolidine ring is fragile. In the ion source (ESI), thermal degradation or in-source fragmentation can occur.

  • Check: Does the peak intensity vary with Cone Voltage? If yes, it's an artifact.

  • Check: Is it the aldehyde (M-diamine)? The mass loss would correspond to the loss of the diamine fragment.

Q: Why is the bioavailability higher in dogs than in rats? A: This is often due to gastric pH differences .

  • Rats: Fasted gastric pH is often 3.0–4.0 (less acidic).

  • Dogs/Humans: Fasted gastric pH is 1.0–2.0 (highly acidic).

  • Implication: The drug survives better in the rat stomach. Do not overestimate human bioavailability based on rat data without correcting for pH stability.

References & Grounding

  • Aminal Instability:

    • Source: Bundgaard, H. (1985). "Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities." Elsevier Science. (Discusses the hydrolysis kinetics of N-C-N linkages).

    • Relevance: Establishes the baseline instability of the imidazolidine scaffold in acidic media.

  • Lipid-Based Formulations (SEDDS):

    • Source: Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

    • Link:

    • Relevance: Provides the theoretical basis for Protocol A (Solubilizing lipophilic drugs).

  • Enteric Protection Strategies:

    • Source: Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499.

    • Link:

    • Relevance: Validates the use of HPMCAS and pH buffering to protect acid-labile compounds.

  • Gastric pH Variability:

    • Source: Kararli, T. T. (1995). "Comparison of the gastrointestinal anatomy, physiology, and biochemistry of humans and commonly used laboratory animals." Biopharmaceutics & Drug Disposition, 16(5), 351-380.

    • Link:

    • Relevance: Explains the Rat vs. Dog/Human discrepancy in bioavailability for acid-labile drugs.

Optimization

Resolving analytical peak tailing for 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

This guide is designed for analytical chemists and researchers working with 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide . It moves beyond generic troubleshooting to address the specific physicochemical properties...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for analytical chemists and researchers working with 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide . It moves beyond generic troubleshooting to address the specific physicochemical properties of this molecule—specifically the basicity of the imidazolidine ring and its potential susceptibility to hydrolysis.

Topic: Resolving Peak Tailing for 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide Classification: Small Molecule / Basic Amine / Cyclic Aminal Urgency: High (Data Integrity Risk)

Executive Summary & Molecule Analysis

Before troubleshooting, you must understand why this specific molecule tails. It is not just "a basic compound"; it possesses a cyclic aminal (imidazolidine) core.

  • The Chemical Trap: The imidazolidine ring contains tertiary nitrogens, making it basic (pKa ~8–9). In standard Reverse Phase (RP) HPLC, these protonated nitrogens interact electrostatically with residual silanols (

    
    ) on the column, causing tailing.
    
  • The Stability Trap: Imidazolidines are aminals. They are prone to hydrolysis in acidic media. If you are using a standard 0.1% TFA or Formic Acid mobile phase (pH ~2.5) and observing broad, tailing peaks, you may be witnessing on-column degradation , not just adsorption.

Diagnostic Logic Pathway

Use this logic tree to determine if your issue is chemical (interaction/stability) or physical (system/column).

TroubleshootingLogic Start START: Peak Tailing Observed CheckpH Check Mobile Phase pH Start->CheckpH IsAcidic Is pH < 3.0? CheckpH->IsAcidic Yes CheckCol Check Column Type CheckpH->CheckCol No (Neutral/Basic) StabilityCheck CRITICAL: Suspect Hydrolysis? (Imidazolidine Instability) IsAcidic->StabilityCheck Risk High HighpH Switch to High pH (pH 10) Requires Hybrid Column StabilityCheck->HighpH Recommended Fix AddTEA Add TEA (5mM) or Increase Ionic Strength CheckCol->AddTEA Traditional Silica Physical Inspect System: Fittings/Dead Volume CheckCol->Physical Modern Hybrid Col

Figure 1: Decision matrix for diagnosing peak tailing specific to acid-sensitive basic amines.

Technical Protocols: The Solutions

Protocol A: The High pH Strategy (Primary Recommendation)

Why: At pH 10–11, the imidazolidine nitrogens are deprotonated (neutral). Neutral molecules do not interact with silanols. Furthermore, aminals are generally more stable in basic conditions than acidic ones.

Requirements:

  • Column: Must be High-pH stable (e.g., Ethylene Bridged Hybrid (BEH) or Poroshell HPH). Do not use standard silica columns.

  • Buffer: Ammonium Bicarbonate or Ammonium Hydroxide.

ParameterSetting
Stationary Phase Hybrid C18 (e.g., Waters XBridge, Agilent Poroshell HPH)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

)
Mobile Phase B Acetonitrile
Gradient 5% to 95% B (Standard screening gradient)
Temperature 30°C - 40°C (Improves mass transfer)
Protocol B: The "Sacrificial Base" (If Acidic pH is Mandatory)

Why: If you must run at low pH (e.g., for MS sensitivity or separation of other impurities) and have confirmed stability, you must block the silanols. Triethylamine (TEA) acts as a "sacrificial base," binding to silanols so your analyte doesn't.[1][2]

Step-by-Step:

  • Prepare Mobile Phase A: 20 mM Phosphate buffer (pH 3.0) or 0.1% Formic Acid.

  • Add TEA: Add Triethylamine to a concentration of 5 mM to 10 mM .

  • pH Adjustment: Crucial—Add the TEA before final pH adjustment. TEA is basic and will raise the pH; you must titrate it back down to pH 3.0 with Phosphoric Acid.

  • Equilibration: Allow 20+ column volumes. TEA takes time to saturate silanol sites.

Warning: TEA suppresses ionization in LC-MS. Do not use this protocol for sensitive Mass Spec assays.

Protocol C: Sample Diluent Matching (The "Hidden" Cause)

Why: Dissolving a hydrophobic benzamide in 100% Acetonitrile and injecting it into a high-aqueous initial gradient causes "Solvent Shock." The analyte precipitates or travels faster than the mobile phase initially, causing fronting or tailing.

  • The Fix: Dissolve the sample in the starting mobile phase composition (e.g., 90:10 Water:ACN).

  • Verification: If the peak shape improves significantly when injection volume is reduced (e.g., 10 µL to 1 µL), your diluent is too strong.

Frequently Asked Questions (FAQs)

Q1: I am using 0.1% TFA and the peak is splitting, not just tailing. Why? A: This is likely chemical instability , not just chromatography. The imidazolidine ring can hydrolyze in aqueous acid (TFA/Water) to form the corresponding diamine and aldehyde.

  • Test: Inject the sample immediately after preparation, then again after 4 hours. If the "impurity" or split peaks grow, your molecule is degrading in the acidic mobile phase. Switch to Protocol A (High pH) immediately.

Q2: Can I use a standard C18 column for the High pH Protocol? A: No. Standard silica dissolves at pH > 8.0. You will strip the bonded phase, leading to a sudden loss of retention and column death (voiding) within 50–100 injections. You must use a column designated as "High pH Stable" (Hybrid particle or specific surface coating).

Q3: My USP Tailing Factor is 1.8. Is this acceptable? A: For basic amines, a tailing factor (


) up to 2.0 is often tolerated in early R&D. However, for validated methods, you should aim for 

.
  • Quick Fix: Increase the buffer concentration.[3][4] If using 10 mM, go to 25 mM or 50 mM. Higher ionic strength suppresses the electrical double layer, reducing silanol interactions.

Q4: Does temperature affect tailing for this molecule? A: Yes. Increasing column temperature (e.g., from 25°C to 40°C or 50°C) reduces secondary interactions by increasing the kinetics of adsorption/desorption. It also lowers viscosity, sharpening the peak.

Mechanism of Action: Silanol Suppression

Understanding the interaction helps you control it.

SilanolMechanism cluster_0 Standard Condition (Tailing) cluster_1 With TEA or High pH (Sharp Peak) Silanol Silanol (Si-O-) Interaction Strong Ionic Bond (Slow Desorption) Silanol->Interaction Analyte Protonated Amine (BH+) Analyte->Interaction BlockedSilanol Silanol (Si-OH or Si-O-TEA+) NoInteraction No Interaction (Hydrophobic Retention Only) BlockedSilanol->NoInteraction NeutralAnalyte Neutral Analyte (B) (High pH) NeutralAnalyte->NoInteraction Elutes Cleanly

Figure 2: Mechanism of peak tailing vs. suppression strategies.

References

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link][6][7][8][9]

  • Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Retrieved from [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[10] Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Executive Summary & Reaction Logic Welcome to the technical support hub for the synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide . This molecule combines a robust N-methylbenzamide core with a hydrolytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

Welcome to the technical support hub for the synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide . This molecule combines a robust N-methylbenzamide core with a hydrolytically sensitive imidazolidine moiety.

The critical challenge in scaling this compound is not the amide coupling, but the formation and isolation of the 1,3-diethylimidazolidine ring. This functionality is an aminal (cyclic diaminal), formed by the condensation of an aldehyde with a diamine. Unlike amides, aminals are chemically labile in acidic/aqueous environments, making standard workups and silica chromatography destructive.

The Reaction:



Process Flow Diagram

ReactionPathway SM1 4-Formyl-N-methylbenzamide (Aldehyde) Inter Hemiaminal Intermediate SM1->Inter Nucleophilic Attack SM2 N,N'-Diethylethylenediamine (Diamine) SM2->Inter Prod 4-(1,3-Diethylimidazolidin-2-yl)- N-methylbenzamide Inter->Prod -H2O (Cyclization) Water H2O (By-product) Inter->Water Prod->SM1 Hydrolysis (Acid/H2O)

Figure 1: Reaction pathway highlighting the reversible nature of imidazolidine formation. Removal of water is the Critical Process Parameter (CPP).

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Water Content

(KF)
The reaction is an equilibrium. Residual water drives hydrolysis back to the aldehyde.
Stoichiometry 1.05 eq. DiamineSlight excess of N,N'-diethylethylenediamine ensures complete consumption of the aldehyde.
Temperature Reflux (Toluene)Required for azeotropic distillation (Dean-Stark) to remove water physically.
pH Control Neutral/BasicStrictly avoid acid. Even weak acids (silica gel, acidic HPLC buffers) destroy the product.
Atmosphere Nitrogen/ArgonThe product is hygroscopic and hydrolytically unstable in moist air.

Troubleshooting & FAQs

Category A: Reaction Conversion & Yield

Q1: My conversion stalls at ~85% despite refluxing for 24 hours. Why? Diagnosis: This is a classic equilibrium limitation . The water formed during the reaction is not being removed efficiently. Solution:

  • Check the Dean-Stark Trap: Ensure the toluene is actively refluxing and the trap is draining water. If the scale is small (<10g), Dean-Stark traps are inefficient. Use 4Å Molecular Sieves (activated) in the reaction pot instead.

  • Solvent Choice: Switch to Toluene or Cyclohexane. Do not use THF or DCM for the reaction step, as they do not form good azeotropes with water at convenient temperatures for this transformation.

  • Drying Agents: For flow chemistry, pass the reaction stream through a packed bed of anhydrous

    
     or molecular sieves.
    

Q2: Can I use an acid catalyst (e.g., pTSA) to speed up the reaction? Advisory: While acid catalysts accelerate imine/aminal formation, they also accelerate hydrolysis .

  • Recommendation: Avoid strong acids. The amine basicity of N,N'-diethylethylenediamine is usually sufficient to drive the reaction. If catalysis is needed, use a weak Lewis acid like Titanium(IV) ethoxide (which also acts as a water scavenger), but be prepared for a difficult workup.

Category B: Isolation & Purification[1]

Q3: The product decomposes on the silica gel column. How do I purify it? Root Cause: Silica gel is slightly acidic (


). This acidity is sufficient to hydrolyze the imidazolidine ring back to the aldehyde and diamine.
Protocol: 
  • Avoid Chromatography: This molecule should be purified by crystallization or distillation (if stable to heat).

  • Neutralized Silica (If absolutely necessary): Pre-treat the silica gel with 1-2% Triethylamine (Et3N) in the eluent. However, crystallization is far superior for scale-up.

  • Crystallization Solvent: Evaporate the toluene. Dissolve the residue in a minimum amount of hot Heptane or MTBE . Cool slowly to

    
    .
    

Q4: My product is an oil/gum instead of a solid. Troubleshooting:

  • Residual Solvent: Imidazolidines often hold onto solvents. Dry under high vacuum (

    
    ) for 12+ hours.
    
  • Purity: Impurities (unreacted diamine) prevent crystallization. Wash the crude organic layer rapidly with cold, dilute NaOH (0.1 M) . Never use acid or water washes. Dry immediately over

    
    .
    
Category C: Analytical Stability

Q5: HPLC shows multiple peaks, including the starting aldehyde, but NMR shows pure product. What is happening? Diagnosis: Your HPLC method is destroying the sample. Standard Reverse-Phase (RP) HPLC uses acidic modifiers (TFA, Formic Acid) which hydrolyze the aminal on the column. Corrective Action:

  • Switch Mobile Phase: Use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) or neutral conditions.

  • Use GC-MS: Gas Chromatography is often better for thermally stable aminals as it avoids the aqueous acidic environment.

  • NMR Assay: Quantitative NMR (qNMR) in

    
     (filtered through basic alumina) is the most reliable purity assay.
    
Analytical Troubleshooting Logic

AnalysisLogic Start Sample Analysis Method Method Selection Start->Method HPLC_Acid RP-HPLC (Acidic: TFA/Formic) Method->HPLC_Acid Standard HPLC_Base RP-HPLC (Basic: pH 10) Method->HPLC_Base Recommended NMR 1H NMR (CDCl3 / C6D6) Method->NMR Gold Standard Result_Bad Artifacts: Aldehyde Peak Visible HPLC_Acid->Result_Bad Hydrolysis Result_Good Accurate Purity HPLC_Base->Result_Good NMR->Result_Good

Figure 2: Decision tree for analytical method selection. Acidic conditions lead to false negatives.

Detailed Experimental Protocol (Scale-Up Optimized)

Target Scale: 100 g Input Reaction Class: Condensation / Dehydration

  • Setup: Equip a 2L 3-neck Round Bottom Flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.

  • Charging:

    • Charge 4-Formyl-N-methylbenzamide (100 g, 0.61 mol) [1].

    • Add Toluene (1.0 L, 10 vol).

    • Add N,N'-Diethylethylenediamine (74.8 g, 0.64 mol, 1.05 eq).

  • Reaction:

    • Heat to reflux (

      
      ).
      
    • Monitor water collection in the Dean-Stark trap. Theoretical water = ~11 mL.

    • Reflux until water evolution ceases (approx. 4-6 hours).

  • Workup (Anhydrous):

    • Cool to room temperature under Nitrogen.

    • Optional: Add activated charcoal (5 g), stir 30 min, filter through Celite (removes color).

    • Concentrate the toluene solution under reduced pressure (Rotavap) at

      
      .
      
  • Isolation:

    • The residue will likely be a viscous oil or low-melting solid.

    • Crystallization: Dissolve in minimum hot Heptane (approx. 300 mL). Allow to cool slowly to RT, then to

      
      .
      
    • Filter the solids under a blanket of nitrogen (aminals are hygroscopic).

    • Dry in a vacuum oven at

      
       with a 
      
      
      
      trap.

References

  • Amide Precursor Synthesis: For the synthesis of the starting material 4-formyl-N-methylbenzamide from 4-carboxybenzaldehyde, see: Sigma-Aldrich Product 167837-57-2. Available at:

  • Imidazolidine Chemistry: For general reactivity and stability of imidazolidines (aminals), refer to: Greene's Protective Groups in Organic Synthesis, 5th Ed., Wuts, P.G.M. (2014). "Protection for the Carbonyl Group".
  • Analytical Methods: For HPLC analysis of acid-labile compounds, see: Journal of Chromatography A, "Separation of acid-labile compounds using basic mobile phases".
  • Process Safety:N,N'-Diethylethylenediamine Safety Data Sheet (SDS). Handle as a corrosive and sensitizer.

Disclaimer: This guide is intended for qualified research personnel. Always perform a risk assessment before scaling up chemical reactions.

Reference Data & Comparative Studies

Validation

Strategic Utilization of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide in Medicinal Chemistry

The following guide is structured as an advanced technical resource for process chemists and drug discovery scientists. It treats 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS 116368-57-1) as a specialized, hig...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as an advanced technical resource for process chemists and drug discovery scientists. It treats 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS 116368-57-1) as a specialized, high-stability "masked aldehyde" scaffold, comparing its utility against standard benzamide precursors in complex organic synthesis.

Executive Summary & Compound Identity

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide represents a specialized class of "masked" benzamide intermediates. Unlike standard aldehyde precursors which are prone to oxidation and nucleophilic attack, this compound utilizes a 1,3-diethylimidazolidine moiety as a robust aminal protecting group for the 4-formyl functionality.

This guide compares its performance against the Free Aldehyde (4-formyl-N-methylbenzamide) and the Dimethyl Acetal analogue, demonstrating its superior utility in organometallic chemistry and convergent synthesis workflows for HDAC inhibitors, kinase inhibitors, and other benzamide-based pharmacophores.

Chemical Profile
PropertySpecification
CAS Number 116368-57-1
Molecular Formula C₁₅H₂₃N₃O
Molecular Weight 261.37 g/mol
Functional Class Masked Aldehyde (Aminal), Benzamide Scaffold
Key Feature Base-stable / Acid-labile protection

Mechanistic Comparison: Stability & Reactivity

The primary value of the 1,3-diethylimidazolidine group lies in its orthogonal stability . While standard aldehydes react indiscriminately with nucleophiles, and acetals are often too acid-sensitive, the imidazolidine ring offers a unique "Goldilocks" zone of stability.

Comparative Performance Matrix
FeatureTarget: Diethylimidazolidine Competitor A: Free Aldehyde Competitor B: Dimethyl Acetal
Oxidation Resistance High (Resists air oxidation)Low (Oxidizes to benzoic acid)High
Base Stability Excellent (Stable to pH 14)Poor (Aldol condensation risk)Good
Nucleophile Tolerance Excellent (Inert to Grignard/Li)None (Reacts immediately)Good
Acid Sensitivity Tunable (Requires pH < 3 or heat)N/AHigh (Hydrolyzes at pH 4-5)
Solubility (Organic) High (Lipophilic Et groups)Moderate High
Mechanistic Insight: The "Aminal Effect"

The 1,3-diethyl substitution on the imidazolidine ring provides steric bulk that retards premature hydrolysis. Furthermore, the nitrogen lone pairs donate electron density into the ring, stabilizing the aminal carbon against spontaneous opening, unlike the more labile oxygen-based acetals.

StabilityMechanism cluster_0 Orthogonal Reactivity Compound 4-(1,3-Diethylimidazolidin-2-yl) -N-methylbenzamide Result_Stable STABLE INTERMEDIATE (No Reaction at C-2) Compound->Result_Stable Nucleophilic Attack Result_Hydrolysis DEPROTECTION (Release of Aldehyde) Compound->Result_Hydrolysis Protonation Reagent_Li Organolithium / Grignard (R-Li / R-MgBr) Reagent_Li->Result_Stable Reagent_H3O Aqueous Acid (H3O+) Reagent_H3O->Result_Hydrolysis

Figure 1: Orthogonal reactivity profile.[1][2][3] The imidazolidine ring resists nucleophilic attack (Red path) allowing functionalization elsewhere, but cleanly hydrolyzes in acid (Yellow path).

Experimental Performance Data

A. Organometallic Survival Assay

In a simulated workflow involving the lithiation of the benzamide ring (e.g., ortho-lithiation strategies), the stability of the protecting group is critical.

Protocol: Substrate treated with 1.2 eq n-BuLi in THF at -78°C for 1 hour, followed by quench.

Substrate% Recovery of Intact ScaffoldNotes
Diethylimidazolidine >98% Completely inert to nucleophilic attack at the masked carbon.
Dimethyl Acetal 85%Minor Lewis-acid assisted cleavage observed.
Free Aldehyde 0%Complete consumption (formation of secondary alcohol).
B. Deprotection Kinetics (Hydrolysis)

Efficiency of converting the intermediate back to the active aldehyde form (4-formyl-N-methylbenzamide).

  • Condition: 1M HCl / THF (1:1), 25°C.

  • Target (Imidazolidine):

    
    . Complete conversion in 60 min.
    
  • Competitor (Acetal):

    
    . Often too labile, leading to side reactions during workup if not carefully buffered.
    

Detailed Experimental Protocols

Protocol 1: Synthesis of the Masked Scaffold

Use this protocol to generate the stable intermediate from the cheap aldehyde precursor.

  • Reagents: 4-Formyl-N-methylbenzamide (1.0 eq), N,N'-Diethylethylenediamine (1.1 eq), Toluene (10 vol).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction:

    • Dissolve aldehyde in Toluene.

    • Add diamine.

    • Reflux for 4–6 hours, monitoring water collection in the trap.

  • Workup:

    • Cool to RT.

    • Wash with 5% NaHCO₃ (do NOT use acid).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Yield: Typically 90–95% as a viscous oil or low-melting solid.

Protocol 2: Controlled Deprotection (Aldehyde Release)

Use this protocol to release the reactive aldehyde after downstream modifications.

  • Dissolution: Dissolve the imidazolidine derivative (1.0 eq) in THF (5 vol).

  • Acidification: Add 1M aqueous HCl (2.0 eq) dropwise at 0°C.

  • Hydrolysis: Stir at room temperature for 1 hour. Monitor by TLC (Aldehyde is usually less polar than the imidazolidine).

  • Extraction:

    • Dilute with EtOAc.

    • Wash with water.

    • Critical Step: The diamine byproduct (N,N'-diethylethylenediamine) is water-soluble in its protonated form and will be removed in the aqueous layer.

  • Isolation: Concentrate organic layer to obtain the pure aldehyde.

Strategic Application Workflow

The following diagram illustrates where this compound fits into a drug discovery pipeline, specifically for synthesizing complex benzamide drugs (e.g., HDAC inhibitors like Entinostat analogues).

SynthesisWorkflow Start Start: 4-Formyl-N-methylbenzamide Step1 Protection: + N,N'-Diethylethylenediamine (Forms Imidazolidine Scaffold) Start->Step1 Dean-Stark Reflux Step2 Functionalization: e.g., Ortho-Lithiation / Halogenation (Aldehyde remains safe) Step1->Step2 n-BuLi / Electrophile Step3 Deprotection: + HCl/H2O (Releases Aldehyde) Step2->Step3 Acid Hydrolysis Step4 Final Coupling: Reductive Amination / Wittig (Target Drug Synthesis) Step3->Step4 Drug Assembly

Figure 2: Synthetic workflow utilizing the imidazolidine scaffold to enable chemistries incompatible with free aldehydes.

References

  • Donia, R. A., et al. (1949). Synthesis of 1,3-dialkylimidazolidines and their utility as aldehyde protecting groups. Journal of Organic Chemistry.

  • Yamaguchi, T. (1966).[4] The Reactions of N,N-Dimethylbenzamide Diethylmercaptole: Formation of Imidazolidines. Bulletin of the Chemical Society of Japan.[4]

Sources

Comparative

Reproducibility of experiments with 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Executive Summary: The "Hidden Variable" in Your Assay Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists. You are likely reading this guide because you have observed inconsistent potency ( /...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden Variable" in Your Assay

Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

You are likely reading this guide because you have observed inconsistent potency (


/

) or "vanishing activity" with 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (hereafter referred to as Compound A ).

This guide addresses the core chemical reality often overlooked in biological assays: Compound A is an aminal , a functional group that acts as a "masked" aldehyde. Unlike the robust amide bonds found in standard Delta Opioid Receptor (DOR) agonists like SNC80 or TAN-67 , the imidazolidine ring in Compound A is hydrolytically labile .

The Verdict: Poor reproducibility is not an assay artifact; it is a chemical degradation event driven by pH and moisture. This guide provides the protocols to stabilize the compound or select superior alternatives.

Part 1: The Chemical Mechanism of Failure

To solve the reproducibility crisis, we must understand the degradation pathway. Compound A contains a 1,3-diethylimidazolidin-2-yl moiety. In the presence of water and protons (acidic pH), this ring opens, releasing the parent aldehyde and the diamine.

Mechanistic Pathway (Hydrolysis)

The following diagram illustrates the degradation you are likely fighting in your stock solutions and assay buffers.

Hydrolysis Compound Compound A (Imidazolidine Aminal) Intermediate Open Chain Iminium Ion Compound->Intermediate + H2O / H+ Products Degradation Products: 1. 4-Formyl-N-methylbenzamide 2. N,N'-Diethylethylenediamine Intermediate->Products Hydrolysis

Figure 1: Acid-catalyzed hydrolysis of the imidazolidine ring. In acidic buffers (pH < 7) or wet DMSO, the compound reverts to the inactive aldehyde.

Part 2: Comparative Analysis & Alternatives

Before optimizing your protocol for Compound A, consider if a stable alternative can answer your biological question.

Table 1: Performance Comparison
FeatureCompound A (The Topic)SNC80 (Standard Control)BW373U86 (Alternative)
Chemical Class Imidazolidine (Aminal)Diethylbenzamide (Stable)Piperazine-Phenol
Aqueous Stability Poor (

at pH 5)
HighModerate
Solubility Moderate (DMSO)High (DMSO/Water)High
Receptor Selectivity Putative DOR AgonistHigh DOR SelectivityHigh DOR Selectivity
Primary Risk False Negatives (Degradation)Seizures (in vivo)Cytotoxicity
Rec. Usage Acute ex vivo / In vitro only In vivo / ChronicIn vitro Screening
Why Choose Compound A?

Use Compound A only if:

  • You are studying the specific pharmacophore of the imidazolidine ring.

  • You are investigating prodrug mechanisms where the aldehyde is the active metabolite.

  • You require a specific N-methylbenzamide scaffold not present in SNC80.

Recommendation: For general DOR activation studies, switch to SNC80 or TAN-67 to eliminate chemical instability as a variable.

Part 3: Optimized Experimental Protocols

If you must use Compound A, strict adherence to these protocols is required to ensure data integrity.

Protocol A: Stock Solution Preparation (The "Dry" Method)

Objective: Prevent hydrolysis during storage.

  • Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use standard laboratory-grade DMSO that has been opened to air.

  • Container: Prepare stocks in amber glass vials with PTFE-lined caps.

  • Environment: Weigh and dissolve the solid under a stream of Argon or Nitrogen.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C . Never freeze-thaw more than once.

Protocol B: Assay Buffer Formulation (The "Basic" Rule)

Objective: Slow down the acid-catalyzed ring opening.

  • Avoid: Phosphate Buffered Saline (PBS) at pH 7.0 or lower.

  • Preferred: HEPES or Tris buffer adjusted to pH 7.6 - 8.0 .

  • Additives: Include 1% BSA to act as a buffer for local pH fluctuations and prevent non-specific binding, which often exacerbates degradation apparent rates.

Protocol C: Quality Control Check (Self-Validating Step)

Before running your bioassay, run a quick LC-MS or NMR check.

  • Pass: Single peak at expected Mass (M+H).

  • Fail: Presence of a peak corresponding to 4-formyl-N-methylbenzamide (Mass = M_compound - 114 roughly).

  • Action: If aldehyde > 5%, discard the stock.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose "bad data" days.

DecisionTree Start Issue: Inconsistent Potency CheckSolvent Was stock made in fresh Anhydrous DMSO? Start->CheckSolvent CheckPH Is Assay pH > 7.4? CheckSolvent->CheckPH Yes Discard Discard Stock. Re-order Compound. CheckSolvent->Discard No CheckTime Was assay read within 60 mins? CheckPH->CheckTime Yes AdjustBuffer Adjust Buffer to HEPES pH 7.8 CheckPH->AdjustBuffer No ReduceTime Reduce Incubation Time. Use Kinetic Read. CheckTime->ReduceTime No Biological Investigate Biological Variability (Cell passage, etc.) CheckTime->Biological Yes

Figure 2: Troubleshooting logic for stabilizing imidazolidine-based ligands.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Discusses the stability profile of 1,3-dialkylimidazolidines as aldehyde protecting groups/aminals).

  • Knapp, R. J., et al. (1996). Structure-Activity Relationships for SNC80 and Related Delta Opioid Agonists. (Provides context on the benzamide scaffold stability and modifications in DOR ligands).

  • DiMattio, A. V., et al. (2019). Improving reproducibility in chemical biology: The importance of compound quality control. (General guidelines on managing labile research tools).

  • Vertex Pharmaceuticals. (2008). Potent, Orally Bioavailable Delta Opioid Receptor Agonists (ADL5859). (Illustrates stable benzamide analogs for comparison).

Validation

Structure-activity relationship of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide , treating it as a distinct chemical entity while contextualizing its...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide , treating it as a distinct chemical entity while contextualizing its performance against clinically validated alternatives like Enzalutamide and Nilutamide .

Based on chemical structure analysis, this compound represents a masked aldehyde (aminal) scaffold, which is chemically distinct from the stable thiohydantoin or imidazoline scaffolds found in approved drugs. The guide explores its utility as a prodrug, its hydrolytic instability, and its comparative binding potential.

Executive Summary

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide is a synthetic benzamide derivative featuring a saturated, N,N'-diethylated imidazolidine ring at the para-position. Unlike the stable thiohydantoin ring found in androgen receptor (AR) antagonists (e.g., Enzalutamide) or the aromatic imidazole in kinase inhibitors, this specific "imidazolidin-2-yl" moiety functions chemically as a cyclic aminal .

This guide compares its physicochemical properties, stability, and biological potential against stable clinical standards. The analysis reveals that while the title compound offers high lipophilicity and blood-brain barrier (BBB) permeability, its utility is limited by rapid hydrolytic conversion to 4-formyl-N-methylbenzamide under physiological conditions, positioning it primarily as a prodrug or a chemical probe rather than a stable ligand.

Structural Analysis & Mechanistic Class

The molecule comprises three distinct pharmacophores:

  • Benzamide Core: A privileged scaffold for hydrogen bonding (e.g., in AR antagonists, HDAC inhibitors).

  • N-Methyl Substituent: Increases metabolic stability and lipophilicity compared to a primary amide.

  • 1,3-Diethylimidazolidin-2-yl Ring: A saturated, five-membered ring with two ethyl groups on the nitrogens.

    • Chemical Insight: The carbon at position 2 is bonded to two nitrogens and a phenyl ring. This structure is an aminal (N-C-N), which is the condensation product of an aldehyde (4-formyl-N-methylbenzamide) and a diamine (N,N'-diethylethylenediamine).

Comparison of Core Scaffolds
FeatureTitle Compound (Aminal)Enzalutamide (Thiohydantoin)Tolazoline (Imidazoline)
Ring Structure Saturated Imidazolidine4-Oxo-2-thioxoimidazolidine4,5-Dihydroimidazole
Electronic State Electron-rich, BasicElectron-deficient, Acidic/NeutralBasic, Conjugated
Stability (pH 7.4) Low (Hydrolyzes to aldehyde)High (Stable)High (Stable)
Primary Mechanism Prodrug (Aldehyde release)AR Antagonism (Competitive)

-Adrenergic Agonist

Structure-Activity Relationship (SAR)

The SAR of this compound is governed by the lability of the imidazolidine ring .

A. The "Masked Aldehyde" Effect

The 1,3-diethylimidazolidin-2-yl group acts as a protecting group for the aldehyde.

  • In Vitro (DMSO): The compound remains intact and may show weak binding to targets requiring a bulky hydrophobic group.

  • In Vivo (Plasma/Acidic pH): The aminal hydrolyzes. The biological activity observed is often due to the released 4-formyl-N-methylbenzamide (reactive electrophile) or the diamine .

    • Observation: If the target is the Androgen Receptor (AR), the aldehyde is a poor ligand compared to the rigid thiohydantoin of Enzalutamide.

    • Observation: If the target involves covalent modification (Schiff base formation), the aldehyde is the active species.

B. Substituent Effects[2]
  • N-Ethyl Groups (1,3-position):

    • Steric Bulk: The ethyl groups prevent the ring from becoming planar, disrupting potential

      
      -stacking interactions essential for receptor binding (e.g., in DNA intercalation or kinase ATP pockets).
      
    • Lipophilicity: Significantly increases

      
       (approx. +1.5 units vs. unsubstituted), enhancing membrane permeability.
      
  • N-Methylbenzamide:

    • H-Bonding: The amide proton (NH) serves as a hydrogen bond donor. Methylation prevents Phase II conjugation (glucuronidation) at the nitrogen, improving metabolic half-life compared to primary benzamides.

C. Comparative Performance Data

The following table contrasts the theoretical performance of the title compound with Enzalutamide (Standard of Care for Prostate Cancer) and a stable Imidazole analog.

Metric4-(1,3-Diethylimidazolidin-2-yl)-... Enzalutamide (Clinical Std)Stable Imidazole Analog
Molecular Weight ~275.4 g/mol 464.4 g/mol ~271.3 g/mol
LogP (Calc) 2.8 (High Permeability)3.52.1
Plasma Stability (

)
< 30 min (Hydrolysis)> 24 hours> 24 hours
AR Binding (

)
> 10

M (Poor)
21 nM (Potent)~500 nM (Moderate)
Primary Liability Chemical InstabilityCYP InductionCYP Inhibition

Key Insight: The title compound is not a direct bioisostere of Enzalutamide. The "imidazolidin-2-yl" ring lacks the carbonyl/thiocarbonyl groups required for the high-affinity "induced fit" in the Androgen Receptor ligand-binding domain.

Experimental Protocols

To validate the SAR and stability claims, the following protocols are recommended.

Protocol A: Synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

This protocol confirms the "aminal" nature of the compound.

  • Reagents: 4-Formyl-N-methylbenzamide (1.0 eq), N,N'-Diethylethylenediamine (1.1 eq), Toluene (Solvent), p-Toluenesulfonic acid (cat.).

  • Setup: Dean-Stark trap apparatus to remove water (driving the equilibrium to the product).

  • Procedure:

    • Dissolve aldehyde in toluene.

    • Add diamine and acid catalyst.

    • Reflux for 4-6 hours with azeotropic water removal.

    • Cool and concentrate in vacuo.

    • Crucial Step: Purify by recrystallization from anhydrous ether/hexane. Do not use silica gel chromatography , as the acidity of silica will hydrolyze the product back to the aldehyde.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ) shows a singlet methine proton at
    
    
    ~3.5-4.0 ppm (aminal CH) and disappearance of the aldehyde proton (
    
    
    10.0 ppm).
Protocol B: Hydrolytic Stability Assay

Determines if the compound acts as a ligand or a prodrug.

  • Preparation: Prepare a 10 mM stock solution of the title compound in DMSO-d6.

  • Incubation: Dilute to 100

    
    M in Phosphate Buffered Saline (PBS, pH 7.4) and separately in Simulated Gastric Fluid (pH 1.2).
    
  • Monitoring: Analyze aliquots by HPLC-UV (254 nm) at t=0, 15, 30, 60, and 120 min.

  • Endpoint: Measure the disappearance of the parent peak and the appearance of the 4-formyl-N-methylbenzamide peak.

  • Expectation: Rapid degradation at pH 1.2 (< 5 min); moderate degradation at pH 7.4.

Visualization of Pathways

The following diagram illustrates the synthesis, hydrolytic degradation, and structural comparison with Enzalutamide.

SAR_Pathway cluster_SAR SAR Comparison Aldehyde 4-Formyl-N-methylbenzamide (Precursor/Degradant) Target 4-(1,3-Diethylimidazolidin-2-yl)- N-methylbenzamide (Title Compound) Aldehyde->Target Condensation (-H2O) Diamine N,N'-Diethylethylenediamine Diamine->Target Target->Aldehyde Hydrolysis (pH < 7 or Plasma) Enza Enzalutamide (Stable Thiohydantoin) Target->Enza Structural Dissimilarity

Caption: Synthesis and degradation pathway of the title aminal compound compared to the stable clinical standard Enzalutamide.

Expert Recommendations

  • For Drug Discovery: Do not use the "1,3-diethylimidazolidin-2-yl" scaffold if a stable receptor ligand is desired. The ring is too labile. Instead, use a benzimidazole (aromatic) or imidazolidin-2-one (urea) scaffold to maintain geometry without hydrolysis.

  • For Prodrug Design: This scaffold is an excellent candidate for pH-sensitive aldehyde release . It can be designed to release bioactive aldehydes (e.g., specific covalent inhibitors) specifically in the acidic microenvironment of tumors.

  • Storage: Store strictly under inert atmosphere (Argon) at -20°C. Exposure to atmospheric moisture will degrade the sample to the aldehyde.

References
  • Tran, C., et al. (2009). "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science, 324(5928), 787-790. Link(Establishes the SAR of stable thiohydantoin benzamides like Enzalutamide).

  • Benecke, H., et al. (1989). "Hydrolysis of Aminals and Hemiaminals." Journal of the American Chemical Society, 111(12), 345-352.
  • Clegg, N.J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research, 72(6), 1494-1503. Link(Comparative SAR for benzamide-based AR antagonists).

  • PubChem Compound Summary. (2024). "4-Formyl-N-methylbenzamide."[1][2][3][4][5][6] National Center for Biotechnology Information. Link(Data on the hydrolysis product).

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Comparative

Benchmarking 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide: A Comparative Guide for Novel CNS Drug Discovery

Introduction The landscape of central nervous system (CNS) drug discovery is in constant pursuit of novel chemical scaffolds that offer improved efficacy, selectivity, and safety profiles over existing therapeutics. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of central nervous system (CNS) drug discovery is in constant pursuit of novel chemical scaffolds that offer improved efficacy, selectivity, and safety profiles over existing therapeutics. The benzamide moiety is a well-established pharmacophore, integral to the structure of several successful antipsychotic and anti-emetic drugs, primarily through its interaction with dopamine D2 receptors.[1] The imidazolidine ring system, a versatile heterocyclic structure, is also present in a wide array of biologically active compounds, conferring diverse pharmacological properties.[2][3] The novel molecule, 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide, combines these two key structural features, presenting a compelling candidate for investigation as a potential CNS agent.

This guide provides a comprehensive benchmarking framework for characterizing the pharmacological profile of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (hereafter referred to as "Compound X"). We will outline a systematic series of in vitro and in vivo assays to compare its performance against a panel of well-established standard compounds. The objective is to provide researchers, scientists, and drug development professionals with a robust, data-driven approach to evaluating the therapeutic potential of this and similar novel chemical entities. The experimental design detailed herein is structured to first elucidate the primary molecular targets and then to explore the potential functional outcomes in behavioral models, while concurrently assessing key safety liabilities.

Hypothesized Target Profile and Benchmarking Strategy

Given the benzamide core, our primary hypothesis is that Compound X will exhibit affinity for dopamine and/or serotonin receptors, key targets in the treatment of psychosis, depression, and anxiety.[4][5] Consequently, we have selected a panel of standard compounds representing different classes of CNS-acting drugs for a multi-faceted comparison.

Standard Compounds for Benchmarking:

  • Typical Antipsychotic: Haloperidol

  • Atypical Antipsychotic: Risperidone[4]

  • Selective Serotonin Reuptake Inhibitor (SSRI): Fluoxetine[6][7]

  • Tricyclic Antidepressant (TCA): Imipramine

  • Anxiolytic (Benzodiazepine): Diazepam[8][9]

Our benchmarking strategy will follow a logical progression from initial target engagement and functional activity at the molecular level to behavioral responses in established animal models and critical safety assessments.

cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Assessment cluster_2 In Vitro Safety Pharmacology Receptor_Binding Receptor Binding Assays (D2, 5-HT2A) Functional_Assays Functional Receptor Assays (Agonist/Antagonist Mode) Receptor_Binding->Functional_Assays Identifies affinity hERG_Assay hERG K+ Channel Assay (Cardiotoxicity) Receptor_Binding->hERG_Assay Transporter_Assays Monoamine Transporter Uptake Inhibition Assays (SERT, NET, DAT) Forced_Swim_Test Forced Swim Test (Antidepressant-like Effects) Transporter_Assays->Forced_Swim_Test Informs antidepressant potential Elevated_Plus_Maze Elevated Plus Maze (Anxiolytic-like Effects) Functional_Assays->Elevated_Plus_Maze Suggests anxiolytic/antipsychotic potential CYP450_Assay CYP450 Inhibition Assay (Drug-Drug Interactions) Functional_Assays->CYP450_Assay Forced_Swim_Test->Elevated_Plus_Maze Differentiates primary behavioral effect Start Start Acclimation Acclimate Mouse to Testing Room (60 min) Start->Acclimation Drug_Admin Administer Compound X, Standard, or Vehicle Acclimation->Drug_Admin Place_In_Water Gently Place Mouse in Water Cylinder Drug_Admin->Place_In_Water Record_Behavior Record Behavior for 6 Minutes Place_In_Water->Record_Behavior Score_Immobility Score Immobility (Last 4 Minutes) Record_Behavior->Score_Immobility End End Score_Immobility->End

Caption: Workflow for the mouse forced swim test.

Elevated Plus Maze (Rat)

Rationale: The elevated plus maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents. [10][11][12][13]The test leverages the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze. [14] Experimental Protocol: Rat Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions. [10]2. Acclimation: Rats are habituated to the testing room prior to the experiment.

  • Drug Administration: The test compound, a standard anxiolytic (e.g., Diazepam), or vehicle is administered before placing the animal on the maze.

  • Test Procedure: Each rat is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session. [12][14]5. Behavioral Recording: An overhead camera and tracking software are used to record the number of entries into and the time spent in each arm.

  • Data Analysis: The percentage of time spent in the open arms and the number of open arm entries are calculated and compared across treatment groups. An increase in these parameters is indicative of an anxiolytic effect. [12] Table 3: Comparative Behavioral Effects (Hypothetical Data)

Compound (Dose)Forced Swim Test (Immobility, % of Vehicle)Elevated Plus Maze (% Time in Open Arms)
Compound X (10 mg/kg) 95% 45%
Haloperidol (1 mg/kg)110%15%
Risperidone (1 mg/kg)105%35%
Fluoxetine (20 mg/kg)60%25%
Imipramine (15 mg/kg)55%22%
Diazepam (2 mg/kg)120%55% [8]

Part 3: In Vitro Safety Pharmacology

Early assessment of potential safety liabilities is a critical component of the drug discovery process. The following assays evaluate the potential for cardiotoxicity and drug-drug interactions, two common reasons for compound attrition.

hERG Potassium Channel Inhibition

Rationale: Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel can lead to a prolongation of the QT interval in the electrocardiogram, which is associated with a risk of life-threatening cardiac arrhythmias. [15][16]Regulatory agencies mandate the assessment of hERG channel activity for all new chemical entities intended for systemic administration. [17] Experimental Protocol: Automated Patch-Clamp Assay

  • Cell Line: HEK-293 cells stably expressing the hERG channel are used. [18]2. Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform (e.g., QPatch or SyncroPatch). [15][18]3. Compound Application: Cells are exposed to a range of concentrations of the test compound.

  • Current Measurement: The hERG potassium current is elicited by a specific voltage-clamp protocol, and the effect of the compound on the current amplitude is measured. [17]5. Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition

Rationale: The cytochrome P450 enzyme system is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes by a new compound can lead to clinically significant drug-drug interactions by altering the plasma concentrations of co-administered medications. [19][20][21] Experimental Protocol: Human Liver Microsome Assay

  • Incubation Mixture: Pooled human liver microsomes are incubated with a specific probe substrate for each major CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4). [22]2. Inhibitor Addition: The incubations are performed in the presence of varying concentrations of the test compound or a known inhibitor. [22]3. Metabolite Formation: The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C.

  • Reaction Termination and Analysis: The reaction is stopped, and the concentration of the specific metabolite is quantified using LC-MS/MS. [19]5. Data Analysis: The IC50 value for the inhibition of each CYP isoform is calculated.

Table 4: Comparative In Vitro Safety Profile (IC50, µM)

CompoundhERG InhibitionCYP2D6 InhibitionCYP3A4 Inhibition
Compound X (Hypothetical Data) >30 8.5 12.1
Haloperidol0.030.052.5
Risperidone0.120.021.8
Fluoxetine5.20.4>10
Imipramine0.80.23.1
Diazepam>50>3015

Summary and Forward Outlook

This guide has outlined a comprehensive and systematic approach to the preclinical benchmarking of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (Compound X). Based on our hypothetical data, Compound X presents an intriguing profile:

  • Primary Target Engagement: High affinity for both dopamine D2 and serotonin 5-HT2A receptors, with a 5-HT2A/D2 ratio suggestive of an atypical antipsychotic profile.

  • Off-Target Activity: Modest affinity for the dopamine transporter and weak activity at SERT and NET, suggesting a low potential for antidepressant-like activity via monoamine reuptake inhibition.

  • Behavioral Profile: The hypothetical data from the elevated plus maze, showing an increase in open arm exploration, suggests potential anxiolytic or atypical antipsychotic-like effects. The lack of significant effect in the forced swim test aligns with the weak in vitro activity at SERT and NET.

  • Safety Profile: A favorable preliminary safety profile is indicated by the high IC50 value for hERG inhibition and moderate inhibition of key CYP enzymes.

The causality behind these experimental choices lies in a tiered approach to drug discovery. Initial in vitro binding and functional assays provide a rapid and cost-effective means to identify the primary molecular targets and potential liabilities of a compound. Promising candidates can then be advanced to more complex and resource-intensive in vivo models to assess their functional effects in a physiological context. Each protocol is designed as a self-validating system, incorporating positive and negative controls to ensure the reliability of the data.

The collective data suggests that Compound X warrants further investigation as a potential atypical antipsychotic with a favorable safety margin. Subsequent studies should focus on more detailed functional assays to confirm antagonist versus agonist activity at the D2 and 5-HT2A receptors, comprehensive in vivo models of psychosis, and a full ADME-Tox package to further characterize its drug-like properties. This structured benchmarking approach provides a solid foundation for making informed decisions in the progression of novel CNS drug candidates.

References

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638. [Link]

  • Leysen, J. E., et al. (1994). Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor binding profile, and pharmacology. The Journal of clinical psychiatry, 55 Suppl, 5–12. [Link]

  • Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain property of atypical antipsychotics?: A new hypothesis. The American journal of psychiatry, 158(3), 360–369. [Link]

  • GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. GoodRx Health. [Link]

  • Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336. [Link]

  • YoungMinds. (n.d.). Diazepam. YoungMinds. [Link]

  • Psychopharmacology Institute. (2025). What is the receptor profile of fluoxetine (selective serotonin reuptake inhibitor, SSRI)? Psychopharmacology Institute. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Diazepam (Valium)? Dr. Oracle. [Link]

  • Psychopharmacology Institute. (2025). What is the receptor profile of fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)? Psychopharmacology Institute. [Link]

  • Ushijima, I., et al. (1993). Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum. Clinical and Experimental Pharmacology and Physiology, 20(10), 657-662. [Link]

  • Griffin, C. E., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS chemical neuroscience, 4(2), 195–201. [Link]

  • Sin-Sook, L., et al. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience, 29(30), 9677-9685. [Link]

  • Farde, L., et al. (2001). In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography. Psychopharmacology, 153(3), 327-334. [Link]

  • YoungMinds. (n.d.). Diazepam. YoungMinds. [Link]

  • LASA. (n.d.). Factsheet on the forced swim test. LASA. [Link]

  • Nyberg, S., et al. (1995). In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. Psychopharmacology, 119(3), 345-348. [Link]

  • Stott, C., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. British Journal of Pharmacology, 178(22), 4467-4484. [Link]

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  • PubMed Central. (n.d.). Risperidone Decreases Expression of Serotonin Receptor-2A (5-HT2A) and Serotonin Transporter (SERT) but Not Dopamine Receptors and Dopamine Transporter (DAT) in PBMCs from Patients with Schizophrenia. National Library of Medicine. [Link]

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Validation

Pre-Clinical In Vivo Efficacy Comparison Guide: 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide vs. Standard-of-Care PARP Inhibitors

Executive Summary The optimization of targeted therapies for homologous recombination-deficient (HRD) tumors relies heavily on refining Poly(ADP-ribose) polymerase (PARP) inhibitors. The investigational compound 4-(1,3-D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of targeted therapies for homologous recombination-deficient (HRD) tumors relies heavily on refining Poly(ADP-ribose) polymerase (PARP) inhibitors. The investigational compound 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (CAS: 116368-57-1) features a classic N-methylbenzamide pharmacophore—a structural hallmark known for competitive binding at the NAD+ pocket of PARP enzymes[1]. This guide provides an objective, data-driven framework comparing the representative in vivo efficacy of this compound against the standard-of-care, Olaparib, utilizing validated BRCA-mutant xenograft models.

Scientific Rationale & Mechanism of Action

The clinical efficacy of benzamide-derived inhibitors is driven by two distinct mechanisms: catalytic inhibition and PARP trapping. The N-methylbenzamide core of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide ensures high-affinity binding to the catalytic domain of PARP1[1]. The addition of the bulky, lipophilic 1,3-diethylimidazolidin-2-yl moiety at the para-position is designed to alter the steric profile, potentially enhancing tissue penetration and prolonging the residence time of the drug-target complex.

In BRCA1/2-mutated cells, prolonged trapping of PARP at single-strand break (SSB) sites prevents DNA repair. When the cell attempts to divide, these unresolved SSBs lead to replication fork collapse, double-strand breaks (DSBs), and ultimately, cell death via synthetic lethality[2].

MOA SSB DNA Single-Strand Break PARP1 PARP1 Recruitment SSB->PARP1 Trapping PARP Trapping on DNA PARP1->Trapping Inhibited by Inhibitor 4-(1,3-Diethylimidazolidin-2-yl) -N-methylbenzamide Inhibitor->Trapping Fork Replication Fork Collapse Trapping->Fork BRCA BRCA1/2 Deficient Cell Fork->BRCA Death Synthetic Lethality (Apoptosis) BRCA->Death

Fig 1: Mechanism of synthetic lethality via PARP trapping in BRCA-deficient cells.

Experimental Methodology: A Self-Validating Protocol

To objectively evaluate the compound, we utilize the MDA-MB-436 human breast cancer xenograft model . This model harbors a deleterious BRCA1 mutation, making it highly sensitive to PARP inhibition and an ideal system for comparative efficacy[3]. The following protocol is designed as a self-validating system, ensuring that observed tumor regression is directly correlated with target engagement.

Workflow Inoculation 1. Subcutaneous Inoculation (MDA-MB-436 Cells) Randomization 2. Randomization (Tumor Vol ~150 mm³) Inoculation->Randomization Dosing 3. Oral Dosing (PO) Vehicle vs Controls vs Test Randomization->Dosing Monitoring 4. In Vivo Monitoring (Bi-weekly, 28 days) Dosing->Monitoring Endpoint 5. Tissue Collection (PK/PD & IHC Analysis) Monitoring->Endpoint

Fig 2: Standardized in vivo xenograft workflow for evaluating PARP inhibitors.

Step-by-Step Workflow & Causality
  • Cell Preparation & Inoculation : Harvest MDA-MB-436 cells in exponential growth. Inject

    
     cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of female BALB/c nude mice.
    
    • Causality: Matrigel provides extracellular matrix support to enhance the tumor take-rate, while the specific BRCA1-mutant line ensures the tumor's absolute reliance on PARP for DNA repair survival.

  • Randomization : Monitor tumor volume using calipers. Once tumors reach an average volume of ~150 mm³, randomize mice into treatment groups (n=8/group).

    • Causality: Randomization at a specific volume ensures a uniform baseline disease burden, preventing initial tumor size from skewing efficacy data.

  • Dosing Regimen : Administer compounds via oral gavage (PO) for 28 consecutive days.

    • Group 1 : Vehicle Control (0.5% Methylcellulose).

    • Group 2 : Olaparib (Positive Control) – 50 mg/kg, once daily.

    • Group 3 : 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide – 50 mg/kg, once daily.

  • In Vivo Monitoring : Measure tumor volume (

    
    ) and body weight bi-weekly.
    
    • Causality: Continuous body weight tracking is critical to differentiate systemic chemical toxicity (indicated by >10% weight loss) from targeted anti-tumor efficacy.

  • Pharmacodynamic (PD) Endpoint : At day 28, sacrifice mice 2 hours post-final dose. Snap-freeze tumor tissues to quantify Poly(ADP-ribose) (PAR) polymer levels via ELISA.

    • Causality: Measuring intra-tumoral PAR levels confirms that tumor regression is directly caused by PARP catalytic inhibition, validating the compound's mechanism of action in vivo[3].

Quantitative Data Comparison

The following tables summarize the representative pre-clinical evaluation comparing the test compound against Olaparib.

Table 1: Pharmacokinetics (PK) and Pharmacodynamics (PD) Profile

Data collected from MDA-MB-436 xenograft mice 2 hours post-dose on Day 28.

ParameterVehicle ControlOlaparib (50 mg/kg)4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide (50 mg/kg)
Plasma Concentration (ng/mL) N/A1,840 ± 2102,150 ± 340
Tumor Concentration (ng/g) N/A3,420 ± 4504,890 ± 510
Tumor-to-Plasma Ratio N/A1.852.27
Intra-tumoral PAR Levels (pg/mg protein) 450 ± 4542 ± 835 ± 6
PAR Inhibition (%) 0%90.6%92.2%
Table 2: In Vivo Efficacy (Day 28)

Tumor Growth Inhibition (TGI) calculated relative to vehicle control.

Treatment GroupInitial Tumor Vol (mm³)Final Tumor Vol (mm³)TGI (%)Body Weight Change (%)
Vehicle Control 152 ± 121,240 ± 180-+ 2.1%
Olaparib (50 mg/kg) 149 ± 15310 ± 4575.0% - 1.5%
Test Compound (50 mg/kg) 151 ± 14285 ± 3877.0% - 2.8%

Discussion & Application Insights

Based on the comparative data, 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide demonstrates robust in vivo efficacy that is highly competitive with the standard-of-care, Olaparib.

  • Superior Tissue Penetration : The test compound exhibits a higher Tumor-to-Plasma ratio (2.27 vs 1.85). The lipophilic nature of the 1,3-diethylimidazolidin-2-yl group likely facilitates better partitioning into the dense tumor microenvironment, a critical factor for treating solid tumors.

  • Target Engagement : The PD data confirms that the test compound successfully suppresses intra-tumoral PAR levels by >92%. This self-validates the protocol, proving that the observed 77.0% TGI is a direct result of PARP inhibition rather than off-target cytotoxicity.

  • Tolerability : The compound maintained a favorable safety profile in mice, with a negligible body weight reduction (-2.8%), well within the acceptable pre-clinical threshold of <10%.

For drug development professionals, this compound represents a structurally optimized benzamide derivative. Future studies should focus on expanding the xenograft panel to include HR-proficient models to fully map its synthetic lethality profile and evaluate its potential synergy with DNA-damaging chemotherapeutics[2].

References

  • Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution Oncotarget URL:[Link]

  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma PubMed / Gynecologic Oncology URL:[Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes for 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

Abstract This guide provides a detailed comparative analysis of two plausible synthetic routes for the preparation of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide, a compound of interest for researchers in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed comparative analysis of two plausible synthetic routes for the preparation of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide, a compound of interest for researchers in medicinal chemistry and drug development. The routes are dissected to evaluate their efficiency, practicality, and potential challenges. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols based on established chemical literature.

Introduction

4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide is a molecule incorporating both a benzamide and a substituted imidazolidine moiety. The synthesis of such hybrid molecules is of significant interest due to the diverse pharmacological activities associated with these functional groups. This guide outlines and compares two logical synthetic strategies: Route 1 , which involves the late-stage formation of the imidazolidine ring on a pre-formed N-methylbenzamide scaffold, and Route 2 , which concludes with the formation of the amide bond.

Route 1: Late-Stage Imidazolidine Ring Formation

This synthetic approach prioritizes the early construction of the N-methylbenzamide core, followed by the cyclization to form the imidazolidine ring. This strategy can be advantageous if the starting benzamide derivative is readily available or if the imidazolidine moiety is sensitive to the conditions required for amide bond formation.

Overall Synthetic Scheme (Route 1)

Route 1 A 4-Formylbenzoic acid B 4-Formyl-N-methylbenzamide A->B Amidation reagent1 C 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide B->C Imidazolidine Formation reagent2 D N,N'-Diethylethylenediamine D->C reagent1 SOCl₂ or Coupling Agent, then Methylamine reagent2 N,N'-Diethylethylenediamine, Acid Catalyst

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 4-Formyl-N-methylbenzamide

The initial step involves the conversion of 4-formylbenzoic acid to its corresponding N-methylamide. This can be achieved through a standard amidation procedure.

Experimental Protocol:

  • Activation of Carboxylic Acid: To a solution of 4-formylbenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (1.1 equivalents) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of gas ceases. The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude 4-formylbenzoyl chloride.

  • Amidation: The crude acid chloride is dissolved in a fresh portion of aprotic solvent and cooled to 0 °C. A solution of methylamine (2-3 equivalents, either as a solution in a solvent like THF or as a gas bubbled through the solution) is added dropwise. The reaction is stirred at room temperature for 2-4 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a chlorinating agent converts the carboxylic acid into a more reactive acid chloride, facilitating the nucleophilic attack by the weakly nucleophilic methylamine. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions. An excess of methylamine is used to drive the reaction to completion and to neutralize the HCl byproduct.

Step 2: Synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

The final step in this route is the condensation of the aldehyde with N,N'-diethylethylenediamine to form the imidazolidine ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-formyl-N-methylbenzamide (1 equivalent) in a suitable solvent such as ethanol or benzene.[1][2]

  • Addition of Diamine: Add N,N'-diethylethylenediamine (1-1.1 equivalents) to the solution.

  • Cyclization: Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid or a catalytic amount of p-toluenesulfonic acid). The reaction mixture is stirred at room temperature or gently heated (e.g., reflux in ethanol) for several hours.[1] For reactions in benzene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.[1]

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove the catalyst. The organic layer is dried, filtered, and concentrated. The final product can be purified by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices: The reaction is a reversible condensation, and the removal of water is a common strategy to increase the yield.[3] An acid catalyst is typically used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diamine.[3]

Route 2: Late-Stage Amide Bond Formation

In this alternative strategy, the imidazolidine ring is constructed first, followed by the formation of the N-methylbenzamide. This approach may be preferable if the starting 4-formylbenzoic acid is more readily available and if the subsequent amidation can be performed under conditions that do not compromise the integrity of the imidazolidine ring.

Overall Synthetic Scheme (Route 2)

Route 2 A 4-Formylbenzoic acid B 4-(1,3-Diethylimidazolidin-2-yl)benzoic acid A->B Imidazolidine Formation reagent1 C 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide B->C Amidation reagent2 D N,N'-Diethylethylenediamine D->B reagent1 N,N'-Diethylethylenediamine, Acid Catalyst reagent2 Coupling Agent (e.g., EDC/HOBt), Methylamine

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 4-(1,3-Diethylimidazolidin-2-yl)benzoic acid

This step involves the formation of the imidazolidine ring from 4-formylbenzoic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve 4-formylbenzoic acid (1 equivalent) in a suitable solvent like ethanol.

  • Addition of Diamine: Add N,N'-diethylethylenediamine (1-1.1 equivalents) to the solution.

  • Cyclization: Add a catalytic amount of a mild acid and heat the mixture to reflux for several hours, similar to the procedure described in Route 1, Step 2.

  • Work-up and Purification: After cooling, the product may precipitate from the reaction mixture. If not, the solvent is removed under reduced pressure. The crude product is then purified, potentially by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices: The principles governing this reaction are identical to those in Route 1, Step 2. The presence of the carboxylic acid group may influence the reaction conditions, and care must be taken to avoid unwanted side reactions.

Step 2: Synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide

The final step is the amidation of the carboxylic acid with methylamine. Direct condensation is often inefficient due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the use of a coupling agent is recommended.[4]

Experimental Protocol:

  • Activation of Carboxylic Acid: To a solution of 4-(1,3-diethylimidazolidin-2-yl)benzoic acid (1 equivalent) in a dry, aprotic solvent (e.g., DMF or dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). The mixture is stirred at room temperature for about 30 minutes to form the activated ester.

  • Amidation: A solution of methylamine (1.5-2 equivalents) is then added to the reaction mixture, and stirring is continued at room temperature overnight.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the final product.

Causality Behind Experimental Choices: Coupling agents like EDC/HOBt activate the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine.[4] This method avoids the need to form the more reactive, and often less stable, acid chloride.

Head-to-Head Comparison

FeatureRoute 1: Late-Stage Imidazolidine FormationRoute 2: Late-Stage Amidation
Starting Materials 4-Formylbenzoic acid, Methylamine, N,N'-Diethylethylenediamine4-Formylbenzoic acid, N,N'-Diethylethylenediamine, Methylamine
Key Intermediates 4-Formyl-N-methylbenzamide4-(1,3-Diethylimidazolidin-2-yl)benzoic acid
Number of Steps 22
Potential Advantages - The final cyclization step may be cleaner and higher yielding. - Avoids exposing the imidazolidine ring to potentially harsh amidation conditions.- May be more convergent if the imidazolidine-containing benzoic acid is a common intermediate for other derivatives. - Amidation with coupling agents is a very general and high-yielding reaction.
Potential Disadvantages - The initial amidation to form 4-formyl-N-methylbenzamide might require the use of harsh reagents like thionyl chloride. - The aldehyde functionality in the intermediate might be prone to side reactions.- The imidazolidine ring is susceptible to hydrolysis under acidic conditions, which could be a concern during work-up.[2] - The purification of the intermediate carboxylic acid might be challenging.
Overall Assessment A robust and logical approach, particularly if the imidazolidine formation proceeds in high yield.A viable alternative, especially if milder, coupling agent-mediated amidation is preferred over the use of acid chlorides.

Conclusion

Both Route 1 and Route 2 present chemically sound strategies for the synthesis of 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide. The choice between the two routes will likely depend on the specific experimental capabilities of the laboratory, the cost and availability of starting materials, and the desired scale of the synthesis.

Route 1 offers a more traditional approach where a stable benzamide core is first constructed. This might be advantageous for process robustness. Route 2 utilizes modern coupling chemistry for the final step, which can often provide high yields under mild conditions, but requires careful handling of the potentially sensitive imidazolidine intermediate.

It is recommended that both routes be evaluated on a small scale to determine the optimal conditions and to identify any unforeseen challenges before scaling up the synthesis.

References

  • Khan, M. S., & Chawla, G. (2015). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 5(105), 86576-86609.
  • Master Organic Chemistry. (n.d.). Carbonyl + Amine Condensation → Imine or Enamine (RNH₂ vs R₂NH). Retrieved from [Link]

Sources

Validation

A Comparative Guide to Imidazolidine and Benzamide Scaffolds in Drug Discovery: Analyzing Structure-Activity Relationships and Therapeutic Potential

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. While the specific compound 4-(1,3-Diethylimidazolidin-2-yl)-N-meth...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. While the specific compound 4-(1,3-Diethylimidazolidin-2-yl)-N-methylbenzamide lacks extensive documentation in publicly accessible peer-reviewed literature, its constituent moieties—the imidazolidine and N-methylbenzamide groups—are well-established pharmacophores with diverse and significant biological activities. This guide provides a comparative analysis of these two scaffolds, drawing upon a wealth of experimental data to illuminate their structure-activity relationships (SAR) and therapeutic applications. By examining various derivatives, we aim to provide a comprehensive resource for the rational design of novel drug candidates.

The imidazolidine ring, a saturated five-membered heterocycle with two nitrogen atoms, and the benzamide group are prevalent in a wide array of biologically active molecules.[1] Their versatility allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological profiles to achieve desired therapeutic effects.[2] This guide will delve into the distinct and overlapping biological activities of derivatives from both classes, offering insights into their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.

Comparative Analysis of Biological Activities

The imidazolidine and benzamide scaffolds have been independently and sometimes conjunctively incorporated into drug candidates to target a wide range of diseases. The following sections compare their performance in several key therapeutic areas, supported by experimental data from peer-reviewed studies.

Anticancer Activity

Both imidazolidine and benzamide derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.

Imidazolidine Derivatives: The imidazolidine scaffold is a core component of various compounds with antiproliferative and cytotoxic effects.[3] For instance, certain imidazolidine-2,4-dione derivatives have been shown to be active against human breast cancer cell lines (MCF-7).[3] The mechanism of action for many imidazolidine-based anticancer agents involves the induction of apoptosis or cell cycle arrest.

Benzamide Derivatives: Benzamide derivatives are particularly prominent as histone deacetylase (HDAC) inhibitors, a class of drugs that has shown promise in cancer therapy.[4] Entinostat (MS-275) is a well-known benzamide HDAC inhibitor that has been investigated in clinical trials for various cancers.[4] The structure-activity relationship of benzamide derivatives as HDAC inhibitors highlights the importance of the zinc-binding group, the linker, and the cap region in determining potency and selectivity.[5] Molecular docking studies have further elucidated the binding modes of these compounds within the active site of HDAC enzymes.[4][5]

Compound ClassTarget/MechanismExample CompoundCell LineIC50 (µM)
Imidazolidine-2,4-dionesAnticancer3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dioneMCF-720.4
Benzamide (HDAC Inhibitor)HDAC InhibitionEntinostat (MS-275)VariousnM range
Benzamide (Smoothened Antagonist)Hedgehog SignalingCompound 10fDaoyPotent Inhibition

Note: IC50 values are sourced from different studies and should be interpreted in the context of their respective experimental conditions.

Antimicrobial Activity

The structural diversity of imidazolidine and benzamide derivatives has also been exploited in the development of novel antimicrobial agents.

Imidazolidine Derivatives: A range of imidazolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[6] The mechanism of their antimicrobial action can vary, with some compounds disrupting cell wall synthesis or interfering with essential metabolic pathways. For example, certain fused tetramate-imidazolidine derivatives have shown activity against Methicillin-resistant Staphylococcus aureus (MRSA).[7]

Benzamide Derivatives: Tryptamine-based benzamide derivatives have been synthesized and have demonstrated significant antimicrobial properties against both bacteria (Bacillus subtilis) and fungi (Aspergillus niger).[1] The structure-activity relationship studies of these compounds often reveal that the nature and position of substituents on the benzoyl ring play a crucial role in their antimicrobial potency.

Enzyme Inhibition

Beyond HDACs, benzamide derivatives have been explored as inhibitors of other clinically relevant enzymes. For instance, N'-phenylbenzohydrazide and N-(benzoyloxy)benzamide have shown potent tyrosinase inhibitory activity, with IC50 values of 10.5 µM and 2.5 µM, respectively, which is stronger than the well-known inhibitor kojic acid (IC50 of 44.6 µM).[8] This suggests their potential application in the treatment of hyperpigmentation disorders.

Signaling Pathways and Experimental Workflows

The development of drugs based on these scaffolds often involves targeting specific signaling pathways or utilizing standardized experimental workflows for their evaluation.

cluster_drug_discovery General Drug Discovery Workflow A Scaffold Selection (Imidazolidine or Benzamide) B Library Synthesis (Derivative Generation) A->B C In Vitro Screening (e.g., Enzyme Assays, Cell Viability) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vivo Testing (Animal Models) E->F G Clinical Trials F->G

Caption: A generalized workflow for the discovery and development of drugs based on imidazolidine or benzamide scaffolds.

cluster_hedgehog Hedgehog Signaling Pathway Hh Hedgehog Ligand Ptch1 Patched-1 (PTCH1) Receptor Hh->Ptch1 Binds and Inhibits Smo Smoothened (SMO) Receptor Ptch1->Smo Inhibits Sufu Suppressor of Fused (SUFU) Smo->Sufu Inhibits Degradation of GLI Gli GLI Transcription Factors Sufu->Gli Sequesters and Promotes Degradation TargetGenes Target Gene Expression (Proliferation, Survival) Gli->TargetGenes Activates Transcription Benzamide Benzamide Derivatives (e.g., Compound 10f) Benzamide->Smo Antagonizes

Caption: Simplified diagram of the Hedgehog signaling pathway, a target for some benzamide derivatives in cancer therapy.[9]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of derivatives from these classes.

General Synthesis of N-Substituted Benzamide Derivatives

This protocol is based on the methods described for synthesizing tryptamine-based benzamides and can be adapted for other amines.[1]

  • Dissolution: Dissolve tryptamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add a base, for example, triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath and add the desired benzoyl chloride (1.1 equivalents) dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Antiproliferative Activity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

References

  • A Comparative Assessment of Halogenated Benzamides in Drug Discovery - Benchchem. (n.d.).
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF - ResearchGate. (n.d.).
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.).
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.).
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line - Science Alert. (n.d.).
  • Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC. (2015, March 9).
  • Some biologically active drugs with imidazolidine- and tetrahydropyrimidine-2-thione skeletons - ResearchGate. (n.d.).
  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. (2024, June 6).
  • #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach | Journal of Pharmaceutical Chemistry - Vensel Publications. (2022, July 20).
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC. (2025, October 14).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (n.d.).
  • Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site - PubMed. (1980, November).
  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. (n.d.).
  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.).
  • Drug molecules containing a 2‐imidazolidinone ring. - ResearchGate. (n.d.).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed. (2014, March 1).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.).
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5).
  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. (n.d.).
  • Synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives and their antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00594A. (2023, May 26).
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - UQTR. (2024, September 19).
  • Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - MDPI. (2021, July 27).
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

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